molecular formula C20H41NO3 B043509 C2 Dihydroceramide CAS No. 13031-64-6

C2 Dihydroceramide

Cat. No.: B043509
CAS No.: 13031-64-6
M. Wt: 343.5 g/mol
InChI Key: CRJGESKKUOMBCT-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C2 Dihydroceramide is a cell-permeable, short-chain analog of dihydroceramide, a key intermediate in the de novo sphingolipid biosynthesis pathway. This synthetic compound is an indispensable research tool for investigating the roles of sphingolipids in cellular processes, distinct from its counterpart ceramide. Its primary research value lies in its use as a mechanistic probe; unlike ceramide, this compound does not induce apoptosis, allowing researchers to delineate the specific structural requirements for sphingolipid-mediated cell death and cell cycle arrest. By serving as a substrate for dihydroceramide desaturase (DES1/2), it is critical for studying the enzymatic conversion to ceramide and the subsequent generation of downstream signaling molecules. Researchers utilize this compound to explore its implications in cellular stress responses, autophagy, and lipid metabolism, particularly in the context of insulin resistance, neurodegenerative diseases, and cancer biology. Supplied with guaranteed high purity and stability, this compound is ideal for cell culture studies, enzyme assays, and as a critical standard in mass spectrometry-based lipidomics to accurately map sphingolipid metabolic flux.

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJGESKKUOMBCT-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156452
Record name N-Acetyl dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-64-6
Record name N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl dihydrosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl dihydrosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL DIHYDROSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

C2 Dihydroceramide in Apoptosis: An In-depth Technical Guide on its Core Regulatory Role

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids, particularly ceramide and its precursor dihydroceramide (B1258172), are critical signaling molecules that collectively function as a rheostat to determine cell fate. While the pro-apoptotic role of ceramide is well-established, the function of dihydroceramide has historically been considered inert. This technical guide provides a comprehensive analysis of C2-dihydroceramide (C2-dhCer), a cell-permeable synthetic analog, and its role in apoptosis. The central finding is that C2-dihydroceramide, which lacks the C4-C5 trans-double bond characteristic of ceramide, does not induce apoptosis and, critically, acts as a potent antagonist of ceramide-induced cell death.[1][2][3] Its primary mechanism of action is the direct inhibition of ceramide channel formation in the mitochondrial outer membrane, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.[4][5] This document details the molecular pathways, presents quantitative data, outlines key experimental protocols, and provides visual diagrams to fully elucidate the function of C2-dihydroceramide as a negative regulator of apoptosis.

The Ceramide/Dihydroceramide Rheostat in Apoptosis

Sphingolipid metabolism produces a diverse array of bioactive lipids that regulate cellular processes. At a key regulatory node lies the conversion of dihydroceramide (dhCer) to ceramide (Cer), a reaction catalyzed by the enzyme dihydroceramide desaturase (DEGS).[4][6] This conversion introduces a C4-C5 trans-double bond into the sphingoid backbone, a structural change that fundamentally alters the molecule's biological activity.[3][7]

  • Ceramide (Cer): Widely recognized as a tumor-suppressive lipid and a second messenger in the induction of apoptosis in response to cellular stresses like chemotherapy, radiation, and death receptor signaling.[6][8]

  • Dihydroceramide (dhCer): Traditionally viewed as an inactive precursor to ceramide. However, recent evidence indicates it can actively oppose ceramide's functions and may have distinct signaling roles in processes like autophagy.[2][4][9]

The cellular ratio of ceramide to dihydroceramide can therefore act as a rheostat, where a shift towards ceramide promotes apoptosis, while an accumulation of dihydroceramide can inhibit this process.[4] This guide focuses specifically on the short-chain, cell-permeable analog, C2-dihydroceramide, which is an invaluable tool for studying these opposing functions.

C2-Dihydroceramide: A Non-Apoptotic Analog and Competitive Inhibitor

Numerous studies have established a clear dichotomy between the effects of C2-ceramide and C2-dihydroceramide on cell viability. While C2-ceramide is a potent inducer of apoptosis across a wide range of cell types, C2-dihydroceramide consistently fails to trigger cell death and is often used as a negative control in experiments.[1][2][7][9] This fundamental difference underscores the critical importance of the C4-C5 double bond for the pro-apoptotic activity of ceramide.[3]

cluster_0 C2-Ceramide cluster_1 C2-Dihydroceramide C2_Cer C2-Ceramide (N-acetylsphingosine) Apoptosis Apoptosis C2_Cer->Apoptosis Induces C2_dhCer C2-Dihydroceramide (N-acetylsphinganine) NoApoptosis No Apoptosis C2_dhCer->NoApoptosis Fails to Induce

Figure 1: Opposing roles of C2-Ceramide and C2-Dihydroceramide in apoptosis.

Core Mechanism: Inhibition of Mitochondrial Channel Formation

The primary mechanism by which C2-ceramide induces apoptosis is through its ability to self-assemble into large, protein-permeable channels within the mitochondrial outer membrane.[10][11] These channels facilitate the release of intermembrane space proteins, most notably cytochrome c, into the cytoplasm, which is a key initiating event in the intrinsic apoptotic cascade.[10][12]

C2-dihydroceramide's antagonistic role is executed at this critical step. It directly interferes with the formation of these ceramide channels, effectively preventing mitochondrial outer membrane permeabilization (MOMP).[4][5] Studies have shown that both short-chain (C2) and long-chain dihydroceramides can inhibit ceramide-induced permeabilization, suggesting a conserved biophysical mechanism.[4] This inhibition is not passive; dihydroceramide actively hinders the molecular interactions required for ceramide molecules to form a stable pore.

ParameterObservationCell/System TypeReference
C2-Ceramide (29 nmol) Induces rapid permeabilization of the mitochondrial outer membrane.Isolated Mitochondria[5]
C2-Dihydroceramide Inhibits C2-ceramide-induced permeabilization by approximately 95%.Isolated Mitochondria[4]
C16-Dihydroceramide Inhibits C16-ceramide-induced permeabilization by approximately 51%.Isolated Mitochondria[4]

Table 1: Quantitative data on the inhibition of ceramide-induced mitochondrial membrane permeabilization by dihydroceramide.

cluster_mito Mitochondrion C2_Cer C2-Ceramide Channel Ceramide Channel Formation C2_Cer->Channel Promotes C2_dhCer C2-Dihydroceramide C2_dhCer->Channel Inhibits MOMP MOMP (Permeabilization) Channel->MOMP CytC Cytochrome c Release MOMP->CytC Casp_Act Caspase Activation CytC->Casp_Act Apoptosis Apoptosis Casp_Act->Apoptosis

Figure 2: C2-dhCer inhibits apoptosis by blocking ceramide channel formation at the mitochondrion.

Impact on Downstream Apoptotic Signaling

By preventing the initial mitochondrial events, C2-dihydroceramide effectively blocks the entire downstream apoptotic signaling cascade that is normally triggered by C2-ceramide.

  • Caspase Activation: C2-ceramide treatment leads to the proteolytic processing and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[13][14][15] In contrast, cells treated with C2-dihydroceramide show no significant caspase activation, which is consistent with the lack of cytochrome c release.[13]

  • Akt/mTOR Survival Pathway: The pro-survival Akt/mTOR pathway is a known target of ceramide. C2-ceramide treatment often leads to the dephosphorylation and inactivation of Akt, thereby promoting apoptosis.[16][17] C2-dihydroceramide does not exert this inhibitory effect, and cells maintain their pro-survival signaling.[18]

  • DNA Fragmentation: A hallmark of late-stage apoptosis is the internucleosomal fragmentation of DNA. C2-ceramide (at concentrations of 0.6 to 5 µM) effectively induces this process, while C2-dihydroceramide does not.[1][3]

Cell LineC2-Ceramide ConcentrationC2-Dihydroceramide ConcentrationOutcomeReference
HSC-I (Squamous Cell Carcinoma)Dose-dependentNot specifiedC2-Cer induced apoptosis; C2-dhCer did not.[1]
HL-60 (Leukemia)Not specifiedNot specifiedC2-Cer induced apoptosis; C2-dhCer did not inhibit cell growth.[2][9]
Cardiomyocytes40 µM40 µMC2-Cer induced apoptosis markers; C2-dhCer did not.[19]
IM-FEN (Enteric Neurons)25 µM25 µMC2-Cer induced cytotoxicity and caspase 3/7 activity; C2-dhCer had no significant effect.[20]
Table 2: Summary of C2-dihydroceramide's lack of apoptotic effect in various cell lines compared to C2-ceramide.

Emerging Roles: Autophagy and ER Stress

While C2-dihydroceramide is inert in the context of direct apoptosis induction, the broader class of dihydroceramides is now understood to have distinct biological functions, particularly in regulating autophagy and endoplasmic reticulum (ER) stress.[2][9] The accumulation of endogenous dihydroceramides, often induced by inhibiting the DEGS enzyme, can trigger a robust autophagic response.[18][21] This response can be either cytoprotective, allowing cells to adapt to stress, or can lead to a non-apoptotic form of programmed cell death.[18][21] This suggests that while C2-dhCer does not engage the primary apoptotic machinery, it may modulate other cell fate pathways, a crucial consideration for therapeutic development.

Stress Cellular Stressors (e.g., DEGS Inhibition) dhCer Dihydroceramide Accumulation Stress->dhCer ER_Stress ER Stress dhCer->ER_Stress Autophagy Autophagy dhCer->Autophagy ER_Stress->Autophagy Fate Cell Fate (Survival or Death) Autophagy->Fate

Figure 3: Potential signaling roles of dihydroceramide accumulation in autophagy and ER stress.

Experimental Protocols

Accurate investigation of C2-dihydroceramide's role requires robust and well-controlled experimental procedures. Below are methodologies for key assays.

Protocol 6.1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
  • Cell Culture and Treatment: Plate cells (e.g., HL-60, HCT116) at a density of 1x10^6 cells/mL. Treat with desired concentrations of C2-ceramide (e.g., 20-50 µM), C2-dihydroceramide (as a negative control), and a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately by flow cytometry.

    • Interpretation: Annexin V-positive/PI-negative cells are early apoptotic. Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 6.2: Mitochondrial Outer Membrane Permeability (Cytochrome c Release)
  • Mitochondria Isolation: Isolate mitochondria from untreated rat liver or cultured cells using differential centrifugation with a mitochondria isolation buffer (e.g., containing 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

  • Permeability Assay: Resuspend isolated mitochondria in a reaction buffer. Add C2-ceramide or C2-dihydroceramide. To assess inhibition, pre-incubate with C2-dihydroceramide before adding C2-ceramide.

  • Cytochrome c Monitoring: Add a small amount of reduced cytochrome c to the suspension. Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time using a spectrophotometer.[10]

    • Interpretation: A stable absorbance indicates an intact outer membrane. A rapid decrease in absorbance indicates permeabilization, as the added cytochrome c is oxidized by the exposed complex IV of the electron transport chain.

Protocol 6.3: Western Blot Analysis of Caspase-3 Cleavage
  • Cell Lysis: Following treatment (as in 6.1), lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Interpretation: The presence of the cleaved (active) form of caspase-3 (~17/19 kDa fragments) in C2-ceramide-treated samples, and its absence in C2-dihydroceramide-treated samples, confirms the differential effect on apoptosis execution.

cluster_treat Treatment (24h) cluster_assays Downstream Assays Start Cell Culture Vehicle Vehicle Start->Vehicle C2_Cer C2-Ceramide Start->C2_Cer C2_dhCer C2-Dihydroceramide Start->C2_dhCer Harvest Harvest Cells & Lysates Vehicle->Harvest C2_Cer->Harvest C2_dhCer->Harvest Flow Flow Cytometry (Annexin V/PI) Harvest->Flow WB Western Blot (Caspases, Akt) Harvest->WB Lipidomics LC-MS/MS (Lipid analysis) Harvest->Lipidomics

Figure 4: General experimental workflow for comparing C2-Ceramide and C2-Dihydroceramide.

Conclusion and Future Directions

The evidence overwhelmingly defines C2-dihydroceramide not as a passive precursor but as a key negative regulator in the context of ceramide-induced apoptosis. Its inability to induce apoptosis, coupled with its capacity to actively inhibit the pro-apoptotic functions of C2-ceramide at the mitochondrial level, highlights the critical role of the C4-C5 trans-double bond in sphingolipid signaling. For researchers and drug developers, C2-dihydroceramide serves as an essential negative control and a tool to probe the specific mechanisms of ceramide-mediated cell death.

Future research should focus on:

  • Acyl-Chain Specificity: Investigating whether the inhibitory effects of dihydroceramides vary based on their fatty acid chain length and the implications for specific ceramide synthase (CerS) isoforms.

  • Autophagy Modulation: Elucidating the precise mechanisms by which dihydroceramide accumulation triggers autophagy and determining the contexts in which this response is cytoprotective versus cytotoxic.

  • Therapeutic Potential: Exploring the use of DEGS inhibitors, which elevate endogenous dihydroceramides, as a strategy to protect healthy tissues from ceramide-mediated apoptosis during chemotherapy or to modulate cell death pathways in diseases characterized by excessive apoptosis.

References

An In-depth Technical Guide to the C2 Dihydroceramide Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, once considered biologically inert precursors to ceramides, are now emerging as bioactive lipids with distinct signaling roles. C2 dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine), the saturated analog of the well-studied C2 ceramide, has been instrumental in delineating the structural requirements for ceramide-mediated signaling. While historically employed as a negative control due to its inability to induce apoptosis or cell cycle arrest, recent evidence has illuminated a primary signaling role for C2 dihydroceramide in the induction of autophagy. This technical guide provides a comprehensive overview of the this compound signaling pathway, focusing on its core mechanism in autophagy induction. It contrasts this pathway with the established signaling cascades of C2 ceramide to highlight the critical role of the 4,5-trans double bond in determining cellular fate. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and uses visualizations to illustrate the core signaling pathways.

Introduction: The Significance of Saturation in Sphingolipid Signaling

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and cell death.[1] At the heart of sphingolipid metabolism lies ceramide, a molecule whose acyl chain length and saturation status dictate its biological function.

This compound is structurally identical to C2 ceramide, a widely used cell-permeable ceramide analog, with one critical exception: it lacks the 4,5-trans double bond in its sphingoid backbone.[2] This single structural difference dramatically alters its biological activity. For decades, studies have shown that unlike C2 ceramide, this compound fails to induce apoptosis or inhibit cell proliferation in numerous cell lines, establishing its role as an essential negative control.[2][3] This has unequivocally demonstrated that the 4,5-trans double bond is necessary for the canonical pro-apoptotic and anti-proliferative functions of ceramide.[3]

However, the characterization of this compound as merely an "inactive" lipid has evolved. A growing body of research now indicates that dihydroceramides, including the C2 analog, possess their own unique bioactivity, primarily centered on the induction of autophagy.[4][5] This guide will delve into the known signaling mechanisms of this compound, focusing on this emerging role.

Core Signaling Pathway: Dihydroceramide-Induced Autophagy

The most well-documented signaling role for dihydroceramides is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. This process is crucial for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The accumulation of dihydroceramides, either through the application of exogenous short-chain analogs like this compound or through the inhibition of dihydroceramide desaturase (DES), the enzyme that converts dihydroceramide to ceramide, triggers a signaling cascade leading to autophagosome formation.[4][6]

The proposed mechanism involves the following key steps:

  • ER Stress: An increase in the dihydroceramide-to-ceramide ratio within the endoplasmic reticulum (ER) is thought to induce ER stress.[4]

  • mTORC1 Inhibition: The resulting ER stress leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master negative regulator of autophagy. The inhibition of the Akt/mTORC1 axis is a key convergence point for various autophagic stimuli.[4]

  • Autophagosome Formation: Inhibition of mTORC1 unleashes the autophagy machinery, leading to the formation of autophagosomes, which sequester cytoplasmic cargo for degradation.

This pathway highlights a distinct mechanism of action for dihydroceramides, positioning them as regulators of cellular homeostasis and survival, in contrast to the pro-death signaling of ceramides.

C2_Dihydroceramide_Autophagy_Pathway Proposed this compound-Induced Autophagy Pathway C2_dhCer This compound (exogenous) Endo_dhCer Increased Endogenous Dihydroceramides C2_dhCer->Endo_dhCer DES_Inhibitor Dihydroceramide Desaturase (DES) Inhibition DES_Inhibitor->Endo_dhCer ER_Stress Endoplasmic Reticulum (ER) Stress Endo_dhCer->ER_Stress Akt_mTORC1 Akt/mTORC1 Pathway ER_Stress->Akt_mTORC1 Inhibition Autophagy_Machinery Autophagy Machinery (e.g., Beclin-1, ATGs) Akt_mTORC1->Autophagy_Machinery Inhibition Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome

A proposed signaling pathway for this compound-induced autophagy.

Contrasting Pathways: Apoptosis and Cell Cycle Arrest

To fully appreciate the unique signaling of this compound, it is essential to contrast it with the well-established pathways of C2 ceramide.

C2 Ceramide-Induced Apoptosis

C2 ceramide is a potent inducer of apoptosis. Its signaling cascade involves the activation of protein phosphatases, which in turn dephosphorylate and inactivate pro-survival kinases like Akt. This disruption of survival signaling, coupled with direct effects on mitochondrial membrane potential, leads to the activation of the caspase cascade and programmed cell death.

C2_Ceramide_Apoptosis_Pathway C2 Ceramide-Induced Apoptosis Pathway C2_Cer C2 Ceramide PP2A Protein Phosphatase 2A (PP2A) C2_Cer->PP2A Activation Mitochondria Mitochondrial Stress (e.g., Cytochrome c release) C2_Cer->Mitochondria Akt Akt (PKB) (Pro-survival Kinase) PP2A->Akt Dephosphorylation (Inhibition) Apoptosis Apoptosis Akt->Apoptosis Inhibition Caspases Caspase Cascade Activation Mitochondria->Caspases Caspases->Apoptosis

Simplified pathway of C2 ceramide-induced apoptosis.
C2 Ceramide-Induced Cell Cycle Arrest

C2 ceramide can also induce cell cycle arrest, typically at the G1/S transition. This is mediated by the induction of cyclin-dependent kinase (CDK) inhibitors like p21, which leads to the hypophosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.

C2_Ceramide_CellCycle_Pathway C2 Ceramide-Induced Cell Cycle Arrest Pathway C2_Cer C2 Ceramide p21 p21 (CDK Inhibitor) Induction C2_Cer->p21 CDK Cyclin D/CDK4/6 p21->CDK Inhibition pRb pRb Phosphorylation CDK->pRb Phosphorylation E2F E2F Transcription Factor Activity pRb->E2F Sequestration (Inhibition) CellCycle G1/S Phase Progression E2F->CellCycle

Mechanism of C2 ceramide-induced G1 cell cycle arrest.

Quantitative Data

Quantitative data directly comparing the effects of this compound and C2 ceramide are crucial for experimental design. The following tables summarize findings from the literature.

Table 1: Comparative Effects of this compound vs. C2 Ceramide on Cell Viability and Apoptosis

Cell LineCompoundConcentrationTime (hours)Effect on ViabilityApoptosis InductionReference
HSC-3C2 Ceramide10-100 µM24, 48, 72Dose-dependent decreaseYes (Caspase-3/7 activation)[7]
A549 & PC9C2 Ceramide50-200 µM12, 24, 36Dose & time-dependent decreaseYes (Caspase-3 activation)[8]
HL-60This compoundNot specifiedNot specifiedNo inhibition of cell growthNo[3]
HCT116 & HT-29This compoundNot specifiedNot specifiedNo effect on proliferationNo[3]

Table 2: Data on Dihydroceramide-Mediated Autophagy

Method of DHCer IncreaseCell LineKey Molecular EventOutcomeReference
DES1 Inhibition (GT-11)U87MG GliomaLC3-II increaseCytotoxic Autophagy[9]
Δ9-THC TreatmentGlioma CellsIncreased Dihydroceramide:Ceramide ratioAutophagy-mediated cell death[10]
DES1 Inhibition (Fenretinide)NeuroblastomaAccumulation of endogenous dihydroceramidesCell cycle arrest at G0/G1[4]
γ-tocotrienolProstate CancerIncreased intracellular dihydroceramideAutophagy and early apoptosis[11][12]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound. Researchers should optimize concentrations and time points for their specific cell model.

Protocol: Assessment of Autophagy by LC3-II Western Blotting

This protocol is used to measure the conversion of LC3-I (cytosolic) to LC3-II (autophagosome-associated), a hallmark of autophagy. An increase in the LC3-II/β-actin ratio indicates an increase in autophagosome number.

Materials:

  • This compound (and C2 ceramide as a control)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting equipment

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with desired concentrations of this compound (e.g., 10-50 µM) for various time points (e.g., 6, 12, 24 hours). Include untreated, vehicle-treated, and C2 ceramide-treated wells as controls.

    • Autophagic Flux Control: For a robust analysis, include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment. This will reveal if the LC3-II accumulation is due to increased synthesis or blocked degradation.[13]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LC3 antibody (typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with anti-β-actin antibody (typically 1:5000) as a loading control.

  • Analysis:

    • Quantify the band intensities for LC3-II and β-actin using densitometry software.

    • Calculate the LC3-II/β-actin ratio for each sample and normalize to the control group. An increased ratio indicates autophagy induction.[14][15]

Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • This compound (and C2 ceramide as a control)

  • Cell culture reagents

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% Ethanol (B145695)

  • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 1x10^6 cells in 10 cm dishes.

    • Treat cells with this compound and controls for a desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Wash the cell pellet with 5 mL of cold PBS and centrifuge again.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate at -20°C for at least 2 hours (or overnight).[16][17]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate red channel (e.g., PE-Texas Red).

    • Collect at least 10,000 events per sample.

    • Use a linear scale for the DNA content histogram.

  • Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

Conclusion and Future Directions

This compound has evolved from its role as a simple negative control to a bioactive lipid of interest in its own right. While it does not participate in the canonical ceramide-induced pathways of apoptosis and cell cycle arrest, it is an inducer of autophagy. The primary mechanism appears to be the induction of ER stress and subsequent inhibition of the mTORC1 pathway.

This guide highlights that the signaling landscape of sphingolipids is highly nuanced, with a single double bond dictating the switch between pro-death and pro-survival/homeostatic cellular programs. For researchers and drug development professionals, this compound remains an indispensable tool for dissecting ceramide-specific signaling. Furthermore, its ability to induce autophagy opens up new avenues for investigation, particularly in contexts where modulation of autophagy is therapeutically desirable.

Future research should focus on identifying the direct molecular targets of this compound to understand precisely how it initiates the ER stress response. Elucidating the full complement of proteins that interact with dihydroceramides will be key to unlocking the full therapeutic potential of modulating this unique class of sphingolipids.

References

The Enigmatic Precursor: A Technical Guide to the Discovery and History of C2 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C2 Dihydroceramide (B1258172) (N-acetylsphinganine) has long occupied a unique niche in the landscape of lipid biology, primarily serving as a critical negative control in the study of its bioactive counterpart, C2 ceramide. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of C2 dihydroceramide. Initially dismissed as a biologically inert precursor in the de novo sphingolipid synthesis pathway, emerging research has begun to illuminate its subtle yet significant roles in cellular processes. This document details the key experiments that have defined its function, presents quantitative data comparing its effects to C2 ceramide, and provides comprehensive experimental protocols for its study. Furthermore, it visualizes the core signaling pathways influenced by these lipids, offering a valuable resource for researchers and professionals in drug development and cellular biology.

Discovery and Historical Perspective

The story of this compound is intrinsically linked to the broader investigation of sphingolipids, a class of lipids first identified by Johann L.W. Thudichum in the 1880s. For much of the 20th century, sphingolipids were primarily considered structural components of cell membranes. The paradigm shifted dramatically in the latter half of the century with the discovery of ceramide as a potent second messenger involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence.

The synthesis of short-chain, cell-permeable ceramide analogs, such as C2 ceramide (N-acetylsphingosine), was a pivotal development that allowed researchers to directly probe the intracellular functions of ceramides. In these studies, a crucial control was needed: a molecule structurally similar to C2 ceramide but lacking its specific biological activity. This led to the widespread use of this compound.

The key structural difference between C2 ceramide and this compound lies in the sphingoid backbone. C2 ceramide possesses a 4,5-trans double bond, while this compound has a saturated sphinganine (B43673) backbone.[1] This seemingly minor difference is responsible for the profound disparity in their biological effects. The absence of this double bond in this compound was consistently shown to abrogate the pro-apoptotic and anti-proliferative effects observed with C2 ceramide in numerous cell types.[2][3]

For decades, this compound was therefore relegated to the role of an "inactive" control. However, the discovery that certain therapeutic agents, such as the synthetic retinoid fenretinide, could elevate intracellular levels of dihydroceramides sparked renewed interest in their potential biological functions.[1] This has led to a more nuanced understanding of dihydroceramides, including the C2 variant, suggesting they may not be entirely inert but could participate in distinct cellular processes such as autophagy.[4]

Comparative Biological Activity: this compound vs. C2 Ceramide

The vast majority of studies highlight the contrasting effects of this compound and C2 ceramide, particularly in the context of programmed cell death.

Table 1: Quantitative Comparison of Apoptotic Effects
Cell LineTreatmentConcentrationEffectReference
Human Squamous Carcinoma (HSC-I)C2-ceramideDose-dependentInduction of apoptosis[3]
Human Squamous Carcinoma (HSC-I)C2-dihydroceramideNot specifiedNo apoptotic morphology[3]
Human Colon Cancer (HCT-116)C2-ceramideNot specifiedInduction of apoptosis[5]
Human Colon Cancer (HCT-116)C2-dihydroceramideNot specifiedNo effect on apoptosis[5]
Human Leukemia (HL-60)C2-ceramide> C2-homo-ceramideHighest apoptotic activity[6]
Human Leukemia (HL-60)C2-dihydroceramide homologuesNot specifiedLess active than C2-ceramide[6]
Table 2: Effects on Cellular Signaling and Viability
ParameterC2-ceramide EffectC2-dihydroceramide EffectReference
Cell Viability (HSC-I cells) Toxic in a dose-dependent mannerNo significant effect[3]
Ceramide Channel Formation Forms channels in mitochondrial outer membraneInhibits ceramide channel formation[7]
Insulin Signaling (Muscle Cells) Inhibits insulin-induced PKB/Akt activityNo effect[8]

Signaling Pathways

The differential effects of C2 ceramide and this compound can be attributed to their distinct interactions with key cellular signaling pathways.

De Novo Sphingolipid Synthesis

This compound is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramide. The final step in ceramide synthesis is the introduction of a 4,5-trans double bond into dihydroceramide by the enzyme dihydroceramide desaturase (DES).

de_novo_synthesis serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine keto->sphinganine 3-KSR dhcer This compound sphinganine->dhcer CerS cer C2 Ceramide dhcer->cer DES

De Novo Sphingolipid Synthesis Pathway.

Apoptosis Signaling

C2 ceramide is a well-established inducer of apoptosis. One of its mechanisms of action is the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. In contrast, this compound has been shown to inhibit this channel formation, thereby antagonizing ceramide-induced apoptosis.

apoptosis_signaling c2_cer C2 Ceramide mito_channel Mitochondrial Channel Formation c2_cer->mito_channel c2_dhcer This compound c2_dhcer->mito_channel Inhibits cyto_c Cytochrome c Release mito_channel->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Opposing Roles in Apoptosis Signaling.

Autophagy and ER Stress

While this compound is largely inactive in apoptosis, some studies suggest it may play a role in autophagy, a cellular process of degradation and recycling. Accumulation of dihydroceramides can lead to endoplasmic reticulum (ER) stress, which in turn can trigger autophagy through pathways involving mTOR.

autophagy_er_stress dhcer_accum Dihydroceramide Accumulation er_stress ER Stress dhcer_accum->er_stress mTOR mTOR Signaling er_stress->mTOR Inhibits autophagy Autophagy mTOR->autophagy Inhibits

References

C2 Dihydroceramide vs. C2 Ceramide: A Technical Guide to Differential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Executive Summary

Ceramides are critical bioactive sphingolipids that regulate a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy. The seemingly minor structural difference between ceramide and its precursor, dihydroceramide (B1258172)—the presence of a C4-trans-double bond in the sphingoid backbone—confers dramatically different biological activities. This technical guide provides an in-depth comparison of the cellular activities of the cell-permeable analogs, C2 ceramide (N-acetylsphingosine) and C2 dihydroceramide (N-acetylsphinganine). While C2 ceramide is a potent modulator of key signaling pathways that drive cells towards apoptosis and cell cycle arrest, this compound is largely considered biologically inactive and often serves as a negative control. Understanding these differences is paramount for accurately interpreting experimental results and for the development of targeted therapeutics that modulate sphingolipid metabolism.

The Core Structural Distinction

The fundamental difference between C2 ceramide and this compound lies in the saturation of the sphingoid base. C2 ceramide possesses a critical 4,5-trans-double bond, whereas this compound has a fully saturated sphinganine (B43673) backbone.[1][2][3] This single double bond is essential for the majority of the signaling functions attributed to ceramides.[4]

G cluster_c2 C2 Ceramide (N-acetylsphingosine) cluster_dhc2 This compound (N-acetylsphinganine) C2_Cer C2_Cer C2_dhCer C2_dhCer C2_Cer_label Contains 4,5-trans-double bond C2_dhCer_label Saturated sphinganine backbone (lacks double bond) G C2_Cer C2 Ceramide PP2A PP2A C2_Cer->PP2A Activates Akt Akt/PKB (Pro-Survival) C2_Cer->Akt Inhibits SGK1 SGK-1 C2_Cer->SGK1 Activates p38 p38 MAPK C2_Cer->p38 Activates C2_dhCer This compound C2_dhCer->PP2A No Effect C2_dhCer->Akt No Effect C2_dhCer->SGK1 No Effect C2_dhCer->p38 No Effect PP2A->Akt Dephosphorylates Survival Cell Survival Akt->Survival Promotes pAkt p-Akt (Active) Apoptosis Apoptosis p38->Apoptosis Promotes G cluster_mito Mitochondrion start Stimulus (e.g., Stress, TNF-α) cer_inc ↑ C2 Ceramide start->cer_inc channel Ceramide Channel Formation cer_inc->channel Self-assembles in MOM dhcer This compound dhcer->channel Hinders/ Inhibits mito Mitochondrial Outer Membrane release Release of Cytochrome c channel->release apoptosis Apoptosis release->apoptosis Activates Caspases G A 1. Cell Seeding & Adherence B 2. Treatment (C2 Ceramide vs this compound) A->B C 3. Cell Harvesting / Lysis B->C D1 4a. Protein Extraction (for Western Blot) C->D1 Biochemical D2 4b. Cell Fixation (for TUNEL/Flow Cytometry) C->D2 Cellular E1 5a. Western Blot Analysis (p-Akt, p-p38, etc.) D1->E1 E2 5b. TUNEL Staining (Apoptosis Assay) D2->E2 E3 5c. PI Staining (Cell Cycle Analysis) D2->E3 F1 6a. Densitometry & Analysis E1->F1 F2 6b. Fluorescence Microscopy E2->F2 F3 6c. Flow Cytometry E3->F3 G 7. Comparative Data Interpretation F1->G F2->G F3->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of C2 Dihydroceramide (B1258172)

Abstract

Dihydroceramides (dhCer) are crucial metabolic intermediates in the de novo synthesis of all sphingolipids. For many years, they were considered biologically inactive precursors to the more extensively studied ceramides (B1148491) (Cer). However, emerging research has begun to shed light on their distinct biological roles, often antagonistic to those of ceramides. C2 dihydroceramide (N-acetyldihydrosphingosine), a short-chain, cell-permeable analog, is a vital tool for investigating these functions. Its primary localization and site of synthesis is the Endoplasmic Reticulum (ER), from which it can be transported to the Golgi apparatus for further metabolism. Unlike its unsaturated counterpart, C2 ceramide, this compound does not typically accumulate in mitochondria or induce apoptosis. This guide provides a comprehensive overview of the subcellular localization of this compound, the experimental methodologies used to study it, and its role in key signaling pathways.

Principal Sites of Subcellular Localization

The distribution of this compound within the cell is tightly linked to the compartmentalization of sphingolipid metabolism. Its journey begins in the Endoplasmic Reticulum and proceeds to the Golgi apparatus, with its presence (or relative absence) in other organelles like the mitochondria being critical to its biological function.

Endoplasmic Reticulum (ER)

The ER is the primary site of de novo sphingolipid biosynthesis and, therefore, the main location for dihydroceramide synthesis.[1][2][3] The process begins with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of sphinganine (B43673).[1] Six distinct ceramide synthase (CerS) enzymes then acylate sphinganine to produce dihydroceramides of varying acyl chain lengths.[1]

The final step in ceramide synthesis, the introduction of a 4,5-trans double bond into the sphingoid backbone, is catalyzed by the enzyme dihydroceramide desaturase (DEGS1), which is also localized to the ER.[4][5] Consequently, the ER is the central hub for this compound's existence. Studies in Drosophila have shown that the loss of dihydroceramide desaturase function leads to the accumulation of dihydroceramides in the ER, causing severe ER expansion and cellular stress, which disrupts glial function and nervous system development.[5] This suggests that the retention of dihydroceramide in the ER is a pathological event.[5]

Golgi Apparatus

Following synthesis in the ER, this compound is transported to the Golgi apparatus to be converted into more complex sphingolipids, such as dihydrosphingomyelin and dihydroglucosylceramide.[6][7] This transport is a highly regulated and stereoselective process.[6][7] Studies using fluorescently labeled NBD-dihydroceramide analogs (C6-NBD-DH-Cer) have demonstrated that only the natural D-erythro stereoisomer is effectively transported to the Golgi.[6][7] Other stereoisomers tend to accumulate in the endoplasmic reticulum.[6][7] This stereoselectivity suggests that the trafficking of dihydroceramide from the ER to the Golgi is a protein-mediated event rather than simple vesicular flow.[6][7] The ceramide transfer protein (CERT) is known to transport long-chain ceramides from the ER to the Golgi, but its role in short-chain dihydroceramide transport is less defined.[3][8]

Mitochondria

A significant body of research has focused on the role of ceramides in inducing apoptosis by permeabilizing the mitochondrial outer membrane.[9][10] In this context, this compound is consistently shown to be either inactive or inhibitory. While C2 ceramide can form large, stable channels in mitochondrial membranes, leading to the release of pro-apoptotic proteins like cytochrome c, this compound lacks this channel-forming ability.[9][10][11] Experiments using isolated mitochondria have shown that this compound does not induce the permeability increase or cytochrome c release seen with C2 ceramide.[9][12] In fact, some studies indicate that dihydroceramide can antagonize ceramide-induced apoptosis by interfering with the formation of ceramide channels in the mitochondrial outer membrane.[13][14] Healthy rat liver mitochondria naturally contain higher levels of dihydroceramide than ceramide, further supporting its role as a non-apoptotic lipid in this organelle.[12]

Signaling Pathways and Biological Roles

The specific subcellular localization of this compound dictates its involvement, or lack thereof, in various signaling cascades.

Apoptosis and Membrane Permeability

The key structural difference between ceramide and dihydroceramide—the absence of the 4,5-trans double bond in dihydroceramide—dramatically reduces its apoptogenic and channel-forming activities.[10][11] C2 ceramide is known to destabilize membranes, causing leakage, fusion, and vesiculation.[10][11] In contrast, this compound has minimal effect on membrane stability and does not form pores even at concentrations 25 times greater than effective concentrations of C2 ceramide.[11][15] This fundamental difference explains why this compound fails to induce the release of cytochrome c from mitochondria and is often considered an inactive control in apoptosis studies.[9][10]

Insulin (B600854) Signaling

Ceramides are well-known inhibitors of insulin signaling pathways, contributing to insulin resistance. They can interfere with the activity of protein kinase B (PKB)/Akt.[1] Short-chain C2 ceramide effectively inhibits insulin-induced Akt activity in muscle cells.[1] However, in the same system, this compound has no effect on this pathway, highlighting a clear divergence in their signaling roles.[1]

ER Homeostasis

While often viewed as inactive, the accumulation of dihydroceramide is not a benign event. As demonstrated in genetic studies, a buildup of dihydroceramide within the ER due to deficient desaturase activity leads to ER stress and morphological changes, ultimately causing cellular dysfunction.[5] This indicates that while it may not actively participate in signaling in the same manner as ceramide, maintaining its proper metabolic flux is critical for cellular health, particularly for the homeostasis of the ER.[5]

Quantitative Data Summary

The following tables summarize quantitative data from key studies comparing the effects of this compound and C2 ceramide.

Table 1: Comparative Effects on Membrane Permeability

CompoundConcentration / RatioEffectReference
C2 Ceramide5 µMForms large, stable channels in planar phospholipid membranes.[10][11]
This compound120 µM (24x higher)Results in only a few, transient, low-conductance pores.[11]
C2 CeramideCeramide:Lipid Ratio = 0.2Causes ~3% leakage of 6-carboxyfluorescein (B556484) from lipid vesicles.[15]
C2 CeramideCeramide:Lipid Ratio = 10Causes nearly total (~100%) leakage from lipid vesicles.[15]
This compoundCeramide:Lipid Ratio = 10Causes ~3% leakage, equivalent to C2-Cer at a 50x lower ratio.[15]

Table 2: Comparative Effects on Mitochondrial Function

CompoundConcentrationEffect on Isolated MitochondriaReference
C2 Ceramide20 µMInduces cytochrome c release.[9][12]
This compound20 µMDoes not induce cytochrome c release.[12]
C2 Ceramide29 nmolInduces permeabilization of the mitochondrial outer membrane.[13]
This compound29 nmolInhibits C2 ceramide-induced permeabilization of the mitochondrial outer membrane.[13]

Experimental Protocols

The study of this compound localization relies on a combination of advanced microscopy, biochemical, and analytical techniques.

Fluorescence Microscopy for Subcellular Localization

This method is used to visualize the distribution of lipids within a cell.

  • Principle: A fluorescent tag, such as Nitro-2-1,3-benzoxadiazol-4-yl (NBD), is attached to a short acyl chain (e.g., C6) of dihydroceramide. Cells are incubated with this fluorescent analog, which is then incorporated into cellular membranes and metabolic pathways.

  • Protocol Outline (based on[6][7]):

    • Cell Culture: Plate cells (e.g., HT29, NRK, BHK) on glass coverslips and grow to sub-confluence.

    • Incubation: Incubate cells with C6-NBD-dihydroceramide (typically 5 µM) in serum-free media at 37°C for a specified time (e.g., 30-60 minutes).

    • Washing: Wash the cells with cold, serum-free media to remove excess fluorescent lipid.

    • Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Staining (Optional): Counterstain for specific organelles (e.g., using ER-Tracker™ or Golgi-Tracker™) if co-localization is being studied.

    • Mounting and Imaging: Mount the coverslips onto glass slides and visualize using a fluorescence or confocal microscope with appropriate filter sets for NBD. The D-erythro isomer is expected to localize to the Golgi, while other isomers may be retained in the ER.[6][7]

Subcellular Fractionation and Lipid Quantification

This biochemical technique separates cellular organelles to quantify the amount of a specific lipid in each compartment.

  • Principle: Cells are lysed, and the resulting homogenate is subjected to a series of centrifugation steps at increasing speeds. This process pellets different organelles based on their size and density. The lipid content of each fraction is then extracted and analyzed.

  • Protocol Outline (based on[2][4]):

    • Cell Lysis: Harvest cells and homogenize them in an isotonic buffer using a Dounce homogenizer to gently break the plasma membrane while leaving organelles intact.

    • Differential Centrifugation:

      • Low-speed spin (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

      • Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

      • High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet the microsomal fraction (containing ER and Golgi fragments).

    • Density Gradient Separation (Optional): Further purify the microsomal fraction on a sucrose (B13894) or OptiPrep™ density gradient to separate ER from Golgi membranes.

    • Lipid Extraction: Extract lipids from each fraction using a method such as the Bligh-Dyer or Folch procedure.

    • Quantification: Analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the mass of this compound in each organelle fraction.

Mass Spectrometry Imaging (MALDI-IMS)

This technique provides spatial information on lipid distribution directly from tissue sections.

  • Principle: A laser is used to desorb and ionize molecules from a tissue section that has been coated with an energy-absorbing matrix. A mass spectrometer then analyzes the ions, creating a map of the distribution of specific lipids (like dihydroceramides) across the tissue.[16][17]

  • Protocol Outline (based on[16][18]):

    • Tissue Preparation: Obtain fresh-frozen tissue sections and mount them on conductive slides.

    • Matrix Application: Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section.

    • MALDI-IMS Analysis: Acquire mass spectra across the tissue surface in a grid-like pattern.

    • Data Processing: Generate ion intensity maps for the m/z value corresponding to this compound to visualize its spatial localization within the tissue's histology. On-tissue enzymatic digestion with ceramidase can be used to confirm the identity of ceramide and dihydroceramide species.[16][17]

Mandatory Visualizations

Sphingolipid_Metabolism dhCer dhCer Complex_dhSL Complex_dhSL dhCer->Complex_dhSL CERT-mediated Transport Serine Serine Sphinganine Sphinganine Cer Cer

Localization_Workflow Start Culture cells on coverslips Incubate Incubate with C6-NBD-DH-Cer Start->Incubate Wash Wash to remove excess lipid Incubate->Wash Fix Fix cells with paraformaldehyde Wash->Fix Image Fluorescence Microscopy (Confocal) Fix->Image Analyze Analyze image for organelle-specific localization (ER vs. Golgi) Image->Analyze End Localization Determined Analyze->End

Mitochondrial_Effect cluster_Cer C2 Ceramide cluster_dhCer This compound Cer_node C2 Ceramide Pore Forms Large Channel in MOM Release Cytochrome c Release Apoptosis Apoptosis Induction dhCer_node This compound NoPore Does Not Form Channel in MOM NoRelease No Cytochrome c Release NoApoptosis No Apoptosis

Conclusion

The cellular localization of this compound is intrinsically linked to its function as a biosynthetic precursor and its general lack of direct signaling activity compared to C2 ceramide. Synthesized and primarily residing in the Endoplasmic Reticulum, its transport to the Golgi is a critical, stereoselective step for the creation of complex sphingolipids. Its notable absence of channel-forming ability prevents it from accumulating in mitochondria and triggering apoptosis, making it an indispensable control for studying ceramide-mediated cell death. Understanding the precise trafficking and compartmentalization of this compound is essential for dissecting the complex and often opposing roles that different sphingolipids play in cellular health and disease.

References

C2 Dihydroceramide in Membrane Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C2 dihydroceramide (B1258172) (N-acetyldihydrosphingosine) is a synthetic, cell-permeable analog of dihydroceramide, a key intermediate in the de novo sphingolipid biosynthetic pathway. For many years, C2 dihydroceramide, and dihydroceramides in general, were considered biologically inert precursors to their more bioactive counterparts, ceramides (B1148491).[1][2][3] This perception has evolved as recent studies have begun to uncover unique biological roles for dihydroceramides, distinct from ceramides.[1] This guide provides a comprehensive technical overview of this compound's role in membrane biology, its involvement in cellular signaling, and detailed experimental protocols for its study. We will explore its synthesis, metabolism, and its contrasting effects compared to C2-ceramide, with a focus on its utility as an experimental tool and its emerging biological functions.

Introduction to Dihydroceramides

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and autophagy.[1][2][4] The central hub of sphingolipid metabolism is ceramide. Dihydroceramides are the immediate precursors to ceramides in the de novo synthesis pathway, lacking the characteristic 4,5-trans double bond in the sphingoid backbone.[1][2] This structural difference is crucial for many of the biological activities attributed to ceramides.

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[5][6] A series of enzymatic reactions leads to the formation of sphinganine, which is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide.[1][5] Dihydroceramide is subsequently desaturated by dihydroceramide desaturase (DES) to form ceramide.[1][5]

This compound: A Tool for Studying Sphingolipid Biology

Due to their structural similarity to ceramides, short-chain, cell-permeable dihydroceramide analogs like this compound are invaluable tools in dissecting the specific roles of the 4,5-trans double bond in ceramide-mediated signaling. This compound is often used as a negative control in experiments investigating the effects of C2-ceramide.[1]

Contrasting Effects with C2-Ceramide in Apoptosis

A significant body of research highlights the inability of this compound to induce apoptosis, in stark contrast to the pro-apoptotic effects of C2-ceramide. This suggests that the 4,5-trans double bond is essential for the apoptotic activity of short-chain ceramides.[7][8] Studies in human colon cancer cells and squamous cell carcinoma cell lines have shown that while C2-ceramide induces hallmarks of apoptosis such as DNA fragmentation and caspase activation, this compound has no such effect.[7][8][9] However, the role of endogenous dihydroceramides in apoptosis is more complex, with some studies suggesting they can counteract the pro-apoptotic actions of ceramides by inhibiting the formation of ceramide channels in the mitochondrial outer membrane.[1][10]

Role in Autophagy

The role of dihydroceramides in autophagy is an area of active investigation. Some studies have shown that exogenous, short-chain (C2) dihydroceramides can induce the formation of autophagosomes.[3] Inhibition of dihydroceramide desaturase 1 (DES1), which leads to an accumulation of dihydroceramides, has also been shown to increase sensitivity to autophagic stimuli.[3] However, other research indicates that dihydroceramide desaturase inhibitors can activate autophagy through both dihydroceramide-dependent and independent pathways, suggesting a complex regulatory mechanism.[11] In some cellular contexts, autophagy has been shown to be a protective mechanism against C2-ceramide-induced cell death.[12][13]

Impact on Membrane Properties

The structural difference between ceramide and dihydroceramide also influences their effects on the biophysical properties of cellular membranes.

Membrane Fluidity and Permeability

C2-ceramide has been shown to increase membrane fluidity and induce leakage from lipid vesicles, effects that are not observed with this compound.[14][15] In fact, C2-ceramide can induce a larger decrease in membrane anisotropy than the detergent Triton X-100, while this compound does not alter membrane fluidity.[14] This suggests that the 4,5-trans double bond is critical for the membrane-destabilizing properties of C2-ceramide.

Channel Formation

A key finding in ceramide biology is its ability to form large, stable pores in membranes, which is proposed as a mechanism for the release of pro-apoptotic factors like cytochrome c from mitochondria.[16][17] Both short-chain (C2) and long-chain (C16) ceramides can form these channels, whereas their dihydroceramide counterparts (C2 and C18-dihydroceramide) are ineffective at channel formation.[16]

Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. Ceramides have been shown to induce the coalescence of lipid rafts into larger signaling platforms.[18][19] In yeast, C2-phytoceramide, a structural analog of mammalian ceramides, has been shown to disorganize lipid rafts and weaken the cell wall in a sterol-dependent manner.[20][21]

Data Presentation

Table 1: Comparative Effects of C2-Ceramide and this compound on Cellular Processes
Cellular ProcessC2-Ceramide EffectThis compound EffectKey Findings
Apoptosis Induces apoptosis in various cancer cell lines.[7][8]Generally does not induce apoptosis.[7][8]The 4,5-trans double bond is critical for the apoptotic activity of C2-ceramide.[7]
Platelet Aggregation Inhibits ADP-induced platelet aggregation.[14][15]No effect on ADP-induced platelet aggregation.[14]The inhibitory effect of C2-ceramide is dependent on the ceramide-to-lipid ratio.[14][15]
Membrane Fluidity Increases membrane fluidity.[14][15]Does not alter membrane fluidity.[14]C2-ceramide's effect on fluidity is greater than that of Triton X-100.[14]
Membrane Permeability Induces leakage from lipid vesicles.[14][15]Minimal to no leakage induced.[14]C2-ceramide at a 10:1 ceramide:lipid ratio causes near-total leakage.[14]
Insulin (B600854) Signaling Inhibits insulin-induced PKB/Akt activity in muscle cells.[1]No effect on insulin-induced PKB/Akt activity.[1]C2-ceramide can be metabolized to endogenous long-chain ceramides, which are responsible for the loss of insulin sensitivity.[22]
Autophagy Can induce autophagy.[23][24]Can induce autophagy.[3]The role and mechanisms are context-dependent and can be either protective or lethal.[11][23]

Experimental Protocols

Analysis of Sphingolipid Species by UHPLC/MS/MS

Objective: To quantify the intracellular content of various ceramide, sphingosine, and sphingosine-1-phosphate species.

Methodology:

  • Sample Homogenization: Homogenize cell samples in a buffer containing 0.25 mol/l sucrose, 25 mmol/l KCl, 50 mmol/l Tris, and 0.5 mmol/l EDTA, at a pH of 7.4.

  • Internal Standards: Immediately after homogenization, add a cocktail of internal standards (e.g., 17C-sphingosine, 17C-S1P, d17:1/8:0, d17:1/18:0, d17:1/18:1 ceramides).

  • Lipid Extraction: Perform lipid extraction using a suitable method, such as the Bligh and Dyer method.

  • Chromatographic Separation: Separate the lipid species using ultra-high-performance liquid chromatography (UHPLC) with a reverse-phase column.

  • Mass Spectrometric Detection: Detect and quantify the sphingolipid species using tandem mass spectrometry (MS/MS).[22]

Planar Lipid Bilayer Electrophysiology for Channel Formation

Objective: To assess the ability of this compound to form channels in a synthetic lipid membrane.

Methodology:

  • Membrane Formation: Form a planar lipid bilayer across a small aperture (e.g., 100 µm diameter) in a partition separating two aqueous compartments. A common lipid mixture is 1% (w/v) asolectin and 0.2% (w/v) cholesterol in hexane.

  • Aqueous Solution: Fill the compartments with an appropriate electrolyte solution (e.g., 1 M KCl, 1 mM MgCl2, 5 mM MES, pH 6.0).

  • Compound Addition: Add this compound (dissolved in a suitable vehicle like DMSO, final concentration typically up to 120 µM) to one or both compartments.

  • Electrophysiological Recording: Apply a constant voltage across the membrane (e.g., 9 mV) and record the current. The formation of discrete, stepwise increases in current indicates channel formation.[16][17]

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Biosynthesis Pathway

de_novo_synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids

Caption: The de novo sphingolipid biosynthesis pathway, highlighting the formation of dihydroceramide.

Ceramide Salvage Pathway

salvage_pathway ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide Ceramide ComplexSphingolipids->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine S1P Phosphatase

Caption: The ceramide salvage pathway, illustrating the recycling of sphingolipids.

Experimental Workflow for Investigating this compound Effects

experimental_workflow CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with: - Vehicle Control - C2-Ceramide - this compound CellCulture->Treatment ApoptosisAssay Apoptosis Assays (TUNEL, Caspase Activity) Treatment->ApoptosisAssay AutophagyAssay Autophagy Assays (LC3-II Conversion) Treatment->AutophagyAssay MembraneAssay Membrane Property Assays (Fluidity, Permeability) Treatment->MembraneAssay Lipidomics Sphingolipid Profiling (LC-MS/MS) Treatment->Lipidomics DataAnalysis Data Analysis & Comparison ApoptosisAssay->DataAnalysis AutophagyAssay->DataAnalysis MembraneAssay->DataAnalysis Lipidomics->DataAnalysis

Caption: A generalized experimental workflow for comparing the effects of C2-ceramide and this compound.

Conclusion and Future Directions

This compound remains an indispensable tool in the field of sphingolipid research, primarily for its role as a negative control to elucidate the specific functions of the 4,5-trans double bond in ceramide signaling. The consistent observation that this compound fails to replicate many of the membrane-altering and pro-apoptotic effects of C2-ceramide has solidified our understanding of ceramide's structure-activity relationship.

However, the emerging evidence for the distinct biological activities of endogenous dihydroceramides in processes like autophagy and the regulation of cell stress responses suggests that we are only beginning to scratch the surface of their physiological and pathological significance.[1][3] Future research should focus on delineating the specific signaling pathways modulated by different acyl-chain length dihydroceramides and their potential as therapeutic targets in diseases such as cancer and metabolic disorders. The continued development of sophisticated analytical techniques, such as advanced mass spectrometry, will be crucial in unraveling the complex interplay between dihydroceramides, ceramides, and the broader sphingolipid network in membrane biology and cellular signaling.

References

Endogenous C2 Dihydroceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Concepts, Experimental Protocols, and Signaling Pathways of Endogenous C2 Dihydroceramide (B1258172) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Dihydroceramides, including the short-chain species C2 dihydroceramide (N-acetyl-sphinganine), are crucial metabolic intermediates in the de novo synthesis of all sphingolipids. Historically considered biologically inert precursors to their unsaturated counterparts, ceramides (B1148491), recent research has unveiled distinct and significant roles for dihydroceramides in a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound, with a focus on its cellular levels, metabolic pathways, and key functions. This document is intended to serve as a valuable resource for professionals in cellular biology, lipid research, and drug development.

While endogenous levels of this compound are generally very low and often below the limit of detection of many analytical methods, its accumulation under specific pathological conditions or through pharmacological intervention has been shown to have profound biological consequences. This guide will delve into the methodologies used to study this compound, its known signaling roles, and its potential as a therapeutic target.

Data Presentation: Cellular Levels of Dihydroceramides

Quantitative data on the absolute basal levels of endogenous this compound in various cell lines is scarce in the literature, likely due to its low abundance. However, numerous studies have quantified the accumulation of various dihydroceramide species, including short-chain ones, upon the inhibition of dihydroceramide desaturase 1 (DES1), the enzyme responsible for converting dihydroceramides to ceramides. The following table summarizes representative data on the changes in dihydroceramide levels under such conditions.

Cell LineTreatmentFold Increase in Dihydroceramides (Total or Specific)Reference
Human Neuroblastoma (SH-SY5Y)Fenretinide (DES1 inhibitor)Significant increase in total dihydroceramides[1]
T-cell Acute Lymphoblastic Leukemia (T-ALL)GT-11 (DES1 inhibitor) + Sphinganine (B43673)Significant increase in various dihydroceramide species[2]
Glioma CellsΔ9-tetrahydrocannabinol (THC)Increase in the dihydroceramide/ceramide ratio in the ER[1]
Prostate Cancer CellsFenretinideAccumulation of endogenous dihydroceramides[3]

Signaling Pathways Involving Dihydroceramides

The accumulation of dihydroceramides, including this compound, has been linked to the modulation of several key signaling pathways, most notably autophagy and apoptosis. Unlike C2-ceramide, which is a well-established inducer of apoptosis, C2-dihydroceramide is often considered non-apoptotic and in some contexts, may even have pro-survival effects.

Autophagy Induction

A growing body of evidence indicates that an increase in cellular dihydroceramide levels can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins. This can be a pro-survival mechanism under cellular stress, but can also lead to a form of programmed cell death.

Autophagy_Induction DES1_Inhibition DES1 Inhibition (e.g., Fenretinide) DHCer_Accumulation Dihydroceramide Accumulation DES1_Inhibition->DHCer_Accumulation Autophagosome_Formation Autophagosome Formation DHCer_Accumulation->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy

Caption: Dihydroceramide-induced autophagy pathway.
Role in Apoptosis

While C2-ceramide is a potent inducer of apoptosis, C2-dihydroceramide generally lacks this activity.[1][4][5] This distinction is often attributed to the absence of the 4,5-trans double bond in the sphinganine backbone of dihydroceramide, which is crucial for the pro-apoptotic signaling of ceramide. Some studies suggest that dihydroceramides may even counteract ceramide-induced apoptosis.

Apoptosis_Pathway C2_Cer C2-Ceramide Apoptosis Apoptosis C2_Cer->Apoptosis C2_DHCer C2-Dihydroceramide No_Effect No Apoptotic Effect C2_DHCer->No_Effect

Caption: Differential effects of C2-ceramide and C2-dihydroceramide on apoptosis.

Experimental Protocols

Accurate quantification of endogenous this compound requires robust experimental protocols for lipid extraction and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Cultured Cells

This protocol is a general guideline and may need optimization depending on the cell type and the specific lipid of interest.

Reagents:

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in a known volume of PBS and transfer to a glass tube.

  • Add a known amount of the internal standard to each sample.

  • Add methanol and chloroform to the cell suspension to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Lipid_Extraction_Workflow Start Cell Pellet Add_Solvents Add Chloroform:Methanol:Water (2:1:0.8) Start->Add_Solvents Vortex Vortex Add_Solvents->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry_Extract Dry Under Nitrogen Collect_Organic->Dry_Extract Reconstitute Reconstitute for LC-MS/MS Dry_Extract->Reconstitute End Analysis Reconstitute->End

Caption: Workflow for lipid extraction from cultured cells.
LC-MS/MS Quantification of this compound

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from a higher aqueous percentage to a high organic percentage to resolve short-chain dihydroceramides.

  • Flow Rate: 0.2-0.4 mL/min.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (d18:0/2:0): Precursor ion [M+H]+ -> Product ion (e.g., corresponding to the sphinganine backbone).

    • Internal Standard (e.g., C17 Dihydroceramide): Precursor ion [M+H]+ -> Product ion.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analytes.

Conclusion

This compound, while present at low endogenous levels, is an important player in the complex network of sphingolipid metabolism. Its accumulation, often a consequence of dihydroceramide desaturase inhibition, can significantly impact cellular signaling, particularly in the regulation of autophagy. The lack of a pro-apoptotic effect, in stark contrast to C2-ceramide, highlights the critical role of the 4,5-trans double bond in sphingolipid bioactivity.

For researchers and drug development professionals, understanding the nuances of dihydroceramide metabolism and signaling is crucial. The development of highly sensitive analytical techniques will be key to further elucidating the precise roles of endogenous short-chain dihydroceramides in health and disease. The methodologies and pathway diagrams provided in this guide offer a foundational resource for navigating this exciting and rapidly evolving field of research.

References

C2 dihydroceramide as a bioactive lipid precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C2 Dihydroceramide (B1258172) as a Bioactive Lipid Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

For many years, dihydroceramides were largely regarded as biologically inert metabolic intermediates in the de novo synthesis of ceramides (B1148491). However, a growing body of evidence over the last decade has illuminated their distinct and significant roles in a multitude of cellular processes. As the direct precursors to ceramides, the balance between dihydroceramides and ceramides is critical, and its disruption is implicated in various pathologies, from cancer to metabolic diseases. This technical guide provides a comprehensive overview of C2 dihydroceramide, a key cell-permeable analog used in research, focusing on its role as a bioactive lipid precursor. We will delve into its synthesis, its contrasting functions compared to C2 ceramide, the signaling pathways it modulates, and detailed experimental protocols for its study.

Introduction to Dihydroceramides

Sphingolipids are a major class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules.[1] The central pathway for their production is the de novo sphingolipid biosynthesis, an evolutionarily conserved process occurring in the endoplasmic reticulum (ER).[1] In this pathway, dihydroceramide (dhCer) is the immediate precursor to ceramide (Cer), differing only by the absence of a C4-5 trans-double bond in the sphingoid backbone.[2][3] While ceramides are well-established mediators of cellular stress, apoptosis, and growth arrest, dihydroceramides were historically considered inactive.[1][4][5]

The use of short-chain, cell-permeable analogs like N-acetyl-D-erythro-sphinganine (this compound) has been instrumental in dissecting these roles. Initial studies frequently used this compound as a negative control, as it failed to induce apoptosis or inhibit cell growth in the way C2 ceramide did.[3][6][7] However, recent research, often employing pharmacological inhibitors of the enzyme dihydroceramide desaturase (DES), has shown that the accumulation of endogenous dihydroceramides, including species acylated with long chains, triggers distinct biological responses such as autophagy, cell cycle arrest, and endoplasmic reticulum (ER) stress.[1][3][8] This guide focuses on this compound as a tool and a representative of this emerging class of bioactive lipids.

The De Novo Sphingolipid Biosynthesis Pathway

Dihydroceramides are synthesized in the ER through a series of enzymatic steps. The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][9] The product, 3-ketosphinganine, is then reduced to sphinganine (B43673) (dihydrosphingosine).[1][10] Following this, one of six ceramide synthase (CerS) enzymes acylates sphinganine with a fatty acyl-CoA to form dihydroceramide.[1][11] The final step in ceramide synthesis is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase (DES1), converting it to ceramide.[1][12][13] Dihydroceramides can then be further metabolized to more complex species like dihydrosphingomyelin.[1]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus ser Serine + Palmitoyl-CoA kds 3-Ketosphinganine ser->kds SPT sph Sphinganine (Dihydrosphingosine) kds->sph 3-KR dhCer This compound sph->dhCer CerS (adds Acetyl-CoA) cer C2 Ceramide dhCer->cer DES1 (+ O2, - H2O) complex_dh Complex Dihydrosphingolipids (e.g., Dihydrosphingomyelin) dhCer->complex_dh complex_cer Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_cer caption De Novo Synthesis of this compound.

Caption: De Novo Synthesis of this compound.

Bioactive Roles of Dihydroceramides

While this compound does not typically induce the potent apoptotic response seen with C2 ceramide, the accumulation of dihydroceramides through genetic or pharmacological inhibition of DES1 has revealed distinct signaling roles.[1][6][7]

Autophagy

One of the most well-documented roles for dihydroceramide accumulation is the induction of autophagy.[1][4] Treatment of cancer cells with DES1 inhibitors like fenretinide (B1684555) or resveratrol (B1683913) leads to increased dihydroceramide levels and triggers autophagy.[1][14] This process can be a survival mechanism or can lead to cell death, depending on the cellular context.[14][15] Dihydroceramide-induced autophagy is often linked to the induction of ER stress and the subsequent unfolded protein response (UPR).[1] Furthermore, dihydroceramides may promote autophagy by inhibiting the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[1][15]

G cluster_pathways Cellular Stress Pathways dhCer Dihydroceramide Accumulation akt_mTOR Akt/mTOR Pathway dhCer->akt_mTOR inhibits er_stress ER Stress / UPR dhCer->er_stress induces autophagy Autophagy akt_mTOR->autophagy inhibition promotes er_stress->autophagy induction promotes caption Dihydroceramide-Induced Autophagy Pathways.

Caption: Dihydroceramide-Induced Autophagy Pathways.

Cell Cycle Arrest and Apoptosis

Accumulation of dihydroceramides has been shown to cause cell cycle arrest at the G0/G1 phase in human neuroblastoma cells.[1][16] This anti-proliferative effect contributes to the therapeutic potential of DES1 inhibitors in cancer.[1]

The role of this compound in apoptosis is primarily as a negative control, as it does not induce apoptosis in numerous cell lines where C2 ceramide is a potent inducer.[3][6][7][17] Some studies suggest that dihydroceramides can even counteract the pro-apoptotic actions of ceramides by inhibiting the formation of ceramide-mediated pores in the outer mitochondrial membrane, a critical step for the release of pro-apoptotic factors.[1][18]

Quantitative Data Summary

The differential effects of C2-ceramide and C2-dihydroceramide are fundamental to understanding their distinct bioactivities. Pharmacological agents that modulate their balance are powerful research tools.

Table 1: Comparative Effects of C2-Ceramide and C2-Dihydroceramide
Cellular Process Cell Line C2-Ceramide Effect C2-Dihydroceramide Effect Citation
ApoptosisHuman Squamous CarcinomaInduces apoptosis (DNA fragmentation, morphological changes)No effect[6]
ApoptosisHCT-116 Colon CancerInduces apoptosis (DNA laddering)No effect[7][17]
Cell GrowthHCT-116 & HT-29 Colon CancerInhibits growthNo effect[3]
Insulin SignalingC2C12 MyotubesInhibits insulin-induced PKB/Akt activityNo effect[1]
ApoptosisHL-60 LeukemiaInduces apoptosisSignificantly less bioactive[3]
Table 2: Pharmacological Inhibitors of Dihydroceramide Desaturase 1 (DES1)
Inhibitor Type / Notes In Vitro IC₅₀ Citation
Fenretinide (4-HPR)Retinoid, widely studied DES1 inhibitor.N/A (Inhibits activity in cells)[1][19]
GT11Cyclopropene-containing ceramide analog, competitive inhibitor.N/A (Effective inhibitor)[13][20]
PR280Cyclopropenone ceramide analog.700 nM[21]
CelecoxibCyclooxygenase-2 inhibitor, also inhibits DES1.N/A (Inhibits activity in cells)[1]

Experimental Protocols

Accurate measurement of dihydroceramides and the activity of related enzymes is crucial for research in this field.

Quantification of Dihydroceramides by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid species.[22][23][24]

  • Principle: Lipids are extracted from a biological matrix, separated by reversed-phase liquid chromatography, and detected by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards ensure accuracy.[23][24]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum or cell lysate, add an internal standard mixture containing stable isotope-labeled ceramides/dihydroceramides.

    • Add 250 µL of cold methanol (B129727) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.[24]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol/Isopropanol (ratio varies) with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A gradient from ~60% B to 100% B over several minutes is typical to elute different lipid species.[24]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each dihydroceramide species and its corresponding internal standard.[24]

    • Data Analysis: Quantify by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.[23]

G start Biological Sample (e.g., cell lysate, plasma) step1 Add Internal Standards (Isotope-labeled dhCer) start->step1 step2 Protein Precipitation (e.g., cold methanol) step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 step5 LC-MS/MS Analysis (C18 column, MRM mode) step4->step5 end Quantification of C2-Dihydroceramide step5->end caption Workflow for LC-MS/MS Quantification.

Caption: Workflow for LC-MS/MS Quantification.

In Situ Dihydroceramide Desaturase (DES1) Assay

This assay measures DES1 activity within intact cells, providing a physiologically relevant assessment.[16][19][25]

  • Principle: Cells are incubated with a synthetic, cell-permeable dihydroceramide analog (e.g., C12-dhCCPS). The conversion of this substrate to its desaturated product (C12-CCPS) by cellular DES1 is measured by LC-MS/MS.[16][25]

  • Protocol:

    • Plate cells (e.g., SMS-KCNR neuroblastoma cells) and grow to desired confluency.

    • Treat cells with the test compound (e.g., a potential DES1 inhibitor like 4-HPR) for a specified time (e.g., 2-6 hours).

    • At the same time as treatment, add the substrate C12-dhCCPS to the media to a final concentration of 0.5 µM.

    • Incubate for the desired period (e.g., 6 hours).[16]

    • Collect the cells on ice and wash with cold PBS.

    • Perform lipid extraction as described in Protocol 5.1.

    • Analyze the levels of the substrate (C12-dhCCPS) and the product (C12-CCPS) by LC-MS/MS.

    • Calculate DES1 activity as the percentage of the product formed relative to the total substrate plus product: % Conversion = [C12-CCPS] / ([C12-dhCCPS] + [C12-CCPS]) * 100.[19]

In Vitro Dihydroceramide Desaturase (DES1) Assay

This cell-free assay directly measures the enzymatic activity of DES1, typically using a microsomal fraction.[19][26]

  • Principle: Rat liver microsomes, a rich source of DES1, are incubated with a dihydroceramide substrate and necessary cofactors. The formation of the ceramide product is then quantified. An alternative method measures the release of tritiated water from a specifically labeled substrate.[19][26]

  • Protocol (Product Measurement):

    • Prepare microsomes from rat liver.[26][27]

    • Prepare the reaction mixture in a buffer (e.g., phosphate (B84403) buffer, pH 7.4). The mixture should contain:

      • Rat liver microsomes (e.g., 100-200 µg protein).

      • Substrate: N-octanoyl-D-erythro-sphinganine (C8-dhCer).[19]

      • Cofactor: NADH or NADPH (apparent Km for NADH is ~120 µM).[26]

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for 20-30 minutes. The reaction should be within the linear range.[19]

    • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol).

    • Extract lipids and quantify the C8-ceramide product by LC-MS/MS.

Conclusion and Future Directions

The paradigm of dihydroceramides as inert precursors has been definitively replaced by a more complex understanding of their role as bioactive signaling lipids. This compound, while often lacking the potent pro-apoptotic activity of its ceramide counterpart, has been an invaluable tool in demonstrating that the accumulation of its endogenous, long-chain relatives triggers distinct cellular responses, most notably autophagy and cell cycle arrest. The enzyme DES1, which sits (B43327) at the critical juncture between these two lipid classes, has emerged as a promising therapeutic target for diseases like cancer.

Future research should continue to focus on elucidating the specific protein targets of dihydroceramides and the downstream consequences of their accumulation in different cellular and disease contexts. The development of more specific and potent DES1 inhibitors will be crucial for both research and potential clinical applications. Furthermore, advanced lipidomic techniques will enable a more detailed understanding of how individual dihydroceramide species, varying in their acyl-chain length, contribute to the overall cellular response. This will pave the way for more targeted therapeutic strategies that modulate this crucial branch of sphingolipid metabolism.

References

The Enzymatic Landscape of C2 Dihydroceramide Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Enzymes Involved in C2 Dihydroceramide (B1258172) Metabolism.

This technical guide provides a comprehensive overview of the key enzymes involved in the synthesis, conversion, and degradation of C2 dihydroceramide. It is designed to serve as a critical resource for researchers in sphingolipid biology, offering detailed experimental protocols, quantitative data, and visual representations of metabolic and signaling pathways to facilitate further investigation into this specific area of lipid metabolism.

Introduction

Dihydroceramides are immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway. While often considered biologically less active than their unsaturated counterparts, recent studies have begun to unravel their distinct roles in cellular processes. This compound, containing a two-carbon acetyl chain, is a specific short-chain dihydroceramide that is frequently utilized as an experimental tool to probe the intricate pathways of sphingolipid metabolism and signaling. Understanding the enzymes that metabolize this compound is crucial for elucidating its potential physiological and pathological roles.

Core Enzymes in this compound Metabolism

The metabolism of this compound is governed by a series of enzymatic reactions primarily localized to the endoplasmic reticulum and lysosomes. The key enzymes involved are Ceramide Synthases (CerS) for its synthesis, Dihydroceramide Desaturase (DES) for its conversion to C2 ceramide, and Ceramidases for its degradation.

Enzyme Summary and Substrate Specificity

While specific kinetic data for this compound as a substrate is limited in the literature, the substrate specificities of the relevant enzymes provide insights into its metabolic fate. Ceramide synthases, for instance, generally exhibit a preference for longer acyl-CoA chains, suggesting that the synthesis of this compound is not a primary metabolic event under normal physiological conditions.

Enzyme FamilySpecific Enzyme(s)LocationFunction in this compound MetabolismSubstrate Specificity relevant to this compound
Ceramide Synthases (CerS) CerS1-6Endoplasmic ReticulumSynthesis of this compound from dihydrosphingosine and acetyl-CoA.Generally low activity with short-chain acyl-CoAs like acetyl-CoA. Most CerS isoforms prefer acyl-CoAs with chain lengths of C14 or longer.[1]
Dihydroceramide Desaturase (DES) DEGS1, DEGS2Endoplasmic ReticulumConversion of this compound to C2 ceramide by introducing a double bond.Activity has been demonstrated with short-chain dihydroceramides (e.g., C8).[2] It is presumed to act on this compound.
Ceramidases Acid, Neutral, and Alkaline CeramidasesLysosomes, Plasma Membrane, ER, GolgiDegradation of this compound into dihydrosphingosine and acetic acid.Substrate specificity varies among isoforms. Some show activity towards short-chain ceramides, and it is inferred they would also act on short-chain dihydroceramides.[3][4]

Metabolic Pathways

The central metabolic pathway for this compound involves its de novo synthesis, subsequent desaturation to C2 ceramide, or its degradation. The following diagram illustrates the core enzymatic steps.

C2_Dihydroceramide_Metabolism cluster_synthesis De Novo Synthesis (Endoplasmic Reticulum) cluster_conversion Desaturation (Endoplasmic Reticulum) cluster_degradation Degradation Dihydrosphingosine Dihydrosphingosine CerS Ceramide Synthases (CerS1-6) Dihydrosphingosine->CerS Acetyl-CoA Acetyl-CoA Acetyl-CoA->CerS C2_Dihydroceramide C2_Dihydroceramide DES Dihydroceramide Desaturase (DES) C2_Dihydroceramide->DES Ceramidases Ceramidases C2_Dihydroceramide->Ceramidases CerS->C2_Dihydroceramide C2_Ceramide C2_Ceramide DES->C2_Ceramide Dihydrosphingosine_deg Dihydrosphingosine Acetic_Acid Acetic Acid Ceramidases->Dihydrosphingosine_deg Ceramidases->Acetic_Acid

Core metabolic pathways of this compound.

Experimental Protocols

In Vitro Ceramide Synthase Assay (Adapted for Short-Chain Substrates)

This protocol is adapted from established methods for measuring CerS activity and can be modified for use with acetyl-CoA.[5][6]

Materials:

  • Cell or tissue homogenates expressing CerS

  • Dihydrosphingosine

  • Acetyl-CoA

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine serum albumin (BSA), fatty acid-free

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • LC-MS/MS system

Procedure:

  • Prepare cell or tissue homogenates.

  • Prepare substrate solutions: Dihydrosphingosine and acetyl-CoA complexed with BSA.

  • Initiate the reaction by adding the homogenate to the reaction buffer containing the substrates.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold lipid extraction solvents.

  • Extract the lipids.

  • Analyze the formation of this compound by LC-MS/MS.

In Situ Dihydroceramide Desaturase Assay

This protocol allows for the measurement of DES activity within intact cells using a fluorescently labeled or mass-tagged short-chain dihydroceramide analog.[7][8]

Materials:

  • Cultured cells

  • C12-dhCCPS (a fluorescent dihydroceramide analog) or a similar C2 analog

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Incubate cells with the dihydroceramide analog (e.g., 0.5 µM C12-dhCCPS) in culture medium for a defined period (e.g., 1-6 hours).

  • Wash the cells with ice-cold PBS.

  • Harvest the cells and extract the lipids.

  • Quantify the substrate and its desaturated product by LC-MS/MS.

  • Calculate the percentage of conversion to determine DES activity.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound from biological samples.[9][10][11]

Workflow:

  • Lipid Extraction: Perform a Bligh-Dyer or similar lipid extraction from cell pellets or tissue homogenates. Include an appropriate internal standard (e.g., a deuterated or odd-chain dihydroceramide).

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water/methanol/acetonitrile with formic acid and ammonium (B1175870) formate) to separate this compound from other lipid species.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound should be determined and optimized.

  • Quantification: Generate a standard curve with known amounts of a this compound standard and normalize the results to the internal standard.

LCMSMS_Workflow Sample Sample Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Lipid_Extraction Add Internal Standard Chromatography LC Separation (Reversed-Phase) Lipid_Extraction->Chromatography Reconstitute in Mobile Phase Mass_Spectrometry MS/MS Detection (Triple Quadrupole) Chromatography->Mass_Spectrometry Ionization Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis MRM Quantification Quantification Data_Analysis->Quantification Standard Curve

LC-MS/MS workflow for this compound.

Signaling Pathways

While this compound itself is often considered to have limited signaling activity, its conversion product, C2 ceramide, is a potent signaling molecule involved in processes such as apoptosis and autophagy. The accumulation of dihydroceramides, in general, has been linked to the induction of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[12][13]

C2 Ceramide-Induced Signaling

Exogenous C2 ceramide has been shown to induce autophagy through the upregulation of Beclin-1 and by interfering with the Akt/mTOR signaling pathway.[14][15] It can also trigger ER stress, leading to the activation of the PERK and IRE1α arms of the UPR.[16][17]

C2_Ceramide_Signaling cluster_autophagy Autophagy Induction cluster_er_stress ER Stress / UPR C2_Ceramide C2_Ceramide Akt_mTOR Akt/mTOR C2_Ceramide->Akt_mTOR Beclin1 Beclin-1 C2_Ceramide->Beclin1 Upregulation PERK PERK C2_Ceramide->PERK IRE1a IRE1a C2_Ceramide->IRE1a Autophagy Autophagy Akt_mTOR->Autophagy Beclin1->Autophagy eIF2a eIF2a PERK->eIF2a Phosphorylation UPR_Activation UPR Activation eIF2a->UPR_Activation XBP1_splicing XBP1_splicing IRE1a->XBP1_splicing Splicing XBP1_splicing->UPR_Activation

References

The Role of C2 Dihydroceramide in Autophagy Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of C2 dihydroceramide (B1258172) and its relationship with the cellular process of autophagy. While its structural analog, C2 ceramide, is a well-established inducer of autophagy, C2 dihydroceramide is predominantly utilized in research as a negative control due to its general inability to trigger the same autophagic pathways. However, emerging evidence suggests that the accumulation of the broader class of dihydroceramides, under specific cellular contexts such as enzymatic inhibition, can initiate autophagy through distinct mechanisms, primarily linked to endoplasmic reticulum (ER) stress. This guide will dissect these roles, present quantitative data from key studies, provide detailed experimental protocols, and illustrate the underlying signaling pathways.

Core Concepts: C2 Ceramide vs. This compound in Autophagy

Ceramides are bioactive sphingolipids involved in a wide array of cellular processes, including the regulation of autophagy. Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and proteins to maintain homeostasis.

  • C2 Ceramide (N-acetyl-D-sphingosine): A cell-permeable, short-chain ceramide analog that is a potent inducer of autophagy in numerous cell lines.[1][2] Its mechanism involves the activation of specific signaling cascades that initiate the formation of autophagosomes.

  • This compound (C2-DHCer): A close structural analog and metabolic precursor to C2 ceramide. It lacks the critical 4,5-trans double bond found in the sphingoid backbone of ceramide. This structural difference renders it largely inactive in the canonical ceramide-induced autophagy pathways.[3] Consequently, it serves as an essential experimental negative control to demonstrate that the observed autophagic response is specific to ceramide and not a general effect of lipid treatment.

While this compound itself is generally inert, the accumulation of various endogenous dihydroceramide species (including longer-chain versions) resulting from the inhibition of dihydroceramide desaturase 1 (DES1) can be a potent trigger for autophagy.[4][5] This process, however, is mechanistically distinct from C2 ceramide-induced autophagy and is often mediated by the induction of ER stress.[4]

Signaling Pathways

C2 Ceramide-Induced Autophagy (this compound Inactivity)

C2 ceramide induces autophagy primarily through two well-documented pathways where this compound is inactive.

  • Inhibition of the mTORC1 Pathway: C2 ceramide can suppress the Akt/mTORC1 signaling axis.[1][6] mTORC1 is a major negative regulator of autophagy; its inhibition is a key step in autophagy initiation. C2 ceramide's interference with this pathway relieves the inhibition on the ULK1 complex, allowing for the start of autophagosome formation.

  • Dissociation of the Beclin 1:Bcl-2 Complex: C2 ceramide activates c-Jun N-terminal kinase 1 (JNK1), which then phosphorylates the anti-apoptotic protein Bcl-2.[1][3] This phosphorylation event causes Bcl-2 to dissociate from Beclin 1. Once freed, Beclin 1 can participate in the Class III PI3K complex (Vps34), which is essential for the nucleation of the autophagosomal membrane.[3][6] Studies consistently show that this compound fails to induce JNK1 activation, Bcl-2 phosphorylation, or the dissociation of the Beclin 1:Bcl-2 complex.[3]

G C2_Cer C2 Ceramide JNK1 JNK1 C2_Cer->JNK1 Akt Akt C2_Cer->Akt C2_DHCer This compound (Inactive Control) C2_DHCer->JNK1 C2_DHCer->Akt Bcl2_P Bcl-2 Phosphorylation JNK1->Bcl2_P mTORC1 mTORC1 Akt->mTORC1 Beclin_Bcl2 Beclin 1:Bcl-2 Complex Bcl2_P->Beclin_Bcl2 disrupts ULK1 ULK1 Complex mTORC1->ULK1 Beclin1 Free Beclin 1 Beclin_Bcl2->Beclin1 releases Autophagy Autophagy Induction Beclin1->Autophagy ULK1->Autophagy

Canonical C2 Ceramide Autophagy Signaling Pathway.
Dihydroceramide Accumulation and ER Stress-Induced Autophagy

A separate mechanism for autophagy induction involves the accumulation of various dihydroceramide species, which can be achieved by inhibiting the enzyme Dihydroceramide Desaturase 1 (DES1). This buildup within the endoplasmic reticulum leads to lipotoxic ER stress, activating the Unfolded Protein Response (UPR). The UPR, in turn, can trigger autophagy as a pro-survival response to clear protein aggregates and restore cellular homeostasis.

G DES1_Inhibitors DES1 Inhibitors (e.g., Fenretinide) DES1 Dihydroceramide Desaturase 1 (DES1) DES1_Inhibitors->DES1 DHCer_Accum Dihydroceramide Accumulation DES1->DHCer_Accum blocks conversion to ceramide ER_Stress ER Stress DHCer_Accum->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Autophagy Autophagy Induction UPR->Autophagy triggers

Dihydroceramide Accumulation and ER Stress Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the effects of C2 ceramide and this compound on key autophagy markers.

Table 1: Effect on GFP-LC3 Puncta Formation GFP-LC3 translocates from a diffuse cytosolic pattern to punctate structures representing autophagosomes upon autophagy induction.

Cell LineCompoundConcentrationTreatment Time% of Cells with GFP-LC3 PunctaReference
HeLaControl (CM)-4 h~5%[3]
HeLaC2 Ceramide100 µM4 h~50%[3]
HeLaThis compound100 µM4 h~7%[3]
HT-29Control (CM)-4 h~10%[3]
HT-29C2 Ceramide100 µM4 h~60%[3]
HT-29This compound100 µM4 h~12%[3]

Table 2: Effect on Autophagy-Related Protein Levels (Western Blot) LC3-II is the lipidated form of LC3, and its levels increase during autophagy. p62/SQSTM1 is a protein that is selectively degraded by autophagy, so its levels decrease.

Cell LineCompoundConcentrationTreatment TimeObserved Effect on p62Reference
HeLaControl (CM)-4 hBaseline[3]
HeLaC2 Ceramide100 µM4 hDecreased[3]
HeLaThis compound100 µM4 hNo significant change[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 and p62/SQSTM1

This protocol details the immunodetection of LC3-I to LC3-II conversion and the degradation of p62, key indicators of autophagic activity.

1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, MCF-7) to achieve 70-80% confluency on the day of the experiment. b. Treat cells with the desired concentrations of this compound, C2 ceramide (positive control), and a vehicle control (e.g., DMSO) for the specified duration (e.g., 4-24 hours).

2. Cell Lysis: a. Aspirate the media and wash cells twice with ice-cold 1X PBS. b. Lyse cells directly on the plate with 1X RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 4x Laemmli sample buffer. b. Boil samples at 95°C for 5-10 minutes. c. Load samples onto a 15% SDS-polyacrylamide gel for optimal separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). A 12% gel can be used for p62 (approx. 62 kDa). d. Run the gel until the dye front reaches the bottom. e. Transfer proteins to a PVDF membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3B, rabbit anti-p62/SQSTM1) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system. g. Analyze band intensity using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Protocol 2: Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation by lysosomes. It is a crucial experiment to confirm genuine autophagy induction.

1. Cell Culture and Treatment: a. Plate cells as described in Protocol 1. b. Pre-treat a subset of cells with a lysosomal inhibitor, such as Chloroquine (CQ, 50 µM) or Bafilomycin A1 (BafA1, 100 nM), for 2 hours. c. Add this compound, C2 ceramide, or vehicle control to the media (with and without the lysosomal inhibitor) and incubate for the desired time (e.g., 4 hours). d. Your experimental groups should include: Vehicle, Vehicle + CQ, C2-DHCer, C2-DHCer + CQ, C2-Cer, C2-Cer + CQ.

2. Lysis and Western Blot: a. Proceed with cell lysis, protein quantification, SDS-PAGE, and Western blotting for LC3B as detailed in Protocol 1.

3. Data Interpretation:

  • No Autophagy: LC3-II levels will be low and will not increase significantly with the lysosomal inhibitor.

  • Autophagy Induction: LC3-II levels will be higher in the C2 ceramide-treated group compared to the control. A further, significant accumulation of LC3-II will be observed in the C2 ceramide + CQ group. This indicates a high rate of autophagosome formation (autophagic flux).

  • Expected C2-DHCer Result: LC3-II levels in the C2-DHCer group should be similar to the vehicle control. The addition of CQ should result in only a slight increase in LC3-II, reflecting basal autophagy levels, but not the significant accumulation seen with a true inducer.

G cluster_0 Cell Treatment Phase cluster_1 Biochemical Analysis Phase cluster_2 Interpretation Start Plate Cells (70% Confluency) PreTreat Pre-treat with Lysosomal Inhibitor (e.g., Chloroquine) for 2h Start->PreTreat NoTreat No Pre-treatment Start->NoTreat Treat Add Test Compounds (C2-DHCer, C2-Cer, Vehicle) Incubate for 4h PreTreat->Treat NoTreat->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse WB Western Blot for LC3-II and Loading Control Lyse->WB Analyze Densitometry Analysis (Compare LC3-II levels) WB->Analyze Result High LC3-II accumulation in [Inducer + Inhibitor] group confirms high autophagic flux Analyze->Result

Experimental Workflow for an Autophagic Flux Assay.

Conclusion

In the study of autophagy, this compound serves as an indispensable negative control, confirming the structural specificity required for C2 ceramide to activate canonical autophagic pathways through JNK1 and mTORC1 signaling. Its inability to induce LC3-II conversion, p62 degradation, or GFP-LC3 puncta formation, in stark contrast to C2 ceramide, solidifies the role of the 4,5-trans double bond in ceramide's bioactivity.[3] However, researchers must also be aware that the accumulation of the broader class of dihydroceramides, often through pharmacological manipulation, can trigger autophagy via an alternative ER stress-mediated mechanism.[4] This dual context is critical for the accurate design and interpretation of experiments aimed at dissecting the complex role of sphingolipids in regulating cellular homeostasis.

References

The Role of C2 Dihydroceramide in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a central organelle for protein and lipid biosynthesis, and its homeostasis is critical for cellular function. The accumulation of unfolded or misfolded proteins triggers a state of ER stress, activating the Unfolded Protein Response (UPR). Sphingolipids, particularly ceramides (B1148491) and their precursors, dihydroceramides, have emerged as key modulators of this stress response. This technical guide provides an in-depth examination of the role of C2 dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine) in ER stress. Historically utilized as a biologically inactive negative control for its unsaturated counterpart, C2 ceramide, recent evidence has unveiled a more complex role for the broader class of dihydroceramides in cellular signaling. We dissect the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and provide visualizations of the implicated signaling pathways to offer a comprehensive resource for professionals in biomedical research and drug development.

Introduction: ER Stress and Sphingolipid Metabolism

The Unfolded Protein Response (UPR) is an evolutionarily conserved signaling network designed to mitigate ER stress. It operates through three primary sensor proteins located on the ER membrane: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6α (ATF6α).[1][2] Under homeostatic conditions, these sensors are kept inactive by the ER chaperone GRP78 (BiP).[3] Upon accumulation of unfolded proteins, GRP78 dissociates, leading to the activation of the UPR pathways to restore proteostasis or, if the stress is prolonged, trigger apoptosis.[1][3]

Sphingolipids are integral components of cellular membranes and potent signaling molecules. The de novo synthesis pathway, originating in the ER, begins with the condensation of serine and palmitoyl-CoA.[4][5] A series of enzymatic steps produces sphinganine, which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide (DHC).[6] The final step involves the introduction of a trans 4,5-double bond into the sphingoid backbone by dihydroceramide desaturase 1 (DES1), converting DHC to ceramide.[6][7] C2 dihydroceramide, the subject of this guide, is a synthetic, cell-permeable short-chain DHC analog.

De Novo Sphingolipid Biosynthesis Pathway cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT DHC Dihydroceramide (DHC) Sphinganine->DHC Ceramide Synthase (CerS) Cer Ceramide DHC->Cer Dihydroceramide Desaturase 1 (DES1) Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Golgi

Caption: Simplified workflow of the de novo sphingolipid synthesis pathway in the ER.

This compound: From Inactive Control to Bioactive Modulator

For many years, this compound (C2-DHC) was primarily employed as a negative control to study the effects of C2 ceramide.[8][9] The structural difference is the absence of the 4,5-double bond in C2-DHC, which was thought to be critical for biological activity.[10] Studies have shown that while C2 ceramide induces apoptosis and inhibits insulin (B600854) signaling, C2-DHC often fails to produce the same effects, highlighting the importance of this structural feature.[10][11]

However, this view has evolved. A growing body of research indicates that dihydroceramides are not merely inert precursors but are bioactive lipids in their own right.[7][10] The accumulation of endogenous DHCs, often achieved by pharmacologically inhibiting the DES1 enzyme, has been linked to the induction of autophagy and ER stress.[7][12] This positions DHCs, including C2-DHC, as context-dependent signaling molecules.

Role as a Negative Control: Elucidating C2 Ceramide-Induced ER Stress

The most well-documented role of C2-DHC in the context of ER stress is as a control in studies investigating C2 ceramide. Exogenous, cell-permeable C2 ceramide is a potent inducer of ER stress-mediated apoptosis in various cancer cell lines.[3]

Mechanism of Action: C2 ceramide triggers ER stress primarily by disrupting ER calcium (Ca²⁺) homeostasis.[3] It inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to the depletion of Ca²⁺ stores within the ER lumen.[3] This Ca²⁺ depletion impairs the function of Ca²⁺-dependent chaperones like GRP78, causing an accumulation of unfolded proteins.[3][13] The subsequent dissociation of GRP78 from the UPR sensors leads to the activation of the PERK and IRE1α pathways, culminating in apoptosis through the transcription factor CHOP and activation of JNK.[3]

Crucially, in these studies, C2-DHC treatment does not cause ER Ca²⁺ depletion or subsequent activation of the UPR, demonstrating that the 4,5-double bond is essential for SERCA inhibition and the initiation of this specific ER stress cascade.[3]

C2 Ceramide Induces ER Stress via Ca2+ Disruption cluster_ER ER Lumen GRP78 GRP78 PERK_i PERK GRP78->PERK_i IRE1_i IRE1α GRP78->IRE1_i ATF6_i ATF6 GRP78->ATF6_i PERK_a p-PERK GRP78->PERK_a Activates IRE1_a p-IRE1α GRP78->IRE1_a Activates Ca_ER ER Ca2+ Ca_ER->GRP78 Dissociation C2_Cer C2 Ceramide C2_Cer->Ca_ER Depletes SERCA SERCA Pump C2_Cer->SERCA Inhibits C2_DHC This compound (Control) C2_DHC->SERCA No Effect SERCA->Ca_ER Pumps Ca2+ in Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->SERCA eIF2a eIF2α -> p-eIF2α PERK_a->eIF2a XBP1 XBP1 mRNA splicing IRE1_a->XBP1 Apoptosis Apoptosis (via CHOP, JNK) eIF2a->Apoptosis XBP1->Apoptosis Dihydroceramide-Mediated Activation of the ATF6 Pathway cluster_ER ER cluster_Golgi Golgi cluster_Nucleus Nucleus DHC Dihydroceramide Accumulation ATF6_ER ATF6 DHC->ATF6_ER Directly Binds & Activates DES1 DES1 Inhibition (e.g., Fenretinide) DES1->DHC ATF6_Golgi ATF6 ATF6_ER->ATF6_Golgi Translocation S1P S1P / S2P Proteases ATF6_Golgi->S1P ATF6_N ATF6-N (Active Fragment) S1P->ATF6_N Cleavage DNA UPR Target Genes (e.g., Lipid Biosynthesis) ATF6_N->DNA Transcription Activation Experimental Workflow for XBP1 Splicing Analysis Start Treat Cells (e.g., C2-Ceramide) Step1 Harvest Cells & Extract Total RNA Start->Step1 Step2 Reverse Transcription (RNA -> cDNA) Step1->Step2 Step3 PCR Amplification of XBP1 cDNA Step2->Step3 Step4 Digest PCR Product with PstI Enzyme Step3->Step4 Step5 Agarose Gel Electrophoresis Step4->Step5 End Analyze Bands: Unspliced (Cut) vs. Spliced (Uncut) Step5->End

References

C2 Dihydroceramide in Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides (dhCer), once considered biologically inert precursors to ceramides (B1148491), are now emerging as critical signaling molecules in their own right, with distinct roles in cellular processes, including mitochondrial function. This technical guide provides a comprehensive overview of the role of C2 dihydroceramide (B1258172) (C2-dhCer), a short-chain, cell-permeable analog, in modulating mitochondrial activities. We delve into its effects on mitochondrial respiration, membrane potential, and the induction of apoptosis, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play. This guide is intended to serve as a valuable resource for researchers investigating sphingolipid signaling, mitochondrial biology, and the development of therapeutics targeting these pathways.

Introduction to Dihydroceramides and Mitochondrial Function

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine (B43673).[1] Ceramide synthases (CerS) then acylate sphinganine to produce dihydroceramides.[2][3] These molecules are subsequently desaturated by dihydroceramide desaturase (DES) to form ceramides.[4] While ceramides are well-established mediators of cellular stress, apoptosis, and insulin (B600854) resistance, the specific functions of dihydroceramides have been less clear.[1][5]

Recent evidence suggests that the accumulation of specific dihydroceramide species can significantly impact mitochondrial function. Mitochondria, the powerhouses of the cell, are central to energy production, reactive oxygen species (ROS) signaling, and the regulation of apoptosis. Dysregulation of mitochondrial function is a hallmark of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. C2 dihydroceramide, an N-acetylated form of sphinganine, is a valuable tool for studying the direct effects of dihydroceramides on mitochondria due to its cell permeability.

This compound's Impact on Mitochondrial Respiration

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary mechanism for ATP production in most eukaryotic cells. The electron transport chain (ETC), composed of five protein complexes (Complex I-V), plays a central role in this process. Studies investigating the effect of C2-dhCer on mitochondrial respiration have yielded varied results, often highlighting its distinct effects compared to its unsaturated counterpart, C2-ceramide.

While C2-ceramide has been shown to inhibit Complex I and Complex III of the ETC, leading to impaired respiration and increased ROS production, C2-dhCer often serves as a negative control with no significant inhibitory effect.[6][7] However, some studies suggest that under certain conditions, such as in the context of lipotoxicity or inflammation, the accumulation of dihydroceramides can contribute to mitochondrial dysfunction.[1] For instance, inhibition of dihydroceramide desaturase 1 (DES1) in myotubes was found to downregulate the expression of Complex IV and worsen the reduction in mitochondrial respiration induced by lipopolysaccharide (LPS).[1]

Table 1: Effects of this compound on Mitochondrial Respiration Parameters

ParameterCell Type/ModelC2-dhCer ConcentrationObserved EffectReference
Oxygen Consumption Rate (OCR)L6 MyotubesNot specifiedNo significant effect on insulin-induced PKB/Akt activity, unlike C2-ceramide.[8]
Complex IV ExpressionCultured MyotubesN/A (DES1 inhibition)Downregulation of Complex IV expression and aggravated reduction in mitochondrial respiration upon LPS addition.[1]
Hydrogen Peroxide ProductionIsolated Rat Liver Mitochondria1-5 µMIncreased hydrogen peroxide generation.[9]

Modulation of Mitochondrial Membrane Potential by this compound

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis and protein import. A decrease in ΔΨm is an early event in apoptosis. C2-ceramide is a known inducer of mitochondrial membrane depolarization.[10] In contrast, C2-dhCer has often been reported to have no direct effect on ΔΨm, further distinguishing its biological activity from that of C2-ceramide.[8]

However, the context of the cellular environment is crucial. While acute treatment with C2-dhCer may not alter ΔΨm, chronic accumulation or interplay with other signaling pathways could indirectly influence mitochondrial polarization.

Table 2: this compound's Effect on Mitochondrial Membrane Potential (ΔΨm)

Cell Type/ModelC2-dhCer ConcentrationMethodObserved Effect on ΔΨmReference
L6 MyotubesNot specifiedNot specifiedNo difference in mitochondrial membrane potential observed.[8]
Rat CardiomyocytesNot specifiedNot specifiedUsed as a control, C2-ceramide caused a marked decrease in ΔΨm.[10]

The Role of this compound in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Mitochondria play a central role in the intrinsic apoptotic pathway through the release of cytochrome c, which activates caspases. Ceramides are potent inducers of apoptosis.[11][12] The role of C2-dhCer in apoptosis is more complex. While some studies show it to be non-apoptogenic, others suggest it can induce apoptosis, albeit often to a lesser extent than C2-ceramide.[1][12]

The apoptotic activity of C2-dhCer may be cell-type specific and dependent on the cellular context. For example, in T-cell acute lymphoblastic leukemia cell lines, only very-long-chain dihydroceramides (C22:0 and C24:0) were associated with increased autophagy and caspase-independent cell death.[1] In contrast, studies on HL-60 cells have examined the apoptotic activities of C2-dihydroceramide homologues.[12]

The signaling pathway for C2-dhCer-induced apoptosis, when it occurs, may involve the activation of caspases, key executioner enzymes of apoptosis.

Table 3: Apoptotic Effects of this compound

Cell TypeC2-dhCer ConcentrationKey FindingsReference
HL-60 CellsNot specifiedApoptotic activities of C2-dihydroceramide homologues were examined.[12]
Pancreatic β-cellsNot specifiedHad no cytotoxic effect, unlike C2-ceramide.[1]
Enteric Neurons25 µMDid not significantly increase Caspase 3/7 activity, unlike C2- and C6-ceramides.[13]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of this compound within the cell and the methodologies used to study its effects, the following diagrams are provided.

C2_Dihydroceramide_Synthesis cluster_synthesis De Novo Sphingolipid Synthesis Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT keto_Sphinganine 3-keto-Sphinganine SPT->keto_Sphinganine KR 3-keto-Sphinganine Reductase keto_Sphinganine->KR Sphinganine Sphinganine KR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS + Fatty Acyl-CoA C2_dhCer This compound CerS->C2_dhCer DES Dihydroceramide Desaturase (DES) C2_dhCer->DES C2_Ceramide C2 Ceramide DES->C2_Ceramide Mitochondrial_Effects cluster_mitochondria Mitochondrial Function C2_dhCer This compound Mito_Resp Mitochondrial Respiration (OCR) C2_dhCer->Mito_Resp Context-dependent effects MMP Mitochondrial Membrane Potential (ΔΨm) C2_dhCer->MMP Generally no direct effect ROS Reactive Oxygen Species (ROS) Production C2_dhCer->ROS Can increase H2O2 Apoptosis Apoptosis C2_dhCer->Apoptosis Cell-type specific Experimental_Workflow cluster_assays Mitochondrial Function Assays start Cell Culture & Treatment (with C2-dhCer) Resp_Assay Mitochondrial Respiration Assay (e.g., Seahorse XF) start->Resp_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) start->MMP_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) start->Apoptosis_Assay Quant_Assay C2-dhCer Quantification (e.g., LC-MS/MS) start->Quant_Assay Data_Analysis Data Analysis & Interpretation Resp_Assay->Data_Analysis OCR data MMP_Assay->Data_Analysis Fluorescence ratio Apoptosis_Assay->Data_Analysis Caspase activity Quant_Assay->Data_Analysis Lipid levels

References

genetic regulation of C2 dihydroceramide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Genetic Regulation of Dihydroceramide (B1258172) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroceramides (dhCer) are crucial biosynthetic precursors to ceramides (B1148491) and other complex sphingolipids, which are integral to membrane structure and cellular signaling. The de novo synthesis pathway, initiated from simple precursors like serine and palmitoyl-CoA, is a primary source of these molecules. The biological function of ceramides and their dihydro-precursors is significantly influenced by the length of their N-acyl chain. This guide focuses on the genetic and molecular regulation of dihydroceramide synthesis, with a particular consideration for short-chain species such as C2-dihydroceramide. While very-long-chain dihydroceramides are common endogenous lipids, C2-dihydroceramide is not a major natural species. Instead, cell-permeable synthetic C2-dihydroceramide is widely used as an experimental tool to probe the downstream effects of the sphingolipid pathway without affecting insulin-induced PKB/Akt activity, unlike its counterpart, C2-ceramide[1]. Understanding the regulation of the core synthesis pathway is therefore critical for interpreting such studies and for developing therapeutics that target sphingolipid metabolism.

Core Biosynthetic Pathway: De Novo Synthesis

The de novo synthesis of dihydroceramides occurs in the endoplasmic reticulum (ER) through a conserved sequence of enzymatic reactions.

  • Serine Palmitoyltransferase (SPT): This rate-limiting enzyme complex catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine[2][3][4]. The complex consists of multiple subunits (SPTLC1, SPTLC2, and SPTLC3 in mammals), and the combination of these subunits can influence substrate preference for different fatty acyl-CoAs, leading to variations in the sphingoid backbone[2].

  • 3-Ketosphinganine Reductase (3-KSR): The product of SPT, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by this reductase[1].

  • Ceramide Synthases (CerS): A family of six distinct enzymes (CerS1-6) acylates sphinganine by transferring a fatty acyl group from an acyl-CoA molecule to form dihydroceramide[4][5]. Each CerS isoform exhibits high specificity for acyl-CoAs of particular chain lengths, which is the primary determinant of the N-acyl chain composition of the resulting dihydroceramide[6][7]. For instance, CerS5 and CerS6 preferentially use C16-CoA, while CerS2 is specific for very-long-chain acyl-CoAs (C22-C24)[6][7]. The synthesis of C2-dihydroceramide is not a known primary function of any specific CerS isoform.

  • Dihydroceramide Desaturase (DEGS1): Dihydroceramide is subsequently converted to ceramide by the introduction of a trans double bond at the 4,5-position of the sphingoid base, a reaction catalyzed by DEGS1[2][8]. This final step is a critical regulatory checkpoint.

de_novo_synthesis De Novo Dihydroceramide Synthesis Pathway cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Rate-limiting step KSph 3-Ketosphinganine Sphinganine Sphinganine (dihydrosphingosine) CerS CerS1-6 Sphinganine->CerS AcylCoA Fatty Acyl-CoA (e.g., Acetyl-CoA for C2) AcylCoA->CerS dhCer C2 Dihydroceramide DEGS1 DEGS1 dhCer->DEGS1 Cer C2 Ceramide Ksph Ksph SPT->Ksph KSR 3-KSR KSR->Sphinganine CerS->dhCer DEGS1->Cer Ksph->KSR

Caption: The de novo synthesis pathway of dihydroceramides in the ER.

Genetic and Molecular Regulation

The synthesis of dihydroceramides is tightly controlled at multiple levels, including gene transcription and post-translational modification of key enzymes.

Transcriptional Regulation

The expression of genes encoding sphingolipid metabolic enzymes is a critical control point. A key example is the regulation of Dihydroceramide Desaturase 1 (DEGS1).

  • Regulation by NFATC and Hand2: In the context of cardiac adaptation to hypoxia, DEGS1 mRNA levels are downregulated. The promoter region of the DEGS1 gene contains binding sites for the transcription factors Nuclear Factor of Activated T-cells (NFATC) and Heart and Neural Crest Derivatives Expressed 2 (Hand2)[9]. Studies have shown a physical interaction between NFATC1 and E-Box proteins, suggesting a cooperative mechanism for repressing DEGS1 expression under hypoxic stress, leading to an accumulation of dihydroceramides[9]. Co-expression of NFATC1 and Hand2 has been shown to upregulate DEGS1 expression[10].

  • Sterol-Regulatory Element-Binding Proteins (SREBPs): The process of ceramide synthesis is correlated with the post-transcriptional processing and activation of SREBPs, which are master regulators of lipid metabolism[11][12][13]. Inhibition of the de novo pathway (e.g., using myriocin (B1677593) to block SPT) decreases the levels of transcriptionally active SREBP, thereby reducing the expression of SRE-mediated genes[12][13]. This indicates a feedback loop where the flux of the sphingolipid pathway influences broader lipid homeostasis at the transcriptional level.

  • CerS as Transcriptional Regulators: Some ceramide synthases have dual functions. For example, the Drosophila CerS, Schlank, contains a homeodomain and can act as a transcriptional regulator, binding to the promoter regions of lipase (B570770) genes[14]. This dual role allows it to sense cellular lipid levels and directly adapt gene expression, a mechanism that may be conserved in mammalian CerS2[14].

transcriptional_regulation Transcriptional Regulation of DEGS1 cluster_nucleus Nucleus NFATC1 NFATC1 DEGS1_Gene DEGS1 Gene NFATC1->DEGS1_Gene Binds Promoter Hand2 Hand2 Hand2->DEGS1_Gene Binds Promoter DEGS1_mRNA DEGS1 mRNA DEGS1_Gene->DEGS1_mRNA Transcription DEGS1_Protein DEGS1 Protein DEGS1_mRNA->DEGS1_Protein Translation Hypoxia Hypoxia Hypoxia->NFATC1 Regulates Activity Hypoxia->Hand2 Downregulates dhCer Dihydroceramide Accumulation DEGS1_Protein->dhCer Reduced Conversion

Caption: Regulation of DEGS1 gene expression by transcription factors.

Post-Translational Regulation

Enzyme activity is also acutely modulated by post-translational modifications, allowing for rapid cellular responses.

  • Phosphorylation of Ceramide Synthases: The catalytic activities of CERS2-6 are regulated by phosphorylation in their C-terminal regions[5]. Casein Kinase 2 (CK2) has been identified as a key kinase responsible for phosphorylating CERS2, 4, 5, and 6. This phosphorylation is crucial for efficient enzyme activity, primarily by increasing the Vmax value without altering substrate specificity[5]. Dephosphorylation of CerS enzymes in mouse brain tissue, for example, leads to a significant reduction in their activity[5].

  • Polyubiquitination of DEGS1: The stability and function of DEGS1 can be regulated by polyubiquitination[8]. Treatment of cells with certain compounds, such as the retinol (B82714) derivative fenretinide, can induce polyubiquitination of DEGS1. This modification appears to mark the protein for different functional outcomes, potentially creating an anti-apoptotic "rectifier" function that promotes cell survival, in contrast to the pro-apoptotic role often associated with its product, ceramide[8].

ptm_regulation Post-Translational Regulation of CERS2 CERS2_inactive CERS2 (Inactive) CERS2_active CERS2-P (Active) CERS2_inactive->CERS2_active Phosphatase Phosphatase (e.g., λPPase) CERS2_active->Phosphatase Dephosphorylates dhCer_synthesis Dihydroceramide Synthesis CERS2_active->dhCer_synthesis Catalyzes CK2 Casein Kinase 2 (CK2) CK2->CERS2_inactive Phosphorylates (C-terminus) Phosphatase->CERS2_inactive

Caption: Phosphorylation of Ceramide Synthase 2 (CERS2) by CK2.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the regulation of dihydroceramide synthesis.

Table 1: Regulation of Gene Expression

Gene Regulatory Factor / Condition Tissue / Cell Line Observed Effect Reference
DEGS1 Chronic Hypoxia Mouse Heart Decrease in mRNA levels [9]
DEGS1 Co-expression of NFATC1 & Hand2 AD293 Cells Upregulation of DEGS1 expression [10]

| SRE-mediated genes | Myriocin (SPT inhibitor) | Chinese Hamster Ovary (CHO) cells | Reduced gene transcription |[12][13] |

Table 2: Enzyme Activity and Kinetics

Enzyme Regulatory Factor / Condition Tissue / Cell Line Observed Effect on Activity Reference
CerS2, CerS4, CerS5, CerS6 CX-4945 (CK2 inhibitor) HEK293T Cells Lowered phosphorylation levels [5]
Total CerS λ-phosphatase treatment Mouse Brain 88% reduction toward C22:0-CoA; 85% reduction toward C24:0-CoA [5]
DEGS1 Fenretinide Human Neuroblastoma Cells Dose-dependent inhibition of desaturase activity [15]

| DEGS1 | DEGS1 siRNA | Human Neuroblastoma Cells | Significant block in conversion of C12-dhCCPS to C12-CCPS |[15] |

Table 3: Changes in Lipid Levels

Lipid Species Condition / Genetic Modification Cell Line / Model Observed Effect Reference
Dihydroceramide Chronic Hypoxia Mouse Heart Accumulation [9]
Dihydroceramides DEGS1 knockdown Human Neuroblastoma Cells Accumulation of endogenous dihydroceramides [15]
Dihydroceramides Fenretinide Treatment Human Neuroblastoma Cells Increase in dihydroceramides (not ceramides) [15]

| C16:0, C22:0, C24:0, C24:1 DhCer | ABTL0812 (antitumoral drug) | Cancer Cells | Specific increase due to impaired DEGS1 activity |[1] |

Experimental Protocols

Protocol 1: Ceramide Synthase (CerS) Activity Assay (Fluorescent Method)

This protocol describes a method for assaying CerS activity using a fluorescently labeled substrate, NBD-sphinganine, which is more accessible than radioactive or mass spectrometry-based methods[16].

Materials:

  • Cell or tissue homogenates

  • Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT

  • NBD-sphinganine (substrate)

  • Fatty acyl-CoA (e.g., C16:0-CoA for CerS5/6)

  • Defatted Bovine Serum Albumin (BSA)

  • Chloroform/Methanol solution (1:2 and 9:1 v/v)

  • TLC plates and developing solvent (chloroform:methanol:2M NH₄OH, 40:10:1 v/v/v)

  • Fluorescence imager

Procedure:

  • Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer and determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, combine 10-50 µg of homogenate protein with assay buffer.

  • Substrate Addition: Add NBD-sphinganine to a final concentration of 10-15 µM and the specific fatty acyl-CoA to 50 µM. Add defatted BSA to a final concentration of 20 µM[16][17]. The final reaction volume can be as low as 20 µL[17].

  • Incubation: Incubate the reaction mixture at 37°C for 10-60 minutes. The optimal time depends on the specific activity of the CerS isoform being measured.

  • Lipid Extraction: Terminate the reaction by adding chloroform:methanol (1:2, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for TLC: Collect the lower organic phase, dry it under a stream of nitrogen, and resuspend the lipid extract in a small volume of chloroform:methanol (9:1, v/v)[17].

  • Thin-Layer Chromatography (TLC): Spot the resuspended lipids onto a silica (B1680970) TLC plate. Develop the plate using the chloroform:methanol:2M NH₄OH solvent system.

  • Quantification: After development, dry the plate and visualize the fluorescent spots (NBD-sphinganine substrate and NBD-dihydroceramide product) using a fluorescence imager. Quantify band intensity using densitometry software.

protocol_cers_assay Workflow for Fluorescent CerS Activity Assay P1 Prepare Cell/Tissue Homogenate P2 Set up Reaction: Homogenate + Buffer + NBD-Sphinganine + Acyl-CoA P1->P2 P3 Incubate at 37°C (10-60 min) P2->P3 P4 Stop Reaction & Extract Lipids (Chloroform/Methanol) P3->P4 P5 Dry & Resuspend Lipid Extract P4->P5 P6 Separate Lipids by TLC P5->P6 P7 Visualize & Quantify Fluorescent Product P6->P7

Caption: A typical workflow for a fluorescent ceramide synthase assay.

Protocol 2: In Situ Dihydroceramide Desaturase (DEGS1) Activity Assay

This protocol measures DEGS1 activity within intact cells by supplying a water-soluble dihydroceramide analog and quantifying its conversion to the desaturated product via LC-MS[15][18].

Materials:

  • Cultured cells (e.g., SMS-KCNR neuroblastoma cells)

  • Cell culture medium with 10% fetal calf serum

  • C₁₂-dhCCPS substrate (D-erythro-2-N-[12'-(1”-pyridinium) dodecanoyl]4,5 dihydrosphingosine bromide)

  • Ethanol (100%)

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency (e.g., 50% for low density, 90% for high density)[18].

  • Substrate Preparation: Prepare a stock solution of C₁₂-dhCCPS in 100% ethanol. Immediately before use, dilute the stock in cell culture medium to a final concentration of 0.5 µM[15].

  • Cellular Incubation: Add the C₁₂-dhCCPS-containing medium to the cells and incubate for a set period (e.g., 30 minutes to 6 hours) under standard culture conditions[18][19].

  • Cell Harvesting: After incubation, place the culture dish on ice, remove the medium, and wash the cells twice with ice-cold PBS.

  • Lipid Extraction: Scrape the cells and pellet them by centrifugation. Perform a total lipid extraction from the cell pellet using a standard method (e.g., Bligh-Dyer).

  • LC-MS Analysis: Analyze the lipid extract using a liquid chromatography-mass spectrometry (LC-MS) system. Develop a method to separate and detect the substrate (C₁₂-dhCCPS) and its desaturated product (C₁₂-CCPS)[15][19].

  • Data Analysis: Quantify the peak areas for both the substrate and the product. Calculate the percentage of conversion to determine DEGS1 activity, often normalizing to total cellular lipid phosphate.

Protocol 3: Lipidomics Workflow for Dihydroceramide Quantification by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of specific dihydroceramide species from biological samples.

Materials:

  • Biological sample (plasma, cells, tissue)

  • Internal standards (e.g., deuterated or C17-backbone ceramides/dihydroceramides)[20]

  • Solvents for extraction (e.g., chloroform, methanol, isopropanol)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells. To a known amount of sample, add a cocktail of appropriate internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction. A common method is a single-phase extraction using a butanol/methanol mixture, which is compatible with automated sample preparation[21].

  • Chromatographic Separation: Inject the lipid extract onto a reverse-phase LC column (e.g., a C8 or C18 column). Use a gradient elution with mobile phases typically consisting of aqueous and organic solvents (e.g., methanol/isopropanol) with additives like ammonium (B1175870) formate (B1220265) and formic acid to ensure proper ionization[16][22].

  • Mass Spectrometry Detection: Analyze the column eluate using a mass spectrometer operating in a positive ionization mode with Multiple Reaction Monitoring (MRM). For each dihydroceramide species, pre-determine the specific precursor ion (M+H)⁺ and a characteristic product ion for detection[22].

  • Quantification: Construct a calibration curve for each analyte using synthetic standards. Quantify the endogenous dihydroceramide species in the sample by comparing its peak area ratio relative to the corresponding internal standard against the calibration curve.

protocol_lipidomics Workflow for Dihydroceramide Quantification by LC-MS/MS L1 Sample Collection (Plasma, Tissue, Cells) L2 Spike with Internal Standards L1->L2 L3 Lipid Extraction (e.g., Butanol/Methanol) L2->L3 L4 LC Separation (Reverse Phase) L3->L4 L5 MS/MS Detection (MRM Mode) L4->L5 L6 Data Analysis: Peak Integration & Quantification L5->L6

References

C2 Dihydroceramide in Yeast vs. Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical bioactive molecules that govern a vast array of cellular processes, from proliferation and differentiation to senescence and cell death.[1] At the heart of sphingolipid metabolism lies ceramide and its immediate precursor, dihydroceramide (B1258172). While structurally similar, the presence or absence of a critical double bond at the 4,5-position of the sphingoid backbone dictates profoundly different biological activities.

This technical guide provides an in-depth comparison of the metabolism and cellular functions of dihydroceramides, with a particular focus on the exogenous, cell-permeable analog C2 dihydroceramide, in two key eukaryotic systems: the budding yeast Saccharomyces cerevisiae and mammalian cells. Understanding the conserved and divergent aspects of dihydroceramide biology in these systems is crucial for leveraging yeast as a model organism and for the development of therapeutics targeting sphingolipid pathways.

Metabolism of Dihydroceramides: A Tale of Two Pathways

The fundamental pathway for de novo synthesis of sphingolipids is highly conserved from yeast to mammals, beginning with the condensation of serine and palmitoyl-CoA.[2][3] However, a critical divergence occurs after the formation of dihydroceramide, defining the primary class of ceramides (B1148491) in each system.

In mammalian cells , dihydroceramide is a transient intermediate. The enzyme Dihydroceramide Desaturase 1 (DES1) introduces a double bond into the sphinganine (B43673) backbone to form ceramide.[4][5] This desaturation step is the final reaction in the de novo synthesis of ceramide.

In the yeast S. cerevisiae , the pathway proceeds differently. Dihydroceramide (specifically, containing a C26 fatty acid) can be hydroxylated at the C-4 position of the dihydrosphingosine moiety by the enzyme Sur2p to form phytoceramide.[2][6] Therefore, yeast primarily produces phytosphingolipids rather than the sphingolipids common in mammals.

Sphingolipid_Pathway_Comparison DHC DHC DHC_mam DHC_mam DHC_yeast DHC_yeast DHS DHS DHS_yeast DHS_yeast

Key Metabolic Enzymes

The enzymes involved in dihydroceramide metabolism are highly conserved, although their substrate specificities and downstream products differ.

EnzymeYeast Homolog(s)Mammalian Homolog(s)Substrate(s)Product(s)
Serine Palmitoyltransferase (SPT) Lcb1, Lcb2, Tsc3SPTLC1, SPTLC2, SPTLC3L-serine, Palmitoyl-CoA3-Ketodihydrosphingosine
3-Ketodihydrosphingosine Reductase Tsc10KDSR3-KetodihydrosphingosineDihydrosphingosine
(Dihydro)Ceramide Synthase (CerS) Lag1, Lac1, Lip1CerS1-6 (LASS1-6)Dihydrosphingosine, Fatty Acyl-CoADihydroceramide
Dihydroceramide Desaturase NoneDES1, DES2DihydroceramideCeramide
Sphingolipid C4-hydroxylase Sur2NoneDihydrosphingosine, DihydroceramidePhytosphingosine, Phytoceramide
Alkaline Ceramidase Ypc1, Ydc1ACER1-3Ceramide, DihydroceramideSphingosine/Dihydrosphingosine, Fatty Acid

Cellular Functions and Signaling Pathways

The distinct metabolic fates of dihydroceramide in yeast and mammals underpin its divergent roles in cellular signaling. Exogenously applied, cell-permeable C2-dihydroceramide (N-acetylsphinganine) has been instrumental in dissecting these differences, often serving as a negative control for the bioactive C2-ceramide.[7]

Programmed Cell Death (Apoptosis & Necrosis)

Mammalian Cells: A wealth of evidence establishes that C2-ceramide is a potent inducer of apoptosis in numerous mammalian cell lines.[7][8][9][10] In stark contrast, C2-dihydroceramide is largely inactive and does not induce apoptosis.[5][7] This highlights the critical importance of the 4,5-trans double bond for the pro-apoptotic activity of ceramide. The accumulation of endogenous dihydroceramides, for instance through the inhibition of DES1, can even render cells resistant to apoptosis.[11][12] Ceramide-induced apoptosis typically involves the activation of caspases and mitochondrial pathways.[10]

Mammalian_Apoptosis C2_Cer C2-Ceramide PP2A PP2A C2_Cer->PP2A C2_DHC C2-Dihydroceramide Apoptosis Apoptosis C2_DHC->Apoptosis No Effect

Yeast: In S. cerevisiae, exogenous C2-ceramide is also a potent inducer of cell death.[13][14] This process is highly dependent on functional mitochondria.[1][13][14][15] C2-ceramide treatment leads to the generation of reactive oxygen species (ROS), mitochondrial fragmentation, and eventual cell death, which can exhibit features of both apoptosis and necrosis.[13][14][15] The role of endogenous dihydroceramides in yeast cell death is less direct, as they are precursors to phytoceramides, which are the more abundant and biologically active species in stress responses like heat shock.[16]

Yeast_Cell_Death C2_Cer Exogenous C2-Ceramide Mito Mitochondria C2_Cer->Mito ROS Increased ROS Production Mito->ROS Frag Mitochondrial Fragmentation & Aggregation Mito->Frag Death Cell Death (Apoptosis/Necrosis) ROS->Death Frag->Death

Autophagy

Mammalian Cells: A significant distinction emerges in the context of autophagy. While ceramide can induce autophagy, a more specific role has been identified for dihydroceramides.[17][18] The accumulation of endogenous dihydroceramides, either through pharmacological inhibition of DES1 or siRNA-mediated knockdown, robustly stimulates autophagy.[5][11][12] This process is often linked to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5][19] Autophagy triggered by dihydroceramide can serve as a pro-survival mechanism, but can also lead to a non-apoptotic form of cell death.[5][17]

Mammalian_Autophagy Inhibitor DES1 Inhibition (e.g., Fenretinide, siRNA) DHC_Pool Increased Endogenous Dihydroceramides Inhibitor->DHC_Pool Blocks conversion to Ceramide ER_Stress ER Stress / UPR DHC_Pool->ER_Stress Autophagy_Init Autophagy Initiation (e.g., Beclin-1 activation) ER_Stress->Autophagy_Init Autophagosome Autophagosome Formation (LC3-II) Autophagy_Init->Autophagosome

Yeast: The direct role of dihydroceramides in regulating autophagy is not as well-defined as in mammalian cells. However, sphingolipid metabolism is intrinsically linked to autophagy regulation. For instance, detoxification of excess ceramides can involve their storage in lipid droplets, a process connected to autophagic pathways.[20]

Cell Cycle and Proliferation

In mammalian cells, the accumulation of dihydroceramides has been shown to inhibit cell proliferation by inducing cell cycle arrest, typically at the G0/G1 phase.[5][12] In contrast, C2-ceramide can also induce cell cycle arrest, often as a prelude to apoptosis.[10] In yeast, sphingolipids, including ceramides, are essential for regulating processes like cell cycle arrest in response to heat stress.[16]

Quantitative Data Summary

The following table summarizes key quantitative parameters cited in the literature for experiments involving this compound and its counterparts.

Organism/Cell LineCompoundConcentrationObserved Effect(s)Reference(s)
Yeast (S. cerevisiae) C2-Ceramide20 µMInduces ROS, mitochondrial fragmentation, apoptosis, and necrosis.[13][14][15]
Yeast (S. cerevisiae) C2-Phytoceramide30-40 µMLoss of clonogenic survival, cell wall weakening, necrotic cell death.[21]
Human Leukemia (HL-60) C2-Ceramide>10 µMInduces apoptosis, DNA fragmentation, caspase-3 processing.[8]
Human Leukemia (HL-60) C2-DihydroceramideUp to 50 µMNo significant apoptotic activity.[8]
Human Squamous Carcinoma (HSC-I) C2-Ceramide10-50 µMDose-dependent toxicity and induction of apoptosis.[7]
Human Squamous Carcinoma (HSC-I) C2-DihydroceramideUp to 50 µMNo apoptotic morphology observed.[7]
Mouse Mammary Epithelial (HC11) C2-Ceramide10 µM50% cell death after 48h; induction of caspases.[9]
Human Neuroblastoma (SH-SY5Y) C2-CeramideN/AInduces caspase-3-independent cell death and protective autophagy via ERK1/2.[22]

Experimental Protocols

Protocol: Quantification of Dihydroceramides by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of dihydroceramide species.[23]

1. Cell Lysis and Lipid Extraction: a. Harvest cells (e.g., 1-5 x 10^6 cells) by centrifugation and wash with ice-cold PBS. b. Add a one-phase solvent mixture, such as chloroform (B151607):methanol (B129727) (1:2, v/v), containing an appropriate internal standard (e.g., C17:0-dihydroceramide). c. Vortex vigorously and incubate on ice for 30 minutes. d. Induce phase separation by adding chloroform and water (or 0.9% NaCl) to achieve a final ratio of chloroform:methanol:water of approximately 2:1:0.8. e. Centrifuge to separate the phases. The lower organic phase contains the lipids. f. Carefully collect the lower organic phase and dry it under a stream of nitrogen.

2. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Elute lipids using a gradient of mobile phases (e.g., water/acetonitrile/formic acid and isopropanol/acetonitrile/formic acid). d. Perform mass spectrometry in positive ion mode using an electrospray ionization (ESI) source. e. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each dihydroceramide species and the internal standard.

3. Data Analysis: a. Integrate the peak areas for each dihydroceramide species and the internal standard. b. Calculate the amount of each endogenous dihydroceramide relative to the known amount of the internal standard and normalize to total protein or cell number.

LCMS_Workflow Start Cell Pellet Extract Lipid Extraction (Chloroform/Methanol) Start->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Inject into LC-MS/MS Recon->Inject Separate HPLC Separation (C18 Column) Inject->Separate Ionize ESI Ionization Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Analyze Data Analysis & Quantification Detect->Analyze

Protocol: Assessment of Cell Death by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

1. Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with C2-dihydroceramide, C2-ceramide (positive control), or vehicle (negative control) for the desired time.

2. Staining: a. Harvest both adherent and floating cells. Centrifuge and wash with ice-cold PBS. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry: a. Analyze the stained cells immediately by flow cytometry. b. Use FITC (for Annexin V) and PerCP or a similar channel (for PI) for detection. c. Gate on the cell population and analyze the fluorescence signals to quantify:

  • Viable cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The study of this compound and its endogenous counterparts reveals a fascinating divergence in sphingolipid biology between yeast and mammals. In mammals, dihydroceramide is largely a benign precursor, and its accumulation is more closely linked to autophagy and cell cycle arrest than to the classic apoptotic pathways triggered by ceramide. In yeast, the metabolic flux is directed towards phytoceramides, and the cellular response to exogenous ceramides is dominated by mitochondrial-dependent cell death pathways. These fundamental differences underscore the importance of careful interpretation when using yeast as a model for mammalian sphingolipid signaling, while also highlighting conserved upstream synthesis pathways that remain attractive targets for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for C2 Dihydroceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, historically considered inert precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, are now recognized as bioactive lipids involved in critical cellular processes.[1] Unlike ceramides, which are well-established inducers of apoptosis, dihydroceramides have been implicated in autophagy, cell cycle arrest, and endoplasmic reticulum (ER) stress.[1][2] N-acetyl-D-erythro-dihydroceramide (C2 dihydroceramide) is a cell-permeable, short-chain analog used to study the effects of dihydroceramide (B1258172) accumulation in a cell culture setting. These application notes provide detailed protocols for the use of exogenous this compound, methods to induce endogenous dihydroceramide accumulation, and procedures for assessing cellular responses.

Data Presentation

The following tables summarize quantitative data from studies utilizing C2 ceramide and this compound, illustrating their differential effects on cell viability and apoptosis.

Table 1: Effect of Exogenous C2 Ceramide on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)Viability AssayPercent Viability (%)
A549 (NSCLC) 5024CCK-8~70%
10024CCK-8Not specified, significantly lower than control
20024CCK-8Not specified, significantly lower than control
PC9 (NSCLC) 5024CCK-8~70%
10024CCK-8Not specified, significantly lower than control
20024CCK-8Not specified, significantly lower than control
HSC-3 (Oral Squamous Carcinoma) 5024Not specified~80%
5048Not specified~60%
5072Not specified~40%

Data extracted from studies on C2 ceramide to provide a comparative context for the effects of this compound.[3][4]

Table 2: Comparative Effects of C2 Ceramide and this compound on Apoptosis

Cell LineCompoundConcentration (µM)Incubation Time (h)Apoptosis AssayResult
HSC-I (Squamous Cell Carcinoma) C2 CeramideDose-dependentNot specifiedMorphological changes, TUNEL, DNA electrophoresisApoptosis induced
This compoundNot specifiedNot specifiedMorphological changesNo apoptosis observed
HL-60 (Leukemia) C2 CeramideNot specifiedNot specifiedDNA fragmentation, Caspase-3 processing, PARP cleavageApoptosis induced
This compound HomologuesNot specifiedNot specifiedDNA fragmentation, Caspase-3 processing, PARP cleavageApoptosis induced (less potent than C2-ceramide)
HCT-116 (Colon Cancer) C2 Ceramide2024DNA fragmentationApoptosis induced
This compound2024DNA fragmentationNo effect

This table highlights the commonly observed lower apoptotic potential of this compound compared to C2 ceramide.[2][5]

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with Exogenous this compound

This protocol describes the steps for treating adherent or suspension cells with exogenous this compound to study its biological effects.

Materials:

  • N-acetyl-D-erythro-dihydroceramide (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (EtOH)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in logarithmic growth phase

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Cell culture plates or flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or ethanol. Warm the solution gently if needed to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow them to reach 60-70% confluency at the time of treatment.

    • Suspension cells: Seed cells at a density of approximately 2-5 x 10^5 cells/mL.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a working solution by diluting the stock solution in complete culture medium to the desired final concentration (e.g., 10, 25, 50, 100 µM). It is recommended to perform a serial dilution.

    • Important: To avoid precipitation, add the stock solution to the medium and vortex or pipette immediately. The final concentration of the solvent (DMSO or ethanol) should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the existing medium from the cells (for adherent cells) and replace it with the medium containing the desired concentration of this compound.

    • For suspension cells, add the appropriate volume of the concentrated working solution to the cell suspension.

    • Include a vehicle control group treated with the same concentration of DMSO or ethanol as the highest concentration of this compound used.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • Following incubation, cells can be harvested and analyzed for various endpoints, including:

      • Cell Viability: MTT, MTS, or CCK-8 assays.

      • Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays.

      • Autophagy: Western blot for LC3-I/II conversion, immunofluorescence for LC3 puncta formation.

      • ER Stress: Western blot for markers such as GRP78, p-eIF2α, and spliced XBP1.

Protocol 2: Induction of Endogenous Dihydroceramide Accumulation

This protocol uses a pharmacological inhibitor of dihydroceramide desaturase (DES1) to increase intracellular levels of various dihydroceramide species.

Materials:

  • Dihydroceramide desaturase inhibitor (e.g., XM462, Fenretinide)

  • DMSO

  • Complete cell culture medium

  • Cultured cells in logarithmic growth phase

  • Materials for downstream analysis (e.g., lipid extraction, Western blotting)

Procedure:

  • Inhibitor Stock Solution: Prepare a stock solution of the DES1 inhibitor in DMSO (e.g., 10 mM XM462). Store at -20°C.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Cell Treatment: Treat cells with the DES1 inhibitor at a concentration known to be effective (e.g., 4-8 µM XM462). Include a vehicle control.

  • Incubation: Incubate for the desired time (e.g., 24, 48, 72 hours).

  • Analysis:

    • Quantification of Dihydroceramides: Harvest cells, extract lipids, and analyze dihydroceramide levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Cellular Response: Analyze for autophagy, ER stress, and cell cycle arrest as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_stock Prepare 10 mM this compound Stock in DMSO/EtOH prep_working Prepare Working Solutions (e.g., 10-100 µM) in Medium prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells + Vehicle Control seed_cells->treat_cells prep_working->treat_cells incubation Incubate (6-72 hours) treat_cells->incubation viability Cell Viability (MTT/CCK-8) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis autophagy Autophagy (LC3 Western) incubation->autophagy er_stress ER Stress (Western Blot) incubation->er_stress lipidomics Lipidomics (LC-MS/MS) incubation->lipidomics

Caption: Workflow for cell treatment with this compound.

Dihydroceramide_Signaling Dihydroceramide-Induced Signaling Pathway cluster_er Endoplasmic Reticulum cluster_autophagy Autophagy cluster_cycle Cell Cycle dhc This compound (Exogenous or Endogenous Accumulation) er_stress ER Stress dhc->er_stress autophagy_node Autophagy Induction dhc->autophagy_node cell_cycle Cell Cycle Arrest (G1/S Delay) dhc->cell_cycle ire1 IRE1α er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 er_stress->autophagy_node xbp1 XBP1 Splicing ire1->xbp1 eif2a p-eIF2α perk->eif2a lc3 LC3-I to LC3-II Conversion autophagy_node->lc3 autophagosome Autophagosome Formation lc3->autophagosome cyclinD1 Cyclin D1 Modulation cell_cycle->cyclinD1

Caption: Dihydroceramide signaling pathways.

References

Application Notes and Protocols for C2 Dihydroceramide in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2 Dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine) is a synthetic, cell-permeable sphingolipid. It is the saturated analogue of the well-studied bioactive lipid, C2 ceramide. Due to the absence of the 4,5-trans double bond, C2 dihydroceramide is often considered biologically less active than C2 ceramide in inducing apoptosis.[1][2] However, emerging evidence suggests that it plays a role in other crucial cellular processes, most notably autophagy.[3][4] These application notes provide a comprehensive guide for the use of this compound in in vitro experiments, including detailed protocols and data presentation.

This compound is frequently used as a negative control in experiments investigating the effects of C2 ceramide.[2][5] While C2 ceramide is a known inducer of apoptosis and other cellular responses, this compound often fails to elicit the same effects, helping to elucidate the specific role of the ceramide structure in cellular signaling.[1][2]

Recent studies have highlighted a distinct role for dihydroceramides in the induction of autophagy, a cellular process of self-digestion and recycling of cellular components.[3][4] This process is crucial for cellular homeostasis and has been implicated in both cell survival and cell death pathways.

Data Presentation

The following tables summarize quantitative data from various in vitro studies using this compound. These values can serve as a starting point for experimental design.

Table 1: this compound Concentrations and Incubation Times for Autophagy Induction

Cell LineConcentration RangeIncubation TimeObserved Effect
Human Glioblastoma (T98G, U87MG)50 µM24 hoursInduction of autophagy
Human Prostate Cancer (DU145)10 µM24 hoursInduction of autophagy
Human Breast Cancer (MCF-7)20 µM72 hoursInduction of autophagy
Human Neuroblastoma (SMS-KCNR)Not specified48-72 hoursIncreased punctate LC3 staining (autophagy)

Table 2: Comparative Effects of this compound and C2 Ceramide on Apoptosis and Cell Viability

Cell LineCompoundConcentrationIncubation TimeEffect on Apoptosis/Viability
Human Colon Cancer (HCT-116)This compound20 µM24 hoursNo effect on apoptosis
Human Colon Cancer (HCT-116)C2 Ceramide20 µM24 hoursInduction of apoptosis
Human Squamous Cell Carcinoma (HSC-I)This compoundUp to 50 µMNot specifiedNo morphological changes indicative of apoptosis
Human Squamous Cell Carcinoma (HSC-I)C2 CeramideDose-dependentNot specifiedInduction of apoptosis
Human Promyelocytic Leukemia (HL-60)This compoundNot specifiedNot specifiedDid not inhibit cell growth or induce apoptosis
Human Promyelocytic Leukemia (HL-60)C2 CeramideNot specifiedNot specifiedInhibited cell growth and induced apoptosis

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10-20 mM.

  • For a 10 mM stock solution, dissolve 3.42 mg of this compound (FW: 341.5 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Note: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting apoptosis by flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound and a vehicle control for the chosen duration. Include a positive control for apoptosis (e.g., C2 ceramide).

  • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Autophagy Detection (Western Blot for LC3-II)

This protocol is for assessing autophagy by detecting the conversion of LC3-I to LC3-II.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for better separation of LC3-I and LC3-II)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3 (recognizes both LC3-I and LC3-II)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blot imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentration and for the appropriate time. Include a positive control for autophagy induction (e.g., starvation or rapamycin).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL detection reagent and visualize the bands using an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio as an indicator of autophagy.

Signaling Pathways and Visualizations

This compound is often used to dissect the signaling pathways activated by C2 ceramide. While C2 ceramide can inhibit the pro-survival Akt/mTOR pathway, this compound generally does not share this activity.[2] The induction of autophagy by this compound in some contexts suggests it may engage with other cellular stress pathways.

Below are diagrams illustrating the general experimental workflows and a simplified representation of the signaling pathway often investigated using this compound as a negative control.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis autophagy Autophagy Detection (e.g., Western Blot for LC3) treat_cells->autophagy

Caption: General experimental workflow for in vitro studies with this compound.

signaling_pathway C2_Cer C2 Ceramide Akt Akt C2_Cer->Akt Inhibits Apoptosis Apoptosis C2_Cer->Apoptosis C2_DHCer This compound (Negative Control) C2_DHCer->Akt No Inhibition Autophagy Autophagy C2_DHCer->Autophagy May Induce mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival mTOR->Autophagy Inhibits

Caption: Simplified signaling pathway comparing C2 Ceramide and this compound.

These application notes and protocols provide a framework for utilizing this compound in in vitro research. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of C2 Dihydroceramide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C2 dihydroceramide (B1258172) (N-acetyl-D-sphinganine) in biological samples. Dihydroceramides, once considered biologically inert precursors to ceramides (B1148491), are now recognized as bioactive lipids involved in various cellular processes.[1][2] Accurate quantification of specific dihydroceramide species such as C2 dihydroceramide is crucial for elucidating their physiological and pathological roles. This method utilizes a straightforward protein precipitation extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Introduction

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as signaling molecules regulating a variety of cellular processes, including proliferation, apoptosis, and stress responses.[1] The de novo synthesis of sphingolipids begins in the endoplasmic reticulum and proceeds through the formation of dihydroceramides, which are subsequently desaturated to form ceramides.[2] this compound is a short-chain dihydroceramide where the sphinganine (B43673) backbone is acylated with an acetyl group. While ceramides have been extensively studied for their roles in cell signaling, the functions of dihydroceramides are still emerging. Recent studies suggest their involvement in processes such as autophagy and the unfolded protein response.[3]

The development of reliable analytical methods for the specific and sensitive quantification of individual dihydroceramide species is essential for advancing our understanding of their biological significance. LC-MS/MS has become the gold standard for lipid analysis due to its high sensitivity, specificity, and throughput.[4][5][6] This application note provides a detailed protocol for the quantification of this compound, adaptable for various biological matrices such as cell lysates and plasma.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

LC-MS/MS Workflow for this compound Quantification Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., cell pellet, plasma) IS_Addition Addition of Internal Standard (e.g., C17 Dihydroceramide) Sample->IS_Addition Extraction Protein Precipitation & Lipid Extraction (e.g., with Isopropanol-Chloroform) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto LC Column Supernatant_Transfer->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for this compound Quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (Avanti Polar Lipids or equivalent)

  • C17 Dihydroceramide (Internal Standard, Avanti Polar Lipids or equivalent)

  • LC-MS grade methanol (B129727), isopropanol (B130326), chloroform, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Biological matrix (e.g., human plasma, cell lysates)

Preparation of Standard Solutions and Internal Standard
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and C17 dihydroceramide in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the C17 dihydroceramide stock solution with isopropanol to a final concentration of 100 ng/mL.

Sample Preparation

This protocol is adapted from methods utilizing protein precipitation for lipid extraction.[4][7]

  • To 50 µL of biological sample (e.g., plasma, cell homogenate), add 400 µL of the internal standard/protein precipitation solution (isopropanol containing 100 ng/mL C17 dihydroceramide). For a blank sample, use 400 µL of isopropanol without the internal standard.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 250 µL of the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography

ParameterValue
LC System UHPLC system (e.g., Shimadzu Prominence, Waters ACQUITY)
Column Reversed-phase C18 column (e.g., Phenomenex Gemini C18, 2 x 50 mm, 5 µm)[7]
Column Temperature 50 °C[7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in isopropanol[7]
Flow Rate 0.6 mL/min[7]
Injection Volume 5-10 µL
Gradient 50% B for 1 min, linear gradient to 100% B over 3 min, hold at 100% B for 5 min, return to 50% B and equilibrate for 2 min.
Total Run Time Approximately 11 minutes

Mass Spectrometry

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 4000QTRAP, TSQ Quantiva)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 342.3284.310025
C17 Dihydroceramide (IS) 540.5284.310035

Note: The product ion at m/z 284.3 corresponds to the sphinganine backbone after the loss of the N-acyl chain and water. Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the this compound and the C17 dihydroceramide internal standard using the instrument's software (e.g., XCalibur, MassLynx).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

This compound in the De Novo Sphingolipid Synthesis Pathway

The diagram below illustrates the position of this compound within the initial steps of the de novo sphingolipid synthesis pathway.

De Novo Sphingolipid Synthesis De Novo Sphingolipid Synthesis Pathway cluster_er Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Keto_Sphinganine 3-Ketosphinganine SPT->Keto_Sphinganine KSR 3-Ketosphinganine Reductase Keto_Sphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS C2_Dihydroceramide This compound CerS->C2_Dihydroceramide Acetyl_CoA Acetyl-CoA Acetyl_CoA->CerS DES1 Dihydroceramide Desaturase 1 (DES1) C2_Dihydroceramide->DES1 C2_Ceramide C2 Ceramide DES1->C2_Ceramide

Caption: this compound Synthesis Pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and can be implemented in laboratories equipped with standard LC-MS/MS instrumentation. This analytical tool will be valuable for researchers investigating the role of this compound and other short-chain dihydroceramides in health and disease.

References

Application Notes and Protocols: C2 Dihydroceramide Stock Solution Preparation and Cellular Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2 Dihydroceramide (B1258172) (Cer(d18:0/2:0)) is a bioactive sphingolipid and a key intermediate in the de novo sphingolipid synthesis pathway.[1] Unlike its unsaturated counterpart, C2 ceramide, C2 dihydroceramide lacks the 4,5-trans double bond in the sphingoid backbone.[2] While historically considered an inactive precursor, recent studies have unveiled its distinct biological roles in cellular processes such as autophagy, endoplasmic reticulum (ER) stress, and cell growth.[1][3] It is often utilized in cell-based assays as a negative control for C2 ceramide to delineate specific signaling pathways. Proper preparation of this compound stock and working solutions is critical for obtaining reproducible and accurate experimental results. This document provides detailed protocols for the preparation of this compound solutions and its application in cell culture.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₄₁NO₃[4]
Formula Weight 343.5 g/mol [4]
Appearance Solid[5]
Melting Point 118-119°C[5]
Solubility in Ethanol ~33 mg/mL[4]
Solubility in DMSO ~20 mg/mL[4]
Solubility in Dimethyl Formamide (DMF) ~22 mg/mL[4]
Solubility in PBS (pH 7.2) ~50 µg/mL[4]
Recommended Storage of Solid -20°C (for up to 3 years)[5]
Recommended Storage of Stock Solution (in solvent) -80°C (for up to 6 months); -20°C (for up to 1 month)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can be further diluted to prepare working solutions.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: In a sterile microcentrifuge tube or glass vial, weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.435 mg of this compound (Formula Weight: 343.5 g/mol ).

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the this compound. For a 10 mM stock solution, add 1 mL of DMSO to 3.435 mg of this compound.

  • Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if precipitation is observed.[6]

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Protocol 2: Preparation of a Working Solution for Cell Culture Treatment

This protocol details the dilution of the stock solution into a working solution for treating cultured cells. It is crucial to minimize the final concentration of the organic solvent in the cell culture medium, as it can have physiological effects.[7]

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is advisable to perform a serial dilution. For example, to achieve a final concentration of 50 µM, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed complete cell culture medium.

  • Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock, add 5 µL of the stock solution to 995 µL of medium. Mix thoroughly by gentle pipetting or inverting the tube.

  • Control Preparation: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to the cell culture medium. This is essential to account for any effects of the solvent on the cells.[8]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared working solution containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Note on Solubility in Aqueous Solutions: this compound has low solubility in aqueous buffers.[4] For applications requiring an organic solvent-free solution, it can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 50 µg/mL.[7] However, it is not recommended to store these aqueous solutions for more than one day.[7] For cell culture, complexing with fatty acid-free bovine serum albumin (BSA) can also improve solubility and delivery.[8]

Visualizations

Experimental Workflow: Preparing and Applying this compound

G cluster_prep Stock Solution Preparation cluster_app Cellular Application start Start: Solid this compound weigh Weigh this compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_solvent->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Dilute in Culture Medium to Working Concentration thaw->dilute control Prepare Vehicle Control thaw->control treat Treat Cultured Cells dilute->treat control->treat incubate Incubate for Experiment treat->incubate end Endpoint Analysis incubate->end

Caption: Workflow for this compound stock preparation and cell treatment.

This compound Signaling Pathways

cluster_cell Cellular Effects C2_DH This compound (Exogenous) ER_Stress ER Stress C2_DH->ER_Stress Autophagy Autophagy Induction C2_DH->Autophagy Cell_Growth Cell Growth Inhibition C2_DH->Cell_Growth UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Pro-survival/Pro-death Pathways Autophagy->Apoptosis

References

Application Notes and Protocols for C2 Dihydroceramide Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective delivery of C2 dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine) to cultured cells. This document outlines detailed protocols for both conventional solvent-based and alternative solvent-free delivery methods, summarizes key quantitative data for experimental design, and describes the relevant signaling pathways and experimental workflows.

Introduction

C2 dihydroceramide is a synthetic, cell-permeable short-chain analog of dihydroceramide, a crucial intermediate in the de novo sphingolipid biosynthesis pathway.[1][2] Historically considered a biologically inert precursor to the more extensively studied ceramide, recent research has revealed that dihydroceramides possess unique biological activities.[3][4][5] Unlike ceramides (B1148491), which are well-established inducers of apoptosis, dihydroceramides have been implicated in distinct cellular processes such as autophagy, cell cycle arrest, and the endoplasmic reticulum (ER) stress response.[2][4][6] The delivery of exogenous this compound to cultured cells is a valuable tool to investigate these specific cellular functions.

Data Presentation: Quantitative Overview of this compound and C2 Ceramide in Cell Culture

The following tables summarize concentrations and observed effects of this compound and its counterpart, C2 ceramide, in various cell lines. This data can serve as a starting point for experimental design.

Table 1: this compound in Cultured Cells

Cell LineConcentrationIncubation TimeObserved EffectReference
Human Squamous CarcinomaNot specifiedNot specifiedNo induction of apoptosis (used as a negative control).[7]
HEK-29350 µM48 hoursDid not activate SGK-1 protein or inhibit AKT-1 phosphorylation (used as a negative control).[8]
HL-60Not specifiedNot specifiedDid not inhibit cell growth or induce apoptosis (used as a negative control).[2][2]
IM-FEN (Enteric Neurons)25 µM30 min - 24 hoursNo significant cytotoxicity or apoptosis observed (used as a negative control).[9]

Table 2: C2 Ceramide in Cultured Cells (for comparative purposes)

Cell LineConcentrationIncubation TimeObserved EffectReference
HN4 and HN30 (Head and Neck Squamous Cell Carcinoma)20 - 60 µM24 hoursConcentration-dependent inhibition of cell proliferation and induction of apoptosis. The LD50 in HN30 cells was 60 µM.[10]
H1299 (Non-small cell lung cancer)10 - 50 µM24 hoursIC50 of 22.9 µM. Increased G1 cell cycle arrest at 50 µM.[11]
A549 and PC9 (Non-small cell lung cancer)50 - 200 µmol/l12 - 36 hoursTime- and concentration-dependent reduction in cell viability.[12]
HEp-2 (Human Laryngeal Carcinoma)3.13 - 100 µM24 and 48 hoursDose- and time-dependent cytotoxicity. Highest growth inhibition at 100 µM for 24 hours.[13]
C2C12 (Myotubes)50 - 100 µmol/l30 min - 2 hoursInduced a robust increase in endogenous long-chain ceramides and inhibited insulin-induced Akt phosphorylation.[14]
HL-60 (Human Leukemia)2 - 11 µMNot specifiedIC50 for growth inhibition ranged from 2 µM to 11 µM depending on cell density.[15]

Experimental Protocols

Protocol 1: Standard Solvent-Based Delivery of this compound

This is the most common method for delivering short-chain, cell-permeable sphingolipids.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Ethanol (B145695), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in appropriate vessels

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO or ethanol.[16][17]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare a working solution by diluting the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration.

    • Important: To avoid precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.[18] The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[10]

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared medium containing this compound to the cells.

    • Include a vehicle control by treating a parallel set of cells with medium containing the same final concentration of the solvent (e.g., DMSO) used for the this compound treatment.

    • Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Solvent-Free Delivery of this compound using Bovine Serum Albumin (BSA)

This method is advantageous as it avoids the potential toxicity associated with organic solvents.

Materials:

  • This compound (powder)

  • Chloroform (B151607)/methanol mixture (19:1, v/v)

  • Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 100 mM NaH2PO4/Na2HPO4, pH 7.4)

  • Nitrogen gas source

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • Prepare a ~1 mM stock solution of this compound in a chloroform/methanol (19:1, v/v) mixture.

    • In a glass test tube, dispense an appropriate volume of the stock solution and dry the lipid to a thin film under a gentle stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.[19]

  • BSA-Complex Formation:

    • Redissolve the dried this compound film in a small volume of ethanol (e.g., 200 µl).

    • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your buffer of choice (e.g., 0.34 mg/ml in 10 ml of buffer).

    • While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution.[19] This facilitates the formation of a this compound-BSA complex.

  • Cell Treatment:

    • The resulting solution can be sterile-filtered and added directly to the cell culture medium to achieve the desired final concentration of this compound.

    • Prepare a vehicle control with a BSA solution that has been subjected to the same procedure without the addition of this compound.

    • Incubate the cells for the desired duration.

Protocol 3: Liposomal Delivery of this compound (Conceptual Protocol)

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DOPC, and cholesterol in chloroform at a desired molar ratio (e.g., 15:35:50 C2-dihydroceramide:POPC:Cholesterol).[20]

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

    • Dry the film under vacuum for at least 1 hour.

  • Hydration and Sonication:

    • Hydrate the lipid film with a suitable buffer (e.g., PBS) by vortexing. This will form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator until the solution becomes clear.

  • Cell Treatment:

    • The liposome (B1194612) suspension can be added to the cell culture medium.

    • A control with "empty" liposomes (without this compound) should be used.

Signaling Pathways and Experimental Workflows

This compound in Cellular Signaling

While often used as a negative control for C2 ceramide, the accumulation of endogenous dihydroceramides has been shown to induce specific cellular responses, primarily related to cellular stress.

  • ER Stress: Dihydroceramide accumulation can lead to Endoplasmic Reticulum (ER) stress.[2] This is a complex signaling network activated by the accumulation of unfolded or misfolded proteins in the ER lumen. Key pathways involved are the PERK/eIF2α, IRE1/XBP1, and ATF6 pathways.[21] Exogenous C2-ceramide has been shown to induce ER stress, and while C2-dihydroceramide is often less potent or inactive in this regard, investigating its potential to modulate ER stress, especially at high concentrations or in specific cell types, is a valid research direction.[4]

  • Autophagy: Dihydroceramides have been linked to the induction of autophagy, a cellular process for the degradation of damaged organelles and proteins.[2] This process is characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[22]

  • Akt/mTOR Pathway: The Akt/mTOR signaling pathway is a central regulator of cell growth and proliferation. Ceramides are known to inhibit this pathway.[23] While this compound has been shown to not affect Akt phosphorylation in some contexts, its impact on this pathway, especially downstream of ER stress or autophagy induction, warrants investigation.[8]

ER_Stress_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR ER Stress PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CellularResponse Cell Cycle Arrest, Autophagy, Apoptosis ATF4->CellularResponse XBP1s->CellularResponse ATF6n->CellularResponse

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO/Ethanol) Working Prepare Working Solution in Culture Medium Stock->Working Cells Plate Cells Treatment Treat Cells with This compound Cells->Treatment Vehicle Treat Cells with Vehicle Control Cells->Vehicle Incubate Incubate for Desired Time Treatment->Incubate Vehicle->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Autophagy Autophagy Assay (e.g., LC3 Western Blot) Incubate->Autophagy WB Western Blot for Signaling Proteins Incubate->WB

Key Functional Assays

To assess the cellular effects of this compound delivery, the following assays are recommended:

  • Cell Viability/Cytotoxicity Assays:

    • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

    • Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

    • Caspase Activity Assays: Measures the activity of executioner caspases like caspase-3/7, which are key mediators of apoptosis.

  • Autophagy Assays:

    • Western Blot for LC3: Monitors the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

    • Immunofluorescence for LC3 Puncta: Visualizes the formation of LC3-positive puncta (autophagosomes) within cells using fluorescence microscopy.

  • Analysis of Signaling Pathways:

    • Western Blotting: To determine the phosphorylation status and expression levels of key proteins in the ER stress (e.g., p-eIF2α, XBP1s) and Akt/mTOR (e.g., p-Akt, p-mTOR) pathways.

  • Lipid Analysis:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To quantify intracellular levels of this compound and other sphingolipid species to confirm uptake and metabolism.[24]

By following these detailed protocols and considering the provided quantitative data and signaling pathway information, researchers can effectively utilize this compound to investigate its specific roles in cellular physiology and pathophysiology.

References

Application Notes and Protocols: Utilizing Fluorescently Labeled C2 Dihydroceramide in Cellular Biology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fluorescently labeled C2 dihydroceramide (B1258172), a vital tool for investigating the complex roles of sphingolipids in cellular processes. This document outlines key applications, detailed experimental protocols, and data presentation guidelines to facilitate the integration of this powerful probe into your research.

Introduction

Ceramides (B1148491) are bioactive sphingolipids central to various cellular stress responses, including apoptosis and senescence.[1][2][3] Dihydroceramides are precursors to ceramides in the de novo sphingolipid synthesis pathway.[4] Fluorescently labeled short-chain dihydroceramides, such as N-(N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl])-D-erythro-dihydrosphingosine (NBD-C2-dihydroceramide), serve as valuable probes to study ceramide metabolism, transport, and the activity of related enzymes.[4][5] Unlike its counterpart, C2-ceramide, C2-dihydroceramide generally does not induce apoptosis, making it an excellent negative control for studying ceramide-mediated signaling pathways.[6][7][8]

The choice of fluorophore is critical, as it can influence the subcellular distribution of the lipid probe.[1][2][3] Commonly used fluorophores include NBD, BODIPY, and COUPY, each with distinct spectral properties.[1][2][9]

Key Applications

Fluorescently labeled C2 dihydroceramide and its analogs are utilized in a variety of cellular studies:

  • Ceramide Metabolism and Transport: To visualize the intracellular trafficking and metabolism of dihydroceramide to more complex sphingolipids.[5]

  • Apoptosis Research: As a negative control to dissect the specific role of the 4,5-trans double bond in ceramide-induced apoptosis.[6][7][8]

  • Ceramide Synthase (CerS) Activity Assays: As a substrate to measure the activity of ceramide synthases, the enzymes responsible for N-acylation of the sphingoid base.[4][10][11]

  • Lipid Raft and Membrane Dynamics: To study the distribution and dynamics of sphingolipids within cellular membranes.[12]

Data Presentation

A clear and structured presentation of quantitative data is crucial for interpretation and comparison.

ParameterC2-CeramideC2-DihydroceramideCell LineReference
Apoptosis Induction Induces apoptosisNo effectHCT-116 human colon cancer cells[6][7]
DNA Fragmentation Generates 200-bp DNA laddersNo effectHCT-116 human colon cancer cells[6]
Apoptotic Cell Number (A0 peak) Increased to 7-12%~1.6% (control level)HCT-116 human colon cancer cells[6]
Toxicity Dose-dependent toxicityNo toxic effectHSC-I human squamous cell carcinoma cells[8]

Experimental Protocols

Protocol 1: Analysis of Apoptosis Induction using Fluorescent this compound as a Negative Control

This protocol details the use of fluorescently labeled this compound alongside C2 ceramide to investigate the induction of apoptosis in a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116, HL-60)[6][13]

  • Complete cell culture medium

  • C2-ceramide

  • Fluorescently labeled C2-dihydroceramide (e.g., NBD-C2-dihydroceramide)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • DNA extraction kit

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Cell Culture: Culture cells to sub-confluency in their recommended complete medium.

  • Treatment: Treat cells with C2-ceramide (e.g., 20 µM) and fluorescently labeled C2-dihydroceramide (e.g., 20 µM) for a specified time (e.g., 24 hours).[6] Include an untreated control.

  • Apoptosis Analysis by Flow Cytometry:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in binding buffer from the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.

  • DNA Fragmentation Analysis:

    • Harvest cells and extract genomic DNA using a DNA extraction kit.

    • Run the extracted DNA on a 1.5% agarose gel.

    • Visualize the DNA under UV light to observe the characteristic 200-bp laddering indicative of apoptosis.[6]

Expected Results:

Cells treated with C2-ceramide are expected to show a significant increase in the percentage of apoptotic cells and a clear DNA laddering pattern.[6][7] In contrast, cells treated with fluorescently labeled C2-dihydroceramide should exhibit results similar to the untreated control, demonstrating the importance of the 4,5-trans double bond in ceramide for inducing apoptosis.[3][6][7]

G

Caption: Workflow for apoptosis analysis.

Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol describes a method to measure the activity of ceramide synthases using a fluorescently labeled dihydroceramide precursor.[4][10][11]

Materials:

  • Cell or tissue homogenates containing ceramide synthases

  • Fluorescently labeled sphinganine (B43673) (e.g., NBD-sphinganine)

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA)[14]

  • Chloroform/methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform/methanol/water, 8:1:0.1, v/v/v)[15]

  • Fluorescence imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell or tissue homogenate (e.g., 50 µg protein), fluorescently labeled sphinganine (e.g., 10 µM), and fatty acyl-CoA (e.g., 50 µM) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 35°C for a specified time (e.g., 30-120 minutes).[14]

  • Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v) and vortex thoroughly. Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using the appropriate solvent system.

  • Fluorescence Detection: After the solvent front has reached the top of the plate, air dry the plate and visualize the fluorescently labeled lipids using a fluorescence imaging system.

  • Quantification: Quantify the fluorescence intensity of the NBD-dihydroceramide product spot and normalize it to the amount of protein used in the assay.

Expected Results:

An increase in the fluorescence intensity of the product band corresponding to NBD-dihydroceramide over time indicates ceramide synthase activity. This assay can be adapted to test the substrate specificity of different ceramide synthase isoforms by using various fatty acyl-CoAs.[4][10]

G

Caption: De novo sphingolipid synthesis pathway.

Protocol 3: Cellular Uptake and Trafficking of Fluorescent this compound

This protocol outlines a method for visualizing the cellular uptake and intracellular trafficking of fluorescently labeled this compound using fluorescence microscopy.[5][16]

Materials:

  • Cells grown on glass coverslips

  • Fluorescently labeled C2-dihydroceramide-BSA complex (e.g., 5 µM NBD-C2-dihydroceramide complexed with BSA)

  • Incubation medium (e.g., serum-free medium or HBSS/HEPES)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells to 50-70% confluency on glass coverslips.

  • Labeling:

    • Rinse the cells with incubation medium.

    • Incubate the cells with the fluorescently labeled C2-dihydroceramide-BSA complex in incubation medium for 30 minutes at 4°C.[16]

    • Wash the cells several times with ice-cold medium to remove unbound probe.

  • Trafficking:

    • Add fresh, pre-warmed complete medium and incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization and trafficking.[16]

  • Fixation:

    • At each time point, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Microscopy:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the subcellular localization of the fluorescent probe using a fluorescence microscope. Co-localization with organelle-specific markers can be performed to identify the compartments where the probe accumulates.

Expected Results:

Fluorescently labeled dihydroceramide is expected to be taken up by the cells and transported to the Golgi apparatus.[5] Over time, it may be metabolized to other fluorescent sphingolipids and trafficked to other cellular compartments. The stereochemistry of the dihydroceramide can affect its localization, with the D-erythro isomer typically localizing to the Golgi, while other isomers may accumulate in the endoplasmic reticulum.[5]

G

Caption: Cellular trafficking analysis workflow.

References

Application Notes and Protocols for the Use of C2-Dihydroceramide in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C2-Dihydroceramide (N-acetyl-D-erythro-dihydrosphingosine) is a synthetic, cell-permeable analog of the endogenous sphingolipid dihydroceramide. It is structurally similar to C2-ceramide, differing only by the absence of a 4,5-trans double bond in the sphingoid backbone.[1][2] In cellular and molecular biology research, particularly in the study of apoptosis, C2-dihydroceramide is predominantly utilized as a negative control in experiments involving its bioactive counterpart, C2-ceramide.[1][3] While C2-ceramide is a well-established inducer of apoptosis in a multitude of cell lines, a significant body of scientific literature indicates that C2-dihydroceramide is largely inactive in this regard.[1][2][4] Its inability to induce apoptosis is attributed to the saturated acyl chain, which is believed to be critical for the pro-apoptotic signaling functions of ceramide.[1][5]

These application notes provide a comprehensive overview and detailed protocols for the use of C2-dihydroceramide in research settings, with a focus on its role as a negative control to validate the specific apoptotic effects of C2-ceramide.

Data Presentation

The following tables summarize quantitative data from studies comparing the effects of C2-ceramide and C2-dihydroceramide on various apoptotic markers.

Table 1: Comparative Effects of C2-Ceramide and C2-Dihydroceramide on Apoptosis

Cell LineCompoundConcentration (µM)Treatment Duration (hours)Apoptotic EffectReference
HCT-116 (Human Colon Cancer)C2-Ceramide2024Induction of DNA laddering[1]
C2-Dihydroceramide2024No DNA laddering observed[1]
L6 Myotubes (Skeletal Muscle)C2-Ceramide5016Increased Caspase-3 activity[3]
C2-Dihydroceramide5016No significant increase in Caspase-3 activity[3]
H1299 (Human Lung Cancer)C2-Ceramide10, 20, 5024Dose-dependent decrease in cell proliferation[6]
SH-SY5Y (Human Neuroblastoma)C2-Ceramide10 - 5024Increased apoptotic morphology (chromatin condensation)[7]
A549 (Human Lung Adenocarcinoma)C6-CeramideNot specifiedNot specifiedInduction of apoptosis[4]
C6-DihydroceramideNot specifiedNot specifiedDid not induce apoptosis[4]
B16F10 (Murine Melanoma)C2-Ceramide2024Reduced cell viability to 38%[8]

Experimental Protocols

Protocol 1: General Procedure for Cell Treatment with C2-Dihydroceramide (as a Negative Control)

This protocol outlines the steps for treating cultured cells with C2-dihydroceramide. It is identical to the procedure for C2-ceramide, allowing for a direct comparison.

Materials:

  • C2-Dihydroceramide (Matreya, Pleasant Gap, PA, USA, or equivalent)[1]

  • C2-Ceramide (as a positive control)[1]

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in logarithmic growth phase

  • Sterile pipette tips and tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of C2-dihydroceramide (and C2-ceramide) in DMSO or ethanol at a concentration of 10-50 mM.

    • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 100 mm dishes) at a density that will ensure they are sub-confluent (logarithmic growth phase) at the time of treatment. For example, seed HCT-116 cells at a density of 2x10^5 cells/ml.[1]

    • Incubate the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and recovery.[1]

  • Treatment:

    • On the day of the experiment, dilute the C2-dihydroceramide and C2-ceramide stock solutions in complete cell culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).[1][3][6] It is crucial to ensure that the final concentration of the solvent (DMSO or ethanol) is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the vehicle control, C2-dihydroceramide, or C2-ceramide.

    • Incubate the cells for the desired period (e.g., 12, 16, 24, or 36 hours).[1][3][9]

  • Downstream Analysis:

    • Following incubation, harvest the cells for analysis of apoptosis using methods such as Annexin V/Propidium Iodide staining, caspase activity assays, or DNA fragmentation analysis.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis at the single-cell level by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells (from Protocol 1)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (e.g., from BioLegend or equivalent)[10]

  • 10X Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) or 7-AAD Viability Staining Solution[11]

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Buffer Preparation:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[11]

  • Cell Harvesting:

    • For adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Collect the culture medium as it contains floating (potentially apoptotic) cells.[10]

    • For suspension cells: Collect the cells directly from the culture vessel.

    • Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[10]

    • Discard the supernatant.

  • Washing:

    • Wash the cells once with cold PBS and then once with 1X Binding Buffer.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.[11]

    • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[11]

    • Add 200-400 µL of 1X Binding Buffer to the tube.

    • Add 5 µL of Propidium Iodide or 7-AAD staining solution immediately before analysis.[11] Do not wash the cells after adding PI or 7-AAD.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 4 hours).[11]

    • Use appropriate controls, including unstained cells and single-color stained cells, for setting up compensation and gates.

Protocol 3: DNA Fragmentation Analysis (DNA Laddering)

This protocol is a hallmark assay for apoptosis, detecting the cleavage of genomic DNA into internucleosomal fragments.

Materials:

  • Treated and untreated cells (from Protocol 1)

  • DNA extraction kit

  • RNase A

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • DNA ladder marker (e.g., 100 bp or 123 bp)[1]

  • Gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Cell Harvesting and DNA Extraction:

    • Harvest cells after treatment and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.

  • RNA Digestion:

    • Treat the extracted DNA with RNase A to remove any contaminating RNA.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5-2% agarose gel in 1X TAE buffer.[1]

    • Mix an equal amount of DNA from each sample with DNA loading dye.

    • Load the samples and a DNA ladder marker into the wells of the gel.

    • Run the gel at approximately 100 V until the dye front has migrated sufficiently.[1]

  • Visualization:

    • Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 bp indicates apoptosis.[1]

Visualization of Signaling Pathways and Workflows

C2_Ceramide_Apoptosis_Pathway cluster_stimulus External Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase C2_Ceramide C2-Ceramide nSMase Neutral Sphingomyelinase (nSMase) C2_Ceramide->nSMase Activates C2_Dihydroceramide C2-Dihydroceramide (Inactive Control) C2_Dihydroceramide->nSMase Does not activate Membrane Caspase8 Caspase-8 nSMase->Caspase8 Activates Bid Bid Caspase8->Bid tBid tBid Bid->tBid Bax Bax tBid->Bax Activates CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates PARP PARP Caspase3->PARP DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis DNA_Frag->Apoptosis

Caption: C2-Ceramide induced apoptosis pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells in Culture Plates Incubate1 Incubate for 24h (Attachment & Growth) Start->Incubate1 Prepare_Reagents Prepare Stock Solutions (C2-Ceramide, C2-Dihydroceramide) and Treatment Media Incubate1->Prepare_Reagents Treat_Vehicle Vehicle Control (e.g., DMSO) Treat_Dihydro C2-Dihydroceramide (Negative Control) Treat_Ceramide C2-Ceramide (Positive Control) Incubate2 Incubate for Desired Duration (e.g., 16-24h) Treat_Vehicle->Incubate2 Treat_Dihydro->Incubate2 Treat_Ceramide->Incubate2 Harvest Harvest Adherent and Floating Cells Incubate2->Harvest Stain Stain with Annexin V and Propidium Iodide Harvest->Stain Other_Assays Perform Other Assays (e.g., DNA Laddering, Caspase Activity) Harvest->Other_Assays Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Experimental workflow for apoptosis assay.

References

Application Notes: C2 Dihydroceramide as a Tool for Studying Ceramide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, membrane structure, and metabolism.[1] At the heart of sphingolipid metabolism lies ceramide, a molecule involved in diverse cellular processes such as apoptosis, cell proliferation, and insulin (B600854) resistance.[1][2] Ceramides (B1148491) are synthesized through several pathways, including the de novo synthesis pathway, which takes place in the endoplasmic reticulum.[3][4] In this pathway, ceramide synthase (CerS), a family of six enzymes (CerS1-6), catalyzes the N-acylation of a sphingoid base (sphinganine) to form dihydroceramide (B1258172).[5][6] Dihydroceramide is then converted to ceramide by the enzyme dihydroceramide desaturase (DES), which introduces a critical 4,5-trans-double bond into the sphingoid backbone.[3][7]

C2 dihydroceramide (N-acetyl-D-erythro-sphinganine) is the saturated analog of the well-studied, cell-permeable C2 ceramide. For many years, dihydroceramides were considered biologically inactive precursors to ceramides.[3][8] This characteristic makes this compound an invaluable tool, primarily serving as a negative control in experiments to delineate the specific biological functions of ceramide.[8] By comparing the cellular effects of C2 ceramide to the often-inert this compound, researchers can attribute observed phenomena specifically to the presence of the 4,5-trans-double bond in the ceramide molecule.[8][9]

Principle and Applications

The primary application of this compound is to serve as a negative control to verify the specificity of ceramide-induced effects. Many studies have shown that while C2 ceramide can induce apoptosis or inhibit insulin signaling, this compound has no such effect at similar concentrations.[3][10] This allows researchers to conclude that the observed signaling events are not due to non-specific lipid effects but are a direct consequence of the specific chemical structure of ceramide.

Key applications include:

  • Insulin Signaling Studies: In skeletal muscle cells, C2 ceramide mimics the effects of saturated fatty acids like palmitate by inducing insulin resistance, notably by inhibiting the phosphorylation of Akt/PKB.[3][11] In contrast, this compound does not inhibit insulin-induced Akt phosphorylation, demonstrating that the ceramide-induced insulin resistance is dependent on the double bond.[3][8]

  • Apoptosis Research: C2 ceramide is a known pro-apoptotic agent in numerous cell lines.[4][12] It can activate caspase cascades and induce DNA fragmentation.[12][13] this compound is frequently used in parallel experiments to show that it does not induce apoptosis, thereby confirming that the apoptotic signaling cascade is specifically initiated by ceramide.[9][13]

  • Investigating Ceramide Metabolism: While often considered inert, short-chain ceramides like C2 ceramide can be metabolized by cells. They can be deacylated to sphingosine, which is then re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides.[11] This "remodeling" or "salvage" pathway means that some effects of exogenous C2 ceramide are actually mediated by newly synthesized long-chain ceramides.[11] Studying the effects of this compound in parallel can help dissect whether an observed effect is due to the short-chain molecule itself or its metabolic products.

Data Presentation

Table 1: Comparative Effects of C2 Ceramide and this compound on Cellular Processes

Cellular ProcessCell LineCompoundConcentrationEffectReference
Insulin Signaling C2C12 MyotubesC2 Ceramide100 µMStrongly reduced insulin-induced Akt phosphorylation.[11]
C2C12 MyotubesThis compoundNot specifiedNo effect on insulin-induced PKB/Akt activity.[3]
HEK-293C2 Ceramide50 µMDecreased Akt phosphorylation.[10]
HEK-293This compound50 µMNo significant decrease in Akt phosphorylation.[10][14]
Apoptosis MO3.13 OligodendroglialC2 CeramideNot specifiedApoptogenic; induced caspase-3 cleavage.[12]
HL-60 LeukemiaC2 CeramideNot specifiedInduced apoptosis, DNA fragmentation, and pro-caspase-3 processing.[13]
HL-60 LeukemiaThis compoundNot specifiedIneffective at inducing apoptosis.[9]
Enteric NeuronsC2 Ceramide25 µMIncreased Caspase 3/7 activity at 3 and 6 hours.[4]
Enteric NeuronsThis compound25 µMNo significant difference in Caspase 3/7 activity compared to vehicle.[4]

Table 2: Typical Parameters for In Vitro Ceramide Synthase (CerS) Assays

ParameterDescriptionExample ValuesReference
Enzyme Source Cell or tissue lysates/homogenates, or microsomal fractions.Mouse liver or cerebellum homogenate (50 µg).[15]
Assay Buffer HEPES-based buffer with salts and BSA.20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.[15][16]
Substrates A sphingoid base and a fatty acyl-CoA.10 µM NBD-sphinganine (fluorescent) or 10 nmol C17-sphinganine; 50 µM fatty acyl-CoA (e.g., C16:0, C18:0, C24:1).[15][16]
Incubation Temperature and duration for the enzymatic reaction.37 °C for 30-120 minutes.[15][16]
Lipid Extraction Solvent-based extraction to isolate lipid products.Addition of CHCl₃:MeOH (1:2, v/v).[16]
Detection Method Chromatography to separate and quantify the dihydroceramide product.LC-ESI-MS/MS or HPLC with fluorescence detection; Thin-Layer Chromatography (TLC).[2][15][16]

Visualizations

DeNovoSphingolipidSynthesis cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto Serine->Keto SPT Sphinganine (B43673) Sphinganine (Dihydrosphingosine) Keto->Sphinganine Keto->Sphinganine 3-KR DHCer Dihydroceramide (e.g., this compound) Sphinganine->DHCer Sphinganine->DHCer Ceramide Synthase (CerS) + Fatty Acyl-CoA Cer Ceramide DHCer->Cer DHCer->Cer Dihydroceramide Desaturase (DES) Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex various enzymes

Caption: The de novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.

CeramideSynthaseAssayWorkflow Prep Prepare Cell/Tissue Lysate (Enzyme Source) Mix Combine Lysate with Assay Buffer (containing Sphinganine & Fatty Acyl-CoA) Prep->Mix Incubate Incubate at 37°C (e.g., 30-120 min) Mix->Incubate Stop Stop Reaction & Extract Lipids (e.g., using CHCl₃:MeOH) Incubate->Stop Separate Separate Lipids (TLC, HPLC, or LC) Stop->Separate Detect Detect & Quantify Product (Dihydroceramide) Separate->Detect Analyze Calculate CerS Activity (pmol/mg protein/min) Detect->Analyze

Caption: Experimental workflow for an in vitro ceramide synthase activity assay.

NegativeControlLogic Hypothesis Hypothesis: Ceramide induces a specific biological response (e.g., apoptosis). Treatment1 Treat cells with C2 Ceramide Hypothesis->Treatment1 Treatment2 Treat cells with This compound (Negative Control) Hypothesis->Treatment2 Observe1 Observe Response (e.g., Apoptosis occurs) Treatment1->Observe1 Observe2 Observe Response (e.g., No Apoptosis) Treatment2->Observe2 Conclusion Conclusion: The response is specific to the ceramide structure (4,5-double bond). Observe1->Conclusion Observe2->Conclusion

Caption: Logical workflow for using this compound as a negative control.

C2CeramideRemodeling C2_Exo Exogenous C2 Ceramide Cell Cell Membrane C2_Intra Intracellular C2 Ceramide C2_Exo->C2_Intra Enters Cell Sphingosine Sphingosine C2_Intra->Sphingosine Ceramidase (Deacylation) LongChainCer Endogenous Long-Chain Ceramides (e.g., C16, C24 Ceramide) Sphingosine->LongChainCer Ceramide Synthase (CerS) (Re-acylation) FattyAcylCoA Endogenous Fatty Acyl-CoA (e.g., C16, C24) FattyAcylCoA->LongChainCer Ceramide Synthase (CerS) (Re-acylation) Signaling Downstream Signaling (e.g., Insulin Resistance) LongChainCer->Signaling

Caption: The metabolic remodeling of C2 ceramide into long-chain ceramides.

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol describes a fluorescent assay for measuring CerS activity in cell or tissue homogenates using NBD-sphinganine as a substrate.[15]

Materials:

  • Cell or tissue sample

  • Homogenization Buffer (e.g., PBS with protease inhibitors)

  • Assay Buffer (2x stock): 40 mM HEPES (pH 7.4), 50 mM KCl, 4 mM MgCl₂, 1 mM DTT, 0.2% (w/v) fatty acid-free BSA.

  • NBD-sphinganine (stock solution in ethanol, e.g., 1 mM)

  • Fatty acyl-CoA (e.g., Palmitoyl-CoA, C16:0) (stock solution in water, e.g., 5 mM)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • TLC plates (Silica Gel 60)

  • TLC Mobile Phase (e.g., chloroform:methanol:acetic acid, 90:10:10, v/v/v)

  • Fluorescence imager

Procedure:

  • Prepare Homogenate: Homogenize cells or tissue in ice-cold Homogenization Buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Set up Reaction: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:

    • 50 µL of 2x Assay Buffer

    • X µL of cell/tissue homogenate (e.g., 20-50 µg of protein)

    • 1 µL of 1 mM NBD-sphinganine (final concentration: 10 µM)

    • 1 µL of 5 mM Fatty acyl-CoA (final concentration: 50 µM)

    • Add nuclease-free water to a final volume of 100 µL.

    • Note: Include a control reaction without fatty acyl-CoA to measure background.[15]

  • Incubation: Transfer the tubes to a 37°C water bath and incubate for 30-120 minutes.[15]

  • Lipid Extraction: Stop the reaction by adding 375 µL of CHCl₃:MeOH (1:2, v/v). Vortex thoroughly. Add 125 µL of CHCl₃ and 125 µL of water, vortexing after each addition to induce phase separation.

  • Isolate Lipid Phase: Centrifuge at 1,000 x g for 5 minutes. Carefully collect the lower organic phase, which contains the lipids.

  • TLC Analysis: Spot the extracted lipids onto a Silica Gel 60 TLC plate. Allow the solvent to evaporate completely.

  • Chromatography: Develop the TLC plate in a chamber pre-equilibrated with the mobile phase until the solvent front is ~1 cm from the top.

  • Detection: Air dry the plate and visualize the fluorescent spots (NBD-dihydroceramide product) using a fluorescence imager. The product will migrate further than the NBD-sphinganine substrate.

  • Quantification: Quantify the fluorescence intensity of the product spot and calculate CerS activity relative to protein amount and incubation time.

Protocol 2: Cell-Based Assay for Insulin Signaling (Akt Phosphorylation)

This protocol details how to use this compound as a negative control when assessing the impact of C2 ceramide on insulin-stimulated Akt phosphorylation in C2C12 myotubes.[11]

Materials:

  • C2C12 myoblasts and differentiation medium

  • C2 ceramide and this compound (stock solutions in DMSO or ethanol)

  • Fetal Bovine Serum (FBS)

  • Insulin (stock solution, e.g., 100 µM)

  • Serum-free DMEM

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-tubulin).

  • Secondary antibodies (HRP-conjugated)

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts to confluency. Induce differentiation into myotubes by switching to a low-serum differentiation medium for 4-6 days.

  • Serum Starvation: Before treatment, starve the myotubes in serum-free DMEM for 3-4 hours.

  • Treatment: Treat the cells with the following conditions for 2 hours (or other desired time):

    • Vehicle control (e.g., DMSO)

    • C2 ceramide (e.g., 100 µM)[11]

    • This compound (e.g., 100 µM)

  • Insulin Stimulation: Following treatment, stimulate the cells by adding insulin to a final concentration of 100 nM for 10 minutes.[11] Leave one set of vehicle-treated plates unstimulated as a basal control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatants.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibodies (anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an ECL kit and an imaging system.

  • Analysis: Quantify band intensities. Normalize the phospho-Akt signal to the total-Akt signal. Expect to see a strong phospho-Akt signal in the vehicle + insulin group, a reduced signal in the C2 ceramide + insulin group, and no reduction in the this compound + insulin group.[3][11]

Protocol 3: Caspase 3/7 Activity Assay for Apoptosis

This protocol describes using this compound as a negative control to confirm ceramide-specific apoptosis induction via caspase activation.[4]

Materials:

  • Cell line of interest (e.g., MO3.13 or enteric neurons)

  • C2 ceramide and this compound

  • Vehicle control (e.g., DMSO)

  • 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay kit (or similar fluorogenic/luminogenic caspase substrate)

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase during the experiment. Allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing the treatments:

    • Vehicle control

    • C2 ceramide (e.g., 25 µM)[4]

    • This compound (e.g., 25 µM)[4]

  • Incubation: Incubate the cells for various time points (e.g., 3, 6, 12 hours) to capture the time course of caspase activation.[4]

  • Assay Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well (typically at a 1:1 ratio with the culture medium volume).

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the signal from treated cells to the vehicle control. A significant increase in signal in C2 ceramide-treated cells, but not in this compound-treated cells, indicates that apoptosis is specifically induced by the ceramide molecule.[4]

References

Application of C2 Dihydroceramide in Lipidomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to C2 Dihydroceramide (B1258172) in Lipidomics Research

C2 Dihydroceramide (N-acetyl-D-erythro-sphinganine) is a synthetic, cell-permeable short-chain sphingolipid that serves as a critical tool in the field of lipidomics. Historically considered an inactive precursor to the bioactive C2 ceramide, recent studies have revealed that this compound possesses unique biological activities. It is frequently utilized as a negative control for C2 ceramide to distinguish the specific signaling roles of ceramides (B1148491) from dihydroceramides. The key structural difference is the absence of the 4,5-trans double bond in the sphingoid backbone of dihydroceramide, which significantly alters its biological function.[1][2] This application note provides detailed protocols for the use of this compound in cell culture, its analysis via mass spectrometry, and its effects on key cellular signaling pathways, particularly autophagy and Akt signaling.

Key Applications of this compound

  • Negative Control for C2 Ceramide: this compound is often used in parallel with C2 ceramide to demonstrate that the observed cellular effects are specific to ceramide and dependent on the 4,5-trans double bond.

  • Induction of Autophagy: this compound has been shown to induce autophagy in various cell types.[3][4]

  • Dissecting Sphingolipid Signaling Pathways: By comparing the effects of this compound and C2 ceramide, researchers can elucidate the specific roles of dihydroceramides in cellular processes like apoptosis, cell proliferation, and stress responses.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on autophagy induction and Akt phosphorylation.

Table 1: Induction of Autophagy by this compound
Cell Line Glioblastoma cells (U87MG and T98G)
Treatment Dihydroceramide desaturase 1 (Des1) inhibitors leading to dihydroceramide accumulation
Assay Western Blot for LC3-II
Result Significant increase in LC3-II levels, indicating induction of autophagy.[5][6]
Reference [5][6]
Table 2: Effect of this compound on Akt Phosphorylation
Cell Line HEK-293 cells
Treatment 50 µM this compound (C2-Dihy) for 48 hours
Assay Western Blot for phospho-Akt (Ser473)
Result No significant decrease in Akt phosphorylation compared to control. In contrast, C2-ceramide significantly decreased Akt phosphorylation.[7][8]
Reference [7][8]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Objective: To treat cultured cells with this compound to study its biological effects.

Materials:

  • Cell line of interest (e.g., HEK-293, U87MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (powder)

  • DMSO or Ethanol (B145695) (for solubilization)

  • Sterile culture plates and consumables

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO or ethanol to make a stock solution of 5-10 mg/ml.[3][9] Gentle warming may be required for complete dissolution.[3]

  • Preparation of Working Solutions: Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10-50 µM).[10] Prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).[10]

  • Harvesting: At each time point, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, lipid extraction for mass spectrometry, or cell viability assays).

Protocol 2: Lipid Extraction for Dihydroceramide Analysis

Objective: To extract lipids, including this compound, from cultured cells for mass spectrometry analysis.

Materials:

Procedure:

  • Sample Preparation: Transfer cell pellets to glass tubes on ice. Spike samples with an internal standard, such as C17 dihydroceramide.[11]

  • Lipid Extraction (Bligh and Dyer Method):

    • Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.[7]

    • Vortex thoroughly and incubate on ice.

    • Induce phase separation by adding chloroform and water.[7]

    • Centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of methanol and 2-propanol).[9]

Protocol 3: Quantification of this compound by LC-MS/MS

Objective: To accurately quantify this compound levels in biological samples.

Instrumentation:

  • UHPLC system (e.g., Dionex Ultimate 3000)

  • Triple quadrupole mass spectrometer (e.g., TSQ Quantiva) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: ACE Excel SuperC18 column (1.7 µm, 100 mm × 2.1 mm) or similar reversed-phase column.

  • Mobile Phase: A mixture of methanol and 2-propanol (1:1) buffered with 10 mM ammonium (B1175870) bicarbonate.

  • Elution Program: A 5-minute isocratic elution.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

  • MRM Transition: The specific precursor-to-product ion transition for this compound should be optimized. Generally, for dihydroceramides, the precursor ion is [M+H]+, and a characteristic product ion is observed.

  • Internal Standard: Use a stable isotope-labeled or odd-chain dihydroceramide for accurate quantification.[11]

Mandatory Visualizations

G cluster_0 This compound Treatment cluster_1 Sample Preparation cluster_2 Analysis C2_dhCer This compound Treatment Treatment (10-50 µM, 24-48h) C2_dhCer->Treatment Cell_Culture Cell Culture (e.g., HEK-293) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Harvesting->Lipid_Extraction Drying Drying under N2 Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Experimental workflow for this compound analysis.

G C2_dhCer This compound No_Inhibition No Significant Inhibition C2_dhCer->No_Inhibition Induction Induction C2_dhCer->Induction C2_Cer C2 Ceramide Inhibition Inhibition C2_Cer->Inhibition PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation No_Inhibition->pAkt Inhibition->pAkt Autophagy Autophagy Induction->Autophagy

Signaling pathways affected by this compound.

References

Application Notes and Protocols: C2 Dihydroceramide for Studying Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that function as both structural components of cell membranes and as bioactive molecules in a variety of signaling pathways.[1] Key metabolites, such as ceramide and sphingosine-1-phosphate, are implicated in fundamental cellular processes including apoptosis, proliferation, and differentiation.[1] Dihydroceramides (dhCer) are immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway and have historically been considered biologically inactive.[2][3] This apparent lack of bioactivity makes them excellent tools for dissecting the specific roles of ceramides in cellular signaling.

N-acetyl-D-sphinganine, or C2 dihydroceramide (B1258172), is a cell-permeable, short-chain dihydroceramide analog. It serves as a crucial negative control in studies investigating the effects of its bioactive counterpart, C2 ceramide. By comparing the cellular responses to C2 dihydroceramide and C2 ceramide, researchers can attribute specific effects to the presence of the 4,5-trans-double bond in the sphingoid backbone of ceramide, a structural feature absent in dihydroceramides.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in studying sphingolipid metabolism.

Mechanism of Action

This compound enters the cell and can be metabolized within the sphingolipid pathway. It can be acylated by ceramide synthases (CerS) to form longer-chain dihydroceramides or it can be converted to C2 ceramide by dihydroceramide desaturase 1 (DES1).[5][6] However, in many experimental contexts, this compound is used as a control because it does not typically induce the same cellular responses as C2 ceramide, such as apoptosis or inhibition of Akt phosphorylation.[2][7][8] This difference in activity is attributed to the absence of the 4,5-trans-double bond, which is critical for the signaling functions of ceramide.[4]

Data Presentation

Table 1: Comparative Effects of this compound and C2 Ceramide
Cellular ProcessThis compound EffectC2 Ceramide EffectCell TypeReference
Apoptosis No inductionInduction of apoptosis, DNA fragmentation, caspase-3 activationHL-60, HCT-116, HSC-I[7][8][9]
Akt Phosphorylation No significant decrease in AKT-1 phosphorylationInhibition of AKT-1 phosphorylationHEK-293, muscle cells[2][10]
Ceramide Channel Formation Inhibits ceramide channel formationForms channels in mitochondrial outer membraneIsolated mitochondria[11]
Insulin (B600854) Sensitivity No effect on insulin-induced PKB/Akt activityInduces insulin resistanceMuscle cells[2]
Cell Viability No significant toxicityDose-dependent cytotoxicityHSC-I, HEp-2[7][12]
Table 2: Quantitative Parameters for In Vitro Dihydroceramide Desaturase (DES1) Inhibition Assays
CompoundIC50KiEnzyme SourceSubstrateReference
Fenretinide (4-HPR) 10 µM-In vitro assayC8-dhCer[13]
SKI II -0.3 µM (noncompetitive)Cell lysatesdhCerC6NBD[14][15]
PR280 700 nM-In vitro assayNot specified[16][17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (crystalline solid)

  • Ethanol, DMSO, or dimethyl formamide[18]

  • Sterile microcentrifuge tubes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration (e.g., 10-50 mM). This compound is soluble in ethanol, DMSO, and dimethyl formamide.[18]

  • Purge the tube with an inert gas to prevent oxidation.

  • Cap the tube tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C.

Note: When treating cells, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.1%) as solvents can have physiological effects.[18] For some applications, this compound can be complexed with bovine serum albumin (BSA) to improve solubility in aqueous solutions.[19][20]

Protocol 2: Cell Treatment with this compound

This protocol provides a general procedure for treating cultured cells with this compound to study its effects on cellular processes.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (the solvent used to dissolve this compound)

  • Sterile culture plates or flasks

Procedure:

  • Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10-50 µM).[21] Also, prepare a vehicle control with the same final concentration of the solvent.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).[21]

  • At each time point, harvest the cells for downstream analysis, such as viability assays, protein extraction for Western blotting, or lipid extraction for mass spectrometry.[21]

Protocol 3: Dihydroceramide Desaturase 1 (DES1) Inhibition Assay in Intact Cells

This protocol is adapted from studies on DES1 inhibitors and can be used to assess the effect of compounds on DES1 activity in a cellular context.[14][15]

Materials:

  • Cultured cells (e.g., HGC 27)[14]

  • Test compound (potential DES1 inhibitor)

  • Fluorescent dihydroceramide substrate (e.g., dhCerC6NBD)

  • Vehicle control

  • Cell culture medium

  • HPLC with a fluorimetric detector

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with the test compound at various concentrations or with a vehicle control for a predetermined time.

  • Add the fluorescent dihydroceramide substrate (e.g., 10 µM dhCerC6NBD) to the cell culture medium.[14][15]

  • Incubate for a specific period (e.g., 4 hours).[14][15]

  • Harvest the cells and extract the lipids.

  • Analyze the lipid extract by HPLC with a fluorimetric detector to quantify the conversion of the fluorescent dihydroceramide substrate to its corresponding ceramide.

  • Calculate the percentage of inhibition of DES1 activity by comparing the amount of fluorescent ceramide produced in the presence of the test compound to the vehicle control.

Protocol 4: Quantification of Sphingolipids by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of sphingolipids, including dihydroceramides, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][22]

Materials:

  • Cell or tissue homogenate

  • Internal standard mixture (e.g., C17-sphingosine, C12-ceramide) in methanol[1]

  • Citrate/phosphate buffer (200 mM citric acid / 270 mM disodium (B8443419) hydrogenphosphate, pH 4.0)[1][22]

  • 1-Butanol[1][22]

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., Methanol with 1 mM ammonium (B1175870) formate)[1]

  • LC-MS/MS system with a HILIC column[1]

Procedure:

  • Lipid Extraction:

    • To a sample of cell homogenate (e.g., 100 µg protein), add the internal standard mixture.[22]

    • Add 60 µL of the citrate/phosphate buffer and vortex briefly.[1]

    • Add 500 µL of 1-butanol (B46404) and vortex vigorously for 1 minute.[1]

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.[1]

    • Carefully transfer the upper butanolic phase to a new tube.[1]

    • Evaporate the solvent to dryness under a stream of nitrogen.[1]

    • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a HILIC column for chromatographic separation.[1]

    • Use a gradient elution with mobile phases such as water with 0.2% formic acid and 2 mM ammonium formate (B1220265) (Mobile Phase A) and acetonitrile (B52724) with 0.2% formic acid (Mobile Phase B).[1]

    • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]

    • Monitor specific precursor-to-product ion transitions for each sphingolipid of interest.

    • Quantify the sphingolipids by comparing the peak areas of the endogenous lipids to their corresponding internal standards.

Mandatory Visualization

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis Pathway cluster_signaling Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine (Dihydrosphingosine) 3-KSR This compound This compound Sphinganine (Dihydrosphingosine)->this compound CerS Ceramide Ceramide This compound->Ceramide DES1 No Signaling No Signaling This compound->No Signaling Apoptosis Apoptosis Ceramide->Apoptosis Insulin Resistance Insulin Resistance Ceramide->Insulin Resistance Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest

Caption: De novo sphingolipid synthesis pathway showing the conversion of this compound to ceramide by DES1 and subsequent signaling events.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Harvest Cells Harvest Cells Treatment->Harvest Cells Lipid Extraction Lipid Extraction Harvest Cells->Lipid Extraction Protein Extraction Protein Extraction Harvest Cells->Protein Extraction Viability Assay Viability Assay Harvest Cells->Viability Assay Downstream Analysis Downstream Analysis LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Western Blotting Western Blotting Protein Extraction->Western Blotting Data Interpretation Data Interpretation Viability Assay->Data Interpretation LC-MS/MS Analysis->Data Interpretation Western Blotting->Data Interpretation

Caption: General experimental workflow for studying the effects of this compound in cell culture.

C2_Ceramide_vs_Dihydroceramide cluster_C2_Dihydroceramide This compound cluster_C2_Ceramide C2 Ceramide No 4,5-trans-double bond No 4,5-trans-double bond Biologically Inactive (Control) Biologically Inactive (Control) No 4,5-trans-double bond->Biologically Inactive (Control) No Apoptosis No Apoptosis Biologically Inactive (Control)->No Apoptosis Contains 4,5-trans-double bond Contains 4,5-trans-double bond Biologically Active Biologically Active Contains 4,5-trans-double bond->Biologically Active Apoptosis Apoptosis Biologically Active->Apoptosis

Caption: Logical relationship between the structure of this compound and C2 ceramide and their biological activity.

References

Application Notes and Protocols: Experimental Use of C2 Dihydroceramide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2 dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine) is a synthetic, cell-permeable sphingolipid. Structurally, it is the saturated analogue of the bioactive lipid C2 ceramide, lacking the critical 4,5-trans double bond in its sphingoid backbone.[1][2][3][4] In cancer research, C2 dihydroceramide is predominantly utilized as a negative control in experiments investigating the effects of C2 ceramide.[1][3][4][5][6][7] While C2 ceramide exhibits pro-apoptotic and anti-proliferative effects in a multitude of cancer cell lines, this compound is generally considered biologically inactive in these same assays, making it an ideal tool to demonstrate the specificity of ceramide-induced cellular responses.[8][9]

Recent research, however, has begun to uncover potential bioactive roles for endogenous long-chain dihydroceramides in processes such as autophagy and ER stress, suggesting that the broader class of dihydroceramides may have more complex functions than previously understood.[1][4][6][10] Nevertheless, for the purposes of exogenous application in short-chain forms like C2, its primary role remains that of a negative control.

Comparative Effects of this compound and C2 Ceramide in Cancer Cell Lines

The differential effects between C2 ceramide and its dihydro- counterpart are stark and have been consistently reported across various cancer cell lines. This difference underscores the structural importance of the 4,5-trans double bond for the biological activity of ceramide.

Cell Line(s)AssayC2 Ceramide EffectThis compound EffectReference(s)
HL-60 (Human Leukemia)Cell Growth/ApoptosisInhibits growth and induces apoptosisNo effect on cell growth or apoptosis[4][10]
HCT-116, HT-29 (Human Colon Cancer)Cell Proliferation/ApoptosisInhibits proliferation and induces apoptosisNo effect on cell proliferation or apoptosis[4][9][10]
HSC-I (Human Squamous Carcinoma)ApoptosisInduces apoptosisNo apoptotic effect[8]
A7r5 (Vascular Smooth Muscle)Akt PhosphorylationInhibits Akt phosphorylationNo effect on Akt phosphorylation[11]
H1299 (Non-Small Cell Lung Cancer)Apoptosis, Cell CycleInduces apoptosis and G1 arrestNot explicitly tested, but C2 ceramide effects are shown to be specific.[2][5]
Various Breast Cancer Cell LinesApoptosis, Cell ProliferationInduces apoptosis and inhibits proliferationNot explicitly tested, but C2 ceramide effects are shown to be specific.[12][13]

Signaling Pathways

The lack of a 4,5-trans double bond in this compound prevents it from effectively participating in the signaling cascades triggered by C2 ceramide.

C2 Ceramide Signaling Pathway Leading to Apoptosis

C2 ceramide has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the inhibition of the pro-survival kinase Akt and the transcription factor NF-κB.[2][5] This leads to the downregulation of anti-apoptotic proteins like survivin and cell cycle promoters such as cyclin A2, ultimately resulting in cell cycle arrest and apoptosis.

G C2_Cer C2 Ceramide Akt Akt (Pro-survival Kinase) C2_Cer->Akt Inhibits NFkB NF-κB (Transcription Factor) C2_Cer->NFkB Inhibits Survivin Survivin (Anti-apoptotic) Akt->Survivin CyclinA2 Cyclin A2 (Cell Cycle Promoter) Akt->CyclinA2 NFkB->Survivin Apoptosis Apoptosis Survivin->Apoptosis Inhibits CellCycleArrest G1 Cell Cycle Arrest CyclinA2->CellCycleArrest Inhibits

C2 Ceramide-Induced Apoptotic Signaling Pathway
Role of this compound as a Negative Control

In the context of the above pathway, this compound would be used in a parallel experiment. Its failure to inhibit Akt and NF-κB, and consequently its inability to induce apoptosis, would demonstrate that the observed effects of C2 ceramide are specific to its molecular structure.

G C2_DiCer This compound (Negative Control) Akt Akt (Pro-survival Kinase) C2_DiCer->Akt No Inhibition NFkB NF-κB (Transcription Factor) C2_DiCer->NFkB No Inhibition CellSurvival Cell Survival and Proliferation Akt->CellSurvival NFkB->CellSurvival

This compound as a Negative Control in Signaling

Experimental Protocols

The following are generalized protocols for key experiments where this compound is used as a negative control. Researchers should optimize concentrations and incubation times for their specific cancer cell lines.

General Workflow for Comparative Analysis

G Start Seed Cancer Cells Treatment Treat with: - Vehicle Control - C2 Ceramide - this compound Start->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay1 Cell Viability Assay (e.g., MTT, WST-1) Incubation->Assay1 Assay2 Apoptosis Assay (e.g., Annexin V/PI) Incubation->Assay2 Assay3 Western Blot (e.g., for Akt, NF-κB) Incubation->Assay3 Analysis Data Analysis and Comparison Assay1->Analysis Assay2->Analysis Assay3->Analysis

Experimental workflow for comparing C2 ceramide and this compound.
Protocol 1: Cell Viability Assay (e.g., WST-1 or MTT)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells, in comparison to C2 ceramide.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • C2 ceramide (N-acetyl-D-sphingosine)

  • This compound (N-acetyl-D-erythro-sphinganine)

  • Vehicle control (e.g., DMSO or ethanol)

  • WST-1 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Compounds: Prepare stock solutions of C2 ceramide and this compound in the appropriate solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM). Prepare a vehicle control with the same final solvent concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared media containing the vehicle, C2 ceramide, or this compound. Include triplicate wells for each condition.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by C2 ceramide and confirm its absence with this compound treatment.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • C2 ceramide and this compound

  • Vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the vehicle, C2 ceramide, or this compound at a predetermined concentration (e.g., 50 µM) for 24 hours.[14]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot for Signaling Proteins (e.g., p-Akt, p-NF-κB)

Objective: To investigate the effect of this compound on key signaling pathways, such as the Akt and NF-κB pathways, as a negative control for C2 ceramide.

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell line of interest

  • C2 ceramide and this compound

  • Vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-NF-κB, anti-total-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with the vehicle, C2 ceramide, or this compound for the desired time (e.g., 24 hours).[2][5]

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound serves as an indispensable tool in sphingolipid research, primarily to validate the specificity of C2 ceramide-induced effects in cancer cell lines. Its structural similarity, yet biological inactivity in apoptosis and proliferation assays, allows for rigorous experimental control. While the field is evolving to appreciate the nuanced roles of endogenous dihydroceramides, the experimental application of exogenous this compound remains firmly rooted in its function as a negative control. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their investigations into ceramide-mediated signaling in cancer.

References

Application Notes and Protocols for C2 Dihydroceramide Treatment in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of lipid molecules that have emerged as critical second messengers in a variety of cellular processes, including proliferation, differentiation, and apoptosis. In the central nervous system, ceramides have been implicated in the pathophysiology of neurodegenerative diseases. Short-chain, cell-permeable ceramide analogs, such as C2-ceramide (N-acetyl-D-sphingosine), are widely used to investigate the molecular mechanisms of ceramide-induced neuronal apoptosis.[1]

C2 dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine) is the saturated analog of C2-ceramide and lacks the C4-C5 trans double bond in the sphingoid backbone.[2] This structural difference renders C2 dihydroceramide largely inactive as an inducer of the classical ceramide-mediated signaling pathways leading to apoptosis.[3] Consequently, this compound serves as an essential negative control in experiments investigating the effects of C2-ceramide, allowing researchers to distinguish specific ceramide-triggered events from non-specific lipid effects.

These application notes provide a comprehensive overview of the use of this compound in primary neuron culture, with a focus on its role as a negative control and for elucidating ceramide-specific signaling pathways. Detailed protocols for the treatment of primary neurons and subsequent analysis of cellular outcomes are provided.

Mechanism of Action: The Role of this compound as a Negative Control

C2-ceramide has been shown to induce apoptosis in primary cortical and cerebellar granule neurons in a dose- and time-dependent manner.[1] The proposed mechanisms involve the activation of multiple signaling cascades:

  • Intrinsic Apoptotic Pathway: C2-ceramide treatment leads to the activation of the intrinsic or mitochondrial pathway of apoptosis. This is characterized by mitochondrial depolarization, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.[4][5][6][7]

  • Stress-Activated Protein Kinases (SAPKs): C2-ceramide activates c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK).[5][8][9][10] These kinases are involved in stress responses and can promote apoptosis.

  • Inhibition of Pro-Survival Pathways: C2-ceramide can suppress pro-survival signaling pathways, such as the PI3K/Akt pathway.[3][4] Dephosphorylation and inactivation of Akt lead to the downstream activation of pro-apoptotic molecules.[4]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is crucial for mitochondrial integrity.[11] C2-ceramide can lead to an increase in Bax levels, promoting mitochondrial permeabilization.[5] Anti-apoptotic Bcl-2 family proteins have been shown to counteract ceramide-induced effects.[12][13][14][15]

  • Oxidative Stress: Ceramide can induce the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[5][11]

In contrast, this compound, due to its saturated nature, does not effectively trigger these apoptotic signaling cascades.[3] It is therefore used alongside C2-ceramide to demonstrate that the observed effects are specific to the unsaturated structure of ceramide and not a general consequence of lipid loading.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of C2-ceramide on neuronal cells. This compound at similar concentrations showed no significant effect on these parameters.

Table 1: Effect of C2-Ceramide on Neuronal Viability

Cell TypeC2-Ceramide Concentration (µM)Treatment Time (hours)Viability AssayPercent Viability (compared to control)Reference
SH-SY5Y2524MTT~40%[6]
SH-SY5Y5036Hoechst StainingSignificantly decreased
Rat Cortical Neurons4024Calcein AM/LDHSignificantly decreased

Table 2: Effect of C2-Ceramide on Apoptosis

Cell TypeC2-Ceramide Concentration (µM)Treatment Time (hours)Apoptosis MarkerFold Increase (compared to control)Reference
Rat Cortical Neurons4024Apoptotic Nuclei (Hoechst)~4-5 fold
IM-FEN Cells253Caspase 3/7 ActivitySignificantly increased[3]
IM-FEN Cells256Caspase 3/7 ActivitySignificantly increased[3]
Rat Cortical Neurons40-Caspase-3 ActivityUpregulated[7]

Table 3: Effect of C2-Ceramide on Signaling Protein Activation

Cell TypeC2-Ceramide Concentration (µM)Treatment TimeProteinChange in Phosphorylation/ActivityReference
Rat Cortical Neurons40Variousp-JNKIncreased[9]
Rat Cortical Neurons-Variousp-p38Increased[8]
IM-FEN Cells2524 hoursp-AktDecreased[3]
IM-FEN Cells2524 hoursp-GSK-3βDecreased[3]

Experimental Protocols

I. Preparation of this compound and C2-Ceramide Stock Solutions

Materials:

  • This compound (N-acetyl-D-erythro-sphinganine)

  • C2-Ceramide (N-acetyl-D-sphingosine)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[16]

  • Ethanol (B145695), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound and C2-ceramide in DMSO or ethanol.[16]

  • Warm the solvent slightly to aid dissolution.

  • Vortex thoroughly to ensure complete solubilization.

  • Aliquot the stock solutions into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

II. Primary Neuron Culture and Treatment

Materials:

  • Primary cortical or hippocampal neurons (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX[17]

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • This compound and C2-ceramide stock solutions

  • Vehicle control (DMSO or ethanol)

Procedure:

  • Isolate and culture primary neurons according to standard laboratory protocols.[17]

  • Plate neurons at a suitable density on poly-lysine coated plates.

  • Allow neurons to mature in culture for at least 7 days in vitro (DIV) before treatment.

  • On the day of treatment, prepare fresh dilutions of this compound and C2-ceramide in pre-warmed culture medium to the desired final concentrations (typically 10-50 µM).[6]

  • Also, prepare a vehicle control with the same final concentration of DMSO or ethanol as in the highest concentration of the ceramide analogs.

  • Gently remove half of the culture medium from each well and replace it with the medium containing the treatment or vehicle control.

  • Incubate the neurons for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified 5% CO2 incubator.

III. Assessment of Neuronal Viability (MTT Assay)

Materials:

  • Treated primary neurons in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well.

  • Incubate the plate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a plate reader.

  • Express the results as a percentage of the vehicle-treated control.

IV. Detection of Apoptosis (Hoechst Staining)

Materials:

  • Treated primary neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33258 staining solution (1 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • After treatment, gently wash the neurons twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using a suitable mounting medium.

  • Visualize the nuclei using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented, while healthy nuclei will be round and evenly stained.

  • Quantify the percentage of apoptotic cells from multiple random fields of view.

V. Western Blot Analysis of Signaling Proteins

Materials:

  • Treated primary neurons

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

C2_Ceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion C2_Ceramide C2-Ceramide JNK JNK C2_Ceramide->JNK p38 p38 C2_Ceramide->p38 Akt Akt (Survival) C2_Ceramide->Akt Inhibits Bax Bax C2_Ceramide->Bax Promotes pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 Bcl2 Bcl-2 Akt->Bcl2 Promotes Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Apoptosis Apoptosis pJNK->Apoptosis pp38->Apoptosis Bax->Mito Permeabilizes CytoC_cyto Cytochrome c Casp9 Caspase-9 CytoC_cyto->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Mito->CytoC_cyto Release CytoC_mito Cytochrome c

Caption: C2-Ceramide induced apoptotic signaling pathways in neurons.

Experimental_Workflow cluster_assays 3. Cellular Assays Culture 1. Primary Neuron Culture (≥7 DIV) Treatment 2. Treatment - Vehicle - this compound (Negative Control) - C2-Ceramide Culture->Treatment Viability Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Hoechst) Treatment->Apoptosis Western Western Blot Treatment->Western

Caption: Experimental workflow for studying this compound effects.

C2_vs_C2Dihydro C2_Cer C2-Ceramide (Unsaturated) Apoptosis Apoptosis C2_Cer->Apoptosis Induces C2_Dihydro This compound (Saturated) NoEffect No Apoptotic Effect C2_Dihydro->NoEffect Does not induce

Caption: Comparative effects of C2-ceramide and this compound.

References

Application Notes and Protocols for In Vivo Administration of C2 Dihydroceramide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2 dihydroceramide (B1258172) (N-acetyldihydrosphingosine) is a synthetic, cell-permeable short-chain sphingolipid. It is the saturated analogue of the well-studied bioactive lipid, C2 ceramide. In cellular signaling, dihydroceramides are metabolic precursors to ceramides (B1148491), converted by the enzyme dihydroceramide desaturase. While ceramides are well-established mediators of cellular processes such as apoptosis, cell cycle arrest, and senescence, dihydroceramides have historically been considered biologically inert. However, emerging evidence suggests that dihydroceramides, including C2 dihydroceramide, may have distinct biological activities, particularly in the regulation of autophagy and cellular stress responses.

These application notes provide a comprehensive overview of the known effects of this compound and detailed protocols for its administration in mouse models, based on the available literature for short-chain sphingolipids. Due to the limited number of studies detailing the specific in vivo administration of this compound, the provided in vivo protocol is an adapted methodology based on the administration of similar short-chain ceramide analogues. Researchers are advised to perform initial dose-response and toxicity studies to validate the protocol for their specific mouse model and experimental goals.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of this compound.

Table 1: Effect of this compound on Apoptosis

Cell LineConcentrationIncubation TimeAssayResultReference
Human Squamous Carcinoma CellsNot specifiedNot specifiedMorphological changes, TUNEL, DNA electrophoresisNo induction of apoptosis[1]
Human Colon Cancer Cells (HCT-116)Not specifiedNot specifiedApoptosis assaysNo induction of apoptosis[2]
Human Neuroblastoma Cells (SH-SY5Y)Not specified48 hoursCell viabilityNo significant effect[3]
Mouse Mammary Epithelial Cells (HC11)10 µM48 hoursMTT assayNo significant effect on cell death[4]

Table 2: Effect of this compound on Autophagy

Cell LineConcentrationIncubation TimeAssayResultReference
T-cell Acute Lymphoblastic Leukemia (T-ALL)Not specifiedNot specifiedAutophagy markersIncreased autophagy (for long-chain dihydroceramides)[5]
General observationNot specifiedNot specifiedReview of literatureCan induce autophagy, which can be pro-survival or pro-death[6]

Signaling Pathways

The signaling pathways involving this compound are primarily centered around sphingolipid metabolism and its influence on downstream cellular processes like autophagy.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_conversion Conversion to Ceramide cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) 3-KSR This compound This compound Dihydrosphingosine (Sphinganine)->this compound CerS C2 Ceramide C2 Ceramide This compound->C2 Ceramide DES1 Autophagy Autophagy This compound->Autophagy Induces Apoptosis Apoptosis This compound->Apoptosis No significant effect C2 Ceramide->Apoptosis Induces

Caption: De novo synthesis of this compound and its potential downstream effects.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable formulation of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound (N-acetyldihydrosphingosine) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Stock Solution Preparation:

    • In a sterile microcentrifuge tube, dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • Gently warm the solution at 37°C and vortex briefly to ensure complete dissolution. The solution should be clear.

  • Vehicle Preparation:

    • Prepare the vehicle solution by mixing PEG 400 and sterile saline. A common ratio is 10-30% PEG 400 in saline. For example, to prepare 1 mL of 30% PEG 400 vehicle, mix 300 µL of PEG 400 with 700 µL of sterile saline.

  • Final Formulation:

    • On the day of injection, dilute the this compound stock solution with the prepared vehicle to the desired final concentration.

    • A common final concentration of DMSO in the injected volume should be kept low (ideally ≤5%) to minimize toxicity.

    • For example, to prepare a 1 mg/mL final solution with 5% DMSO, mix 50 µL of a 20 mg/mL stock in DMSO with 950 µL of the PEG 400/saline vehicle.

    • Vortex the final solution thoroughly before drawing it into the syringe.

Note: The solubility of this compound should be empirically determined. If precipitation occurs, adjusting the ratios of DMSO, PEG 400, and saline may be necessary. A control group receiving the vehicle alone is essential in all experiments.

In Vivo Administration of this compound via Intraperitoneal Injection

Objective: To administer this compound to mice to study its in vivo effects.

Materials:

  • Prepared this compound formulation

  • Mouse model (e.g., C57BL/6, Balb/c)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal handling and restraint equipment

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Animal Handling:

    • Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.

  • Injection Site Preparation:

    • Swab the lower right or left quadrant of the abdomen with 70% ethanol.

  • Injection:

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

    • Slowly inject the this compound formulation. The typical injection volume for a mouse is 100-200 µL.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, ruffled fur, or abnormal behavior.

Dosage:

  • Based on studies with similar short-chain ceramides, a starting dose range of 10-50 mg/kg body weight can be considered.[7]

  • A dose-response study is highly recommended to determine the optimal and non-toxic dose for the specific experimental model.

Experimental Workflow Visualization

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis This compound Stock This compound Stock Final Formulation Final Formulation This compound Stock->Final Formulation Vehicle (DMSO/PEG400/Saline) Vehicle (DMSO/PEG400/Saline) Vehicle (DMSO/PEG400/Saline)->Final Formulation Intraperitoneal Injection Intraperitoneal Injection Final Formulation->Intraperitoneal Injection Mouse Model Mouse Model Mouse Model->Intraperitoneal Injection Tissue Collection Tissue Collection Intraperitoneal Injection->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Histological Analysis Histological Analysis Tissue Collection->Histological Analysis

Caption: Workflow for in vivo administration and analysis of this compound.

Concluding Remarks

The provided application notes and protocols offer a framework for investigating the in vivo effects of this compound in mouse models. While in vitro evidence suggests a role for dihydroceramides in autophagy, their in vivo functions remain largely unexplored. The proposed protocols, adapted from studies on similar compounds, should enable researchers to begin to elucidate the physiological and pathophysiological roles of this sphingolipid. Rigorous validation of the administration protocol and careful dose-response studies are critical for obtaining reliable and reproducible results.

References

C2 Dihydroceramide: A Guide to Commercial Sources, Purity, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals, C2 dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine) is an essential tool for dissecting the intricate signaling pathways of its bioactive counterpart, C2 ceramide. As a close structural analog that lacks the critical 4,5-trans double bond, C2 dihydroceramide serves as an invaluable negative control in a variety of cellular and biochemical assays. Its use allows for the specific attribution of observed biological effects to the unique structure of C2 ceramide, thereby enhancing the rigor and clarity of experimental findings. This document provides a comprehensive overview of the commercial sources and purity of this compound, alongside detailed protocols for its application in research, with a focus on its role in apoptosis and cell signaling studies.

Commercial Sources and Purity

The selection of high-purity this compound is paramount for obtaining reliable and reproducible experimental results. Several reputable suppliers offer this compound with purity levels suitable for sensitive biological assays. The following table summarizes some of the key commercial sources and their stated purity specifications.

SupplierProduct NameCatalog Number (Example)PurityMethod of Analysis
Sigma-Aldrich (Merck) Dihydroceramide C2D6065≥97%TLC
Cayman Chemical C2 dihydro Ceramide (d18:0/2:0)13031≥98%Not specified
Avanti Polar Lipids This compound (d18:0/2:0)860625P>99%TLC
Santa Cruz Biotechnology This compoundsc-205463Not specifiedNot specified
TargetMol C2 Dihydro Ceramide (d18:0/2:0)T84383Not specifiedNot specified

Note: Purity and catalog numbers are subject to change. Researchers should always consult the manufacturer's certificate of analysis for lot-specific data.

Signaling Pathways: The Importance of the 4,5-trans Double Bond

This compound is often utilized to demonstrate the structural specificity of ceramide-induced signaling pathways. The absence of the 4,5-trans double bond in the sphingoid backbone renders it biologically inactive in many contexts where C2 ceramide is a potent signaling molecule. For instance, C2 ceramide is a well-established inducer of apoptosis in numerous cell types, a process that this compound typically fails to trigger.[1] This highlights the critical role of this specific double bond in mediating the pro-apoptotic effects of ceramide.

Comparative Signaling of C2 Ceramide and this compound cluster_0 C2 Ceramide cluster_1 This compound C2_Cer C2 Ceramide Pathway_A Pro-Apoptotic Signaling (e.g., Caspase Activation) C2_Cer->Pathway_A Activates Apoptosis Apoptosis Pathway_A->Apoptosis Induces C2_Dihydro This compound (Lacks 4,5-trans double bond) Pathway_B Pro-Apoptotic Signaling C2_Dihydro->Pathway_B Does Not Activate No_Apoptosis No Apoptosis Pathway_B->No_Apoptosis

Caption: C2 Ceramide vs. This compound Signaling.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in cell culture experiments, particularly for comparative studies with C2 ceramide to investigate apoptosis.

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO or EtOH to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Treatment for Apoptosis Assay

This protocol describes a general workflow for comparing the effects of C2 ceramide and this compound on apoptosis induction in a chosen cell line.

Experimental Workflow for Comparative Apoptosis Assay Start Seed Cells in Multi-well Plates Incubate1 Incubate for 24h (Allow cells to attach) Start->Incubate1 Prepare_Tx Prepare Treatment Media: - Vehicle Control (DMSO/EtOH) - C2 Ceramide (e.g., 50 µM) - this compound (e.g., 50 µM) Incubate1->Prepare_Tx Treat_Cells Treat Cells with Respective Media Prepare_Tx->Treat_Cells Incubate2 Incubate for Desired Time (e.g., 24h, 48h) Treat_Cells->Incubate2 Harvest Harvest Cells Incubate2->Harvest Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) Harvest->Apoptosis_Assay Analysis Analyze Results (e.g., Flow Cytometry, Plate Reader) Apoptosis_Assay->Analysis

Caption: Workflow for Apoptosis Assay.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well)

  • This compound stock solution (from Protocol 1)

  • C2 ceramide stock solution (prepared similarly to Protocol 1)

  • Vehicle (DMSO or EtOH)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Treatment Media:

    • Prepare the treatment media by diluting the stock solutions of this compound, C2 ceramide, and the vehicle into fresh, pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10-100 µM).

    • It is crucial to add the lipid stock solution to the medium and mix immediately and thoroughly to prevent precipitation.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared treatment media to the respective wells:

      • Vehicle control (medium with the same concentration of DMSO or EtOH as the treated samples)

      • C2 ceramide-containing medium

      • This compound-containing medium

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).

  • Apoptosis Assessment:

    • Following incubation, harvest the cells (including any floating cells in the supernatant).

    • Perform an apoptosis assay according to the manufacturer's instructions. For example, for Annexin V/PI staining followed by flow cytometry:

      • Wash the cells with cold PBS.

      • Resuspend the cells in the provided binding buffer.

      • Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

      • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Alternatively, measure caspase-3/7 activity using a luminometric or fluorometric assay.

Conclusion

This compound is an indispensable reagent for researchers investigating the biological functions of ceramides. Its commercial availability at high purity and its inherent inactivity in many ceramide-mediated signaling pathways make it the gold standard negative control. By employing the protocols and understanding the principles outlined in this document, researchers can effectively utilize this compound to elucidate the specific roles of C2 ceramide in complex cellular processes, thereby contributing to a deeper understanding of lipid signaling in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: C2 Dihydroceramide in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C2 Dihydroceramide (B1258172). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing precipitation and ensuring reliable results.

Frequently Asked Questions (FAQs)

Q1: My C2 dihydroceramide is precipitating in my aqueous buffer/cell culture medium. What is causing this?

A1: this compound, like other ceramides, is a lipophilic molecule with poor solubility in aqueous solutions. Precipitation is a common issue and can be caused by several factors, including:

  • Concentration: Exceeding the solubility limit in your chosen solvent or final medium.

  • Solvent Choice: Using a solvent that is not fully compatible with your experimental system or that is used at too high a final concentration.

  • Temperature: Changes in temperature can decrease the solubility of this compound.

  • pH: The pH of the buffer or medium can influence the charge and aggregation of the lipid.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The approximate solubility of this compound in various solvents is summarized in the table below. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.

Data Presentation: this compound Solubility

SolventApproximate Solubility
Dimethylformamide (DMF)~22 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL
Ethanol (B145695)~33 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~50 µg/mL[1]

Q3: How can I prevent this compound from precipitating during my cell culture experiments?

A3: Several methods can be employed to improve the solubility and delivery of this compound to cells, thereby preventing precipitation:

  • Use of Organic Solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your pre-warmed cell culture medium with vigorous mixing.[2][3] Ensure the final solvent concentration is minimal (ideally ≤ 0.1%) to avoid cytotoxicity.

  • Complexation with Bovine Serum Albumin (BSA): BSA acts as a carrier for hydrophobic molecules, enhancing their stability and delivery in aqueous solutions.[4][5][6][7] A detailed protocol for this method is provided in the Experimental Protocols section.

  • Use of Detergents: Zwitterionic detergents like CHAPS can be used to create mixed micelles, which can help solubilize the lipid.

Q4: What is the difference between C2 ceramide and this compound in terms of biological activity?

A4: this compound is the saturated analog of C2 ceramide, lacking the 4,5-trans double bond in the sphingoid backbone. This structural difference significantly impacts its biological activity. While C2 ceramide is a well-known inducer of apoptosis and other cellular stress responses, this compound is often considered biologically less active in these specific pathways and is frequently used as a negative control in experiments.[7] However, emerging research indicates that dihydroceramides, including this compound, have their own distinct signaling roles, particularly in processes like autophagy and the endoplasmic reticulum (ER) stress response.[8]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding this compound stock to medium. - Stock solution was not added to pre-warmed medium.- Inadequate mixing.- Final concentration is too high.- Always add the stock solution to medium pre-warmed to 37°C.- Vortex or pipette vigorously immediately after adding the stock solution.- Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line.
Cloudiness or precipitate appears in the culture dish over time. - Gradual aggregation of this compound.- Interaction with components in the serum.- Use a BSA-complexed this compound solution for improved stability.- Consider reducing the serum concentration during the treatment period if compatible with your experimental design.
High toxicity observed in the vehicle control group. - The organic solvent (e.g., DMSO, ethanol) is at a toxic concentration.- Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).- Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cell line.
Inconsistent or no biological effect observed. - Poor bioavailability due to precipitation.- Degradation of the this compound stock solution.- Visually inspect for precipitation before and during the experiment.- Prepare fresh dilutions from the stock solution for each experiment.- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Method 1: Preparation of this compound Stock Solution in Organic Solvent
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of sterile-filtered, anhydrous DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. The stock solution is typically stable for several months under these conditions.

Method 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from methods for complexing fatty acids with BSA and is suitable for hydrophobic molecules like this compound.[4][5][7][9]

Materials:

  • This compound stock solution in ethanol (e.g., 10 mM)

  • Fatty acid-free BSA

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare BSA Solution: Prepare a 2 mM solution of fatty acid-free BSA in sterile PBS or serum-free medium. For example, dissolve ~133 mg of BSA in 1 mL of liquid. Gently mix until the BSA is fully dissolved. Do not vortex excessively to avoid frothing. Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Complexation:

    • Warm the sterile BSA solution to 37°C.

    • In a sterile tube, add the desired amount of the this compound ethanolic stock solution.

    • Slowly add the pre-warmed BSA solution to the this compound while gently vortexing. A typical molar ratio of this compound to BSA is between 2:1 and 5:1.

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

  • Final Dilution: The this compound-BSA complex can now be diluted to the final desired concentration in your complete cell culture medium.

  • Control: Prepare a vehicle control by adding the same volume of ethanol to the BSA solution and treating it in the same manner.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow involving this compound.

G cluster_0 Experimental Workflow prep Prepare C2-DH-Ceramide Solution (e.g., BSA Complex) cell_culture Seed and Culture Cells treatment Treat Cells with C2-DH-Ceramide cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Downstream Analysis (e.g., Western Blot, Viability Assay) incubation->analysis

A typical experimental workflow for studying the effects of this compound.

G cluster_er_stress ER Stress Pathway C2_DHC This compound ER Endoplasmic Reticulum C2_DHC->ER Accumulation PERK PERK ER->PERK Activation IRE1a IRE1α ER->IRE1a Activation ATF6 ATF6 ER->ATF6 Activation eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP XBP1 XBP1s IRE1a->XBP1 Splicing XBP1->CHOP ATF6->CHOP Apoptosis_ER Apoptosis CHOP->Apoptosis_ER

This compound can induce ER stress, leading to the activation of the UPR.

G cluster_autophagy Autophagy Pathway C2_DHC This compound Beclin1_Bcl2 Beclin-1:Bcl-2 Complex C2_DHC->Beclin1_Bcl2 Dissociation Beclin1 Beclin-1 Beclin1_Bcl2->Beclin1 PI3KC3 PI3KC3 Complex Beclin1->PI3KC3 Activation ATG_proteins ATG Proteins PI3KC3->ATG_proteins Recruitment LC3_I LC3-I ATG_proteins->LC3_I LC3_II LC3-II (Lipidation) LC3_I->LC3_II Autophagosome Autophagosome Formation LC3_II->Autophagosome Cell_Survival Cell Survival/Death Autophagosome->Cell_Survival

This compound can initiate autophagy through the Beclin-1 pathway.

References

Technical Support Center: Optimizing C2 Dihydroceramide in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using C2 dihydroceramide (B1258172) in apoptosis experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing apoptosis after treating my cells with C2 dihydroceramide?

A1: Several factors could contribute to a lack of apoptotic induction with this compound. Historically, this compound has often been considered biologically inactive or significantly less potent than its counterpart, C2-ceramide, and is frequently used as a negative control in experiments.[1][2] The key structural difference is the absence of a 4,5-trans-double bond in the sphingoid backbone of dihydroceramide.[2]

However, recent studies suggest that the effects of dihydroceramides can be cell-type specific and dependent on the length of the fatty acid chain. While short-chain dihydroceramides like C2 may not induce apoptosis, some long-chain species (e.g., C22:0 and C24:0) have been shown to cause caspase-independent cell death.[3][4][5][6]

Consider the following:

  • Negative Control: this compound may be acting as an effective negative control, demonstrating the specificity of C2-ceramide-induced apoptosis.

  • Cell Line Specificity: Your cell line may not be sensitive to this compound.

  • Acyl Chain Length: The pro-apoptotic effects of dihydroceramides can be dependent on their acyl chain length, with longer chains sometimes showing more activity.[3][4][5][6]

Q2: What is the optimal concentration of this compound to use?

A2: An optimal concentration for this compound is difficult to recommend as it is often used as a negative control and its direct apoptotic effects are minimal in many cell lines.[1][2] In studies where it is used as a control, it is typically applied at the same concentration as C2-ceramide. For C2-ceramide, effective concentrations for inducing apoptosis generally range from 10 µM to 100 µmol/l, with 25 µM and 50 µmol/l being commonly used.[7][8][9] It is crucial to perform a dose-response experiment for your specific cell line.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is a lipid and requires careful handling for proper solubilization. It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide. To prepare a stock solution, dissolve the crystalline solid in your solvent of choice. For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline. It is important to ensure that the final concentration of the organic solvent is minimal, as it can have physiological effects. Aqueous solutions of this compound are not recommended for long-term storage; it's best to prepare them fresh.[10] Stock solutions in organic solvents should be stored at -20°C.

Q4: Could this compound be inhibiting apoptosis in my experiment?

A4: Yes, some studies suggest that dihydroceramide can inhibit the formation of ceramide channels in the mitochondrial outer membrane.[11][12] These channels are thought to be a mechanism for the release of pro-apoptotic proteins. Therefore, the ratio of ceramide to dihydroceramide could be a critical factor in determining cell fate.[11] An accumulation of dihydroceramide might counteract the pro-apoptotic effects of endogenous or exogenously applied ceramides.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No apoptotic effect observed with this compound. This compound is known to be less biologically active than C2-ceramide in many cell types and is often used as a negative control.[1][2]Confirm the pro-apoptotic activity of a positive control, such as C2-ceramide, in your experimental system. Consider that the lack of effect may be the expected result.
Inconsistent results between experiments. Poor solubility or stability of this compound in aqueous media.Prepare fresh dilutions from a stock solution in an organic solvent (e.g., DMSO, ethanol) for each experiment. Ensure the final solvent concentration is low and consistent across all conditions.
Unexpected cell death in control and treated groups. High concentration of the organic solvent used to dissolve this compound.Perform a vehicle control experiment with the same final concentration of the solvent to assess its toxicity on your cells. Keep the final solvent concentration below 0.1%.
Reduced apoptosis when co-treating with C2-ceramide and this compound. Dihydroceramide may inhibit ceramide-induced apoptosis.[11][12]Investigate the effects of varying the ratio of C2-ceramide to this compound to understand their interplay in your model system.

Quantitative Data Summary

The following table summarizes concentrations and incubation times for C2-ceramide that have been reported to induce apoptosis in various cell lines. These can be used as a reference for designing experiments with this compound as a negative control.

Compound Cell Line Concentration Incubation Time Observed Effect
C2-ceramideHSC-350 µM6, 8, 10 hoursDecreased cell viability and increased caspase-3/7 activity.[13]
C2-ceramideSH-SY5Y10-50 µM24 hoursConcentration-dependent neuronal cell death.[8]
C2-ceramideEnteric Neurons25 µM3, 6, 12 hoursIncreased caspase-3/7 activity.[7]
C2-ceramideA549 and PC920, 50, 100, 200 µmol/l12, 24, 36 hoursDose- and time-dependent decrease in cell viability.[9]
C2-ceramideMO3.13Not specifiedNot specifiedActivation of pro-caspase-3.[14]
This compoundVariousTypically same as C2-ceramideTypically same as C2-ceramideGenerally no or minimal apoptotic effect.[1][2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[15][16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound, C2-ceramide (as a positive control), and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

TUNEL Assay for DNA Fragmentation

This is a general protocol for detecting DNA fragmentation characteristic of late-stage apoptosis.[19][20][21][22][23]

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound and controls.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with a solution containing 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2-15 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, for 60 minutes at 37°C in a humidified, dark chamber.

  • Visualization: Mount the coverslips with a mounting medium containing a counterstain (e.g., DAPI) and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear staining.

Caspase-3 Activity Assay

This protocol outlines a colorimetric or fluorometric assay to measure the activity of caspase-3, a key executioner caspase.[24][25][26][27]

  • Cell Lysis: After treatment, harvest and lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Initiate the reaction by adding a caspase-3-specific substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of ~400/505 nm for the fluorometric assay.

Visualizations

DeNovo_Ceramide_Synthesis De Novo Ceramide and Dihydroceramide Synthesis Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine_PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine KR 3-Ketosphinganine Reductase Ketosphinganine->KR Sphinganine Sphinganine (Dihydrosphingosine) CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide This compound Inactive Biologically Less Active (Often used as Negative Control) Dihydroceramide->Inactive DES Dihydroceramide Desaturase (DES1) Dihydroceramide->DES Ceramide C2 Ceramide Apoptosis Apoptosis Ceramide->Apoptosis SPT->Ketosphinganine KR->Sphinganine CerS->Dihydroceramide DES->Ceramide

Caption: De Novo synthesis pathway for this compound and C2 ceramide.

Troubleshooting_Workflow Troubleshooting Workflow: No Apoptosis with this compound Start Start: No Apoptosis Observed with this compound Check_Positive_Control Is C2-Ceramide (Positive Control) Inducing Apoptosis? Start->Check_Positive_Control Troubleshoot_Assay Troubleshoot Assay Protocol (e.g., Reagent Quality, Cell Health) Check_Positive_Control->Troubleshoot_Assay No Check_Concentration Was a Dose-Response Experiment Performed? Check_Positive_Control->Check_Concentration Yes Expected_Result Result is Likely Expected: This compound is Inactive in this System Consider_Inhibition Consider Dihydroceramide's Inhibitory Role on Ceramide-induced Apoptosis Expected_Result->Consider_Inhibition Perform_Dose_Response Perform Dose-Response (e.g., 10-100 µM) Check_Concentration->Perform_Dose_Response No Check_Solubility Review Solubilization Protocol: - Fresh Dilutions? - Low Solvent Concentration? Check_Concentration->Check_Solubility Yes Perform_Dose_Response->Check_Solubility Check_Solubility->Expected_Result

Caption: A logical workflow for troubleshooting experiments.

References

troubleshooting inconsistent results with C2 dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C2 dihydroceramide (B1258172) (Cer(d18:0/2:0)) in their experiments. Inconsistent results can arise from various factors related to the physicochemical properties and cellular metabolism of this synthetic sphingolipid. This guide aims to address these challenges directly to ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary use of C2 dihydroceramide in research?

A1: this compound (N-acetyl-D-erythro-sphinganine) is often used as a negative control in experiments investigating the biological activity of C2 ceramide.[1] Dihydroceramides, lacking the 4,5-trans double bond in the sphingoid backbone, are generally considered biologically inactive in many signaling pathways where ceramides (B1148491) are active, such as the induction of apoptosis or the inhibition of specific protein kinases.[2][3][4]

Q2: Why am I observing no difference between my this compound-treated cells and the vehicle control?

A2: This is the expected outcome in many experimental systems, as this compound is often used as an inactive analog of C2 ceramide. However, if you suspect a technical issue, consider the following:

  • Solubility: The compound may not be adequately dissolved, leading to a lower effective concentration.

  • Concentration: The concentration used may be too low to elicit any potential off-target effects or to serve as a proper control.

  • Cell Type: The specific cell line you are using may not have the metabolic pathways that are affected by ceramides or their analogs.

Q3: Can this compound be metabolized by cells?

A3: While often considered metabolically inactive in terms of signaling, it is a substrate in the de novo sphingolipid synthesis pathway. It can be converted to C2 ceramide by dihydroceramide desaturase (DES). This conversion could potentially lead to downstream effects attributed to C2 ceramide.

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous culture medium.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability Between Replicate Experiments
Potential Cause Recommended Solution
Incomplete Solubilization This compound has limited solubility in aqueous solutions. Ensure the stock solution is fully dissolved before diluting into your experimental medium. Sonication or gentle warming of the stock solution can aid dissolution. For cell-based assays, consider complexing with BSA to improve solubility and delivery.
Precipitation in Media The compound may precipitate out of the culture medium, especially at higher concentrations or over long incubation times. Visually inspect the medium for any precipitate. Prepare fresh dilutions for each experiment and consider a dose-response experiment to find the optimal soluble concentration.
Batch-to-Batch Variability There can be variations between different lots of this compound.[5] If you observe a sudden change in results after starting a new batch, consider performing a quality control check or ordering from a different supplier.
Vehicle Control Issues The solvent used to dissolve the this compound (e.g., DMSO, ethanol) can have biological effects on its own. Ensure you are using a consistent, low concentration of the vehicle in all experiments, including the untreated controls.
Issue 2: Unexpected Cellular Responses or Toxicity
Potential Cause Recommended Solution
Metabolic Conversion to C2 Ceramide Cells can metabolize this compound to C2 ceramide, which is biologically active. To test for this, you can use an inhibitor of dihydroceramide desaturase (DES), such as fenretinide, to see if it blocks the observed effect.
Off-Target Effects At high concentrations, lipids can have non-specific effects on cell membranes and signaling pathways. Perform a dose-response curve to determine the lowest effective concentration and to identify potential toxicity.
Contaminants in the Reagent The this compound reagent may contain impurities. Ensure you are using a high-purity compound from a reputable supplier.
Solvent Toxicity The concentration of the organic solvent used to dissolve the this compound may be too high, leading to cellular stress or death. The final concentration of solvents like DMSO or ethanol in the cell culture medium should typically not exceed 0.1-0.5%.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
DMF~22 mg/mL
DMSO~20 mg/mL
Ethanol~33 mg/mL
PBS (pH 7.2)~50 µg/mL

(Data sourced from manufacturer's technical information)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound (crystalline solid)

  • Solvent: High-purity, sterile DMSO or ethanol.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Under sterile conditions, add the appropriate volume of solvent to the vial to achieve a desired stock concentration (e.g., 10-20 mM). c. To aid dissolution, gently vortex the vial. If necessary, sonicate the solution in a water bath for 5-10 minutes. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light. The stability is reported to be at least 4 years at -20°C.[1]

Protocol 2: Treatment of Cultured Cells
  • Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize overnight.

  • Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution. b. Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration. It is crucial to add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion and to minimize precipitation. c. The final concentration of the organic solvent should be kept constant across all treatment groups, including the vehicle control.

  • Cell Treatment: a. Remove the old medium from the cells. b. Add the medium containing the this compound or vehicle control to the cells. c. Incubate the cells for the desired experimental duration.

Visualizations

DeNovoSphingolipidSynthesis De Novo Sphingolipid Synthesis Pathway Palmitoyl_CoA Palmitoyl-CoA + Serine Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide This compound Sphinganine->Dihydroceramide CerS Ceramide C2 Ceramide Dihydroceramide->Ceramide DES1/2 ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids SMS

Caption: De Novo Sphingolipid Synthesis Pathway.

TroubleshootingWorkflow Troubleshooting Inconsistent this compound Results Start Inconsistent Results Observed Check_Solubility Issue with Solubility? Start->Check_Solubility Check_Metabolism Unexpected Biological Activity? Start->Check_Metabolism Check_Controls Review Experimental Controls Start->Check_Controls Solubility_Actions Verify stock dissolution. Check for precipitation in media. Use BSA complexation. Check_Solubility->Solubility_Actions Yes Metabolism_Actions Consider conversion to C2 Ceramide. Use DES inhibitor. Perform dose-response. Check_Metabolism->Metabolism_Actions Yes Controls_Actions Check vehicle control toxicity. Assess batch-to-batch variability. Ensure consistent solvent concentration. Check_Controls->Controls_Actions Yes End Consistent Results Solubility_Actions->End Metabolism_Actions->End Controls_Actions->End

Caption: Troubleshooting Workflow for this compound.

References

C2 dihydroceramide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of C2 Dihydroceramide. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound (N-acetyl-D-erythro-sphinganine) is a synthetic, cell-permeable sphingolipid. It is the saturated analog of C2 ceramide, lacking the C4-C5 double bond in its sphingoid base.[1] Due to this structural difference, it is considered biologically inactive in many signaling pathways where C2 ceramide is active.[1][2] Its primary application is as a negative control in experiments investigating the biological effects of C2 ceramide, helping to ensure that observed effects are specific to ceramide's structure and not due to non-specific lipid effects.[3][4]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C.[1][5] Under these conditions, it can be stable for up to 12 months or longer, as specified by the supplier.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][3] It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C. When preparing the stock solution, ensure the compound is fully dissolved. For DMSO, gentle warming may be necessary to achieve complete dissolution.[1]

Q4: Can I store this compound solutions? For how long?

A4: Stock solutions in anhydrous DMSO or ethanol can be stored at -20°C for several weeks to months. However, it is best practice to prepare fresh dilutions in aqueous buffers for each experiment. Aqueous solutions of this compound are not recommended for storage and should be used on the same day they are prepared.[6]

Q5: Is this compound toxic to cells?

A5: this compound is generally used as a negative control and is not expected to induce the same cytotoxic or apoptotic effects as C2 ceramide at similar concentrations.[2] However, high concentrations of the compound or the solvent used for dissolution (like DMSO) can have independent effects on cell viability. It is always recommended to perform a dose-response curve and include a vehicle control (solvent only) in your experiments to determine the optimal non-toxic working concentration for your specific cell type.

Troubleshooting Guides

Problem 1: Precipitate Formation in Stock or Working Solution
  • Possible Cause 1: Low Temperature.

    • Solution: Some precipitation may occur in concentrated stock solutions stored at -20°C. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved.

  • Possible Cause 2: Poor Solubility in Aqueous Media.

    • Solution: this compound has very low solubility in aqueous buffers.[3] When preparing working solutions for cell culture, dilute the organic stock solution directly into the culture medium immediately before use and mix well. Avoid preparing large volumes of diluted aqueous solutions for later use. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

  • Possible Cause 3: Saturation Limit Exceeded.

    • Solution: Ensure you are not exceeding the solubility limit of this compound in your chosen solvent. If you require a higher concentration, you may need to explore alternative solvent systems, though DMSO and ethanol are the most common and recommended.

Problem 2: Inconsistent or Unexpected Experimental Results
  • Possible Cause 1: Degradation of the Compound.

    • Solution: Improper storage can lead to degradation. Ensure the solid compound and stock solutions are stored at -20°C and protected from light and moisture. If you suspect degradation, it is best to use a fresh vial of the compound.

  • Possible Cause 2: Biological Activity of the "Inactive" Control.

    • Solution: While generally considered inactive, some studies have begun to explore potential biological roles for dihydroceramides in processes like autophagy.[2][5] If you observe unexpected activity, it is crucial to review the latest literature for your specific experimental context. Additionally, ensure that the observed effects are statistically significant compared to the vehicle control.

  • Possible Cause 3: Solvent Effects.

    • Solution: The solvent used to dissolve this compound (e.g., DMSO) can have biological effects on its own. Always include a vehicle control in your experimental design that treats cells with the same final concentration of the solvent used in the this compound treatment group.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended DurationNotes
Solid Powder-20°CUp to 12 months or as per supplierKeep tightly sealed and protected from moisture.[1]
Stock Solution (in DMSO/Ethanol)-20°CSeveral weeks to monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous SolutionNot RecommendedUse immediatelyProne to precipitation and instability.[6]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO5 mg/mL - 20 mg/mL[1][3]
Ethanol5 mg/mL - 33 mg/mL[1][3]
DMF~22 mg/mL[3]
PBS (pH 7.2)~50 µg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (MW: 343.56 g/mol )[1], anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound to warm to room temperature before opening. b. Weigh out 3.44 mg of this compound and place it in a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[1] e. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C.

Protocol 2: Treatment of Cultured Cells with this compound

  • Materials: 10 mM this compound stock solution, cell culture medium, cultured cells.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the stock solution to ensure it is homogeneous. c. Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to achieve a 10 µM final concentration in 1 mL of medium, you would add 1 µL of the 10 mM stock solution. d. Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium. e. Immediately mix the medium by gentle pipetting or swirling. f. Remove the existing medium from your cells and replace it with the medium containing this compound. g. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., C2 ceramide) in your experiment.

Mandatory Visualization

C2_Dihydroceramide_Workflow cluster_prep Solution Preparation cluster_exp Cell Treatment cluster_controls Essential Controls solid This compound (Solid) dissolve Dissolve in DMSO/Ethanol solid->dissolve -20°C Storage stock 10 mM Stock Solution dissolve->stock dilute Dilute in Culture Medium stock->dilute Use Immediately treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze vehicle Vehicle Control (DMSO) positive Positive Control (C2 Ceramide)

Caption: Experimental workflow for this compound.

Ceramide_Pathway cluster_synthesis De Novo Synthesis Pathway cluster_signaling Cellular Signaling sphinganine Sphinganine dhc This compound sphinganine->dhc Ceramide Synthase desaturase Dihydroceramide Desaturase dhc->desaturase apoptosis Apoptosis / Cell Cycle Arrest dhc->apoptosis Inactive Control ceramide C2 Ceramide ceramide->apoptosis survival Pro-Survival Pathways (e.g., Akt) ceramide->survival Inhibits desaturase->ceramide

Caption: Role of this compound in ceramide synthesis.

References

Technical Support Center: C2 Dihydroceramide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C2 Dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of C2 dihydroceramide in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in cell biology experiments?

A1: this compound is predominantly used as a negative control in experiments involving its bioactive counterpart, C2 ceramide.[1] Due to the absence of the 4,5-trans double bond in its sphinganine (B43673) backbone, this compound is generally considered biologically inactive in many signaling pathways that are modulated by C2 ceramide, such as the induction of apoptosis and cell cycle arrest.[1][2] Its use helps to demonstrate that the observed cellular effects are specific to the structure of C2 ceramide and not due to non-specific lipid stress or solvent effects.

Q2: I am observing unexpected cellular activity with my this compound control. What could be the cause?

A2: While this compound is largely inactive, some context-dependent biological effects have been reported. For instance, at high concentrations, it may be metabolized by cells, potentially entering the sphingolipid synthesis pathway. Additionally, impurities in the this compound preparation could contribute to unexpected activity. It is crucial to use a high-purity compound and to carefully titrate the concentration to the minimum necessary for your experimental setup. Always include a vehicle-only control to account for any effects of the solvent.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is a solid that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For long-term storage, it should be kept as a solid at -20°C. Once dissolved, stock solutions in anhydrous solvents like DMSO or ethanol can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Solubility and Delivery

Q: My this compound is precipitating in the cell culture medium. How can I resolve this?

A: Precipitation of lipophilic compounds like this compound in aqueous culture media is a frequent challenge. Here are some solutions:

  • Solvent and Dilution: Prepare a concentrated stock solution in 100% DMSO or ethanol.[3][4] When treating cells, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous mixing. The final solvent concentration should be kept low (ideally ≤ 0.1%) to minimize cytotoxicity.[5]

  • BSA Conjugation: To enhance solubility and mimic physiological delivery, this compound can be complexed with fatty acid-free bovine serum albumin (BSA). This involves preparing a lipid-BSA complex before adding it to the cell culture medium.[3][6]

  • Sonication: Gentle sonication of the diluted this compound in the medium can help to create a more uniform dispersion. However, be cautious as excessive sonication can damage other components of the medium.

Experimental Design and Controls

Q: What is an appropriate concentration range for this compound when used as a negative control?

A: The concentration of this compound should match the effective concentration range of C2 ceramide used in your experiment. This typically falls between 10 µM and 100 µM, depending on the cell type and the biological endpoint being measured.[7][8][9] It is recommended to perform a dose-response experiment with C2 ceramide to determine its optimal concentration and then use the same concentrations for the this compound control.

Q: How can I be certain that the this compound I'm using is pure and not contaminated with C2 ceramide?

A: Purity is critical for the validity of this compound as a negative control.

  • Source of Compound: Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., ≥97% by TLC).

  • Analytical Verification: If you suspect contamination, the purity can be verified using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Interpretation

Q: I see a slight biological effect with this compound. Does this invalidate my experiment?

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in experimental design.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundDMSO~5 mg/mL (in hot DMSO)
Ethanol~5 mg/mL
C2 CeramideDMSO~20 mg/mL[10]
Ethanol~33 mg/mL[10]
Dimethyl formamide~22 mg/mL[10]
PBS (pH 7.2)~50 µg/mL[10]

Table 2: Typical Experimental Concentrations

CompoundCell LineConcentration RangeObserved Effect of C2 CeramideReference
C2 CeramideHNSCC cells20-60 µMInduction of apoptosis[7]
C2 CeramideH1299 lung cancer cells10-50 µMG1 cell cycle arrest[8]
C2 CeramideHEp-2 laryngeal carcinoma3.13-100 µMCytotoxicity and apoptosis[9]
C2 CeramideHL-60 leukemia cells2-11 µMInhibition of cell growth[11]
C2 CeramideSH-SY5Y neuroblastoma10-50 µMNeuronal cell death[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO or 100% Ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Warm the mixture slightly (if using DMSO) and vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C.

Protocol 2: Treatment of Cultured Cells with this compound
  • Materials:

    • Cultured cells in appropriate multi-well plates

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

  • Procedure:

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw the this compound stock solution.

    • For each desired final concentration, dilute the stock solution directly into the pre-warmed medium. For example, to achieve a 50 µM final concentration from a 10 mM stock, add 5 µL of the stock solution to 1 mL of medium.

    • Immediately vortex the diluted solution to ensure proper mixing and minimize precipitation.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO or ethanol) and a positive control (C2 ceramide).

    • Incubate the cells for the desired experimental duration.

Protocol 3: Lipid Extraction for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of sphingolipids from cultured cells.

  • Materials:

    • Treated cultured cells

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol, ice-cold

    • Chloroform (B151607), ice-cold

    • Internal standards for dihydroceramides and ceramides

    • Cell scraper

    • Glass centrifuge tubes

  • Procedure:

    • After treatment, place the cell culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS to the plate and scrape the cells.

    • Transfer the cell suspension to a glass centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Discard the supernatant.

    • Add a mixture of chloroform:methanol (e.g., 1:2, v/v) to the cell pellet. Add internal standards at this stage.

    • Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

Visualizations

Sphingolipid_Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR This compound This compound Dihydrosphingosine->this compound CerS C2 Ceramide C2 Ceramide This compound->C2 Ceramide DEGS1 Apoptosis_Signaling Apoptosis & Cell Cycle Arrest This compound->Apoptosis_Signaling Inactive C2 Ceramide->Apoptosis_Signaling

Caption: De novo sphingolipid synthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare C2-DHC Stock Solution (e.g., 10mM in DMSO) treat_cells Treat Cells with: - Vehicle Control - C2-DHC - C2 Ceramide prep_stock->treat_cells prep_cells Seed Cells and Allow Attachment prep_cells->treat_cells pheno_assay Phenotypic Assays (e.g., Apoptosis, Viability) treat_cells->pheno_assay lipid_extraction Lipid Extraction treat_cells->lipid_extraction lcms LC-MS/MS Analysis of Sphingolipids lipid_extraction->lcms Troubleshooting_Guide start Issue: Precipitation in Media check_solvent Is final solvent conc. ≤ 0.1%? start->check_solvent reduce_solvent Action: Reduce solvent conc. or change solvent check_solvent->reduce_solvent No warm_media Did you pre-warm the media to 37°C? check_solvent->warm_media Yes reduce_solvent->check_solvent use_bsa Action: Use BSA-complexation protocol end Resolution: Improved Solubility use_bsa->end warm_media->use_bsa Yes action_warm Action: Pre-warm media before adding stock solution warm_media->action_warm No action_warm->warm_media

References

minimizing off-target effects of C2 dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2 dihydroceramide (B1258172). The information provided here is intended to help minimize and troubleshoot potential off-target effects and experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended use of C2 dihydroceramide in experiments?

A1: this compound (N-acetyl-D-erythro-sphinganine) is primarily used as a negative control in studies investigating the biological activity of C2 ceramide.[1] Due to the absence of the 4,5-trans double bond in the sphingoid backbone, this compound is generally considered biologically inactive in many cellular processes where C2 ceramide is active, such as the induction of apoptosis.[2]

Q2: Can this compound have any biological activity?

A2: While largely considered inactive, some studies have reported context-dependent biological effects. For instance, one study noted that this compound could potentiate the cardiac depressive effects of leptin.[3] However, the most common source of unexpected activity is its potential metabolic conversion to the active C2 ceramide.[4]

Q3: How can this compound be converted to C2 ceramide in a cellular context?

A3: The conversion of dihydroceramide to ceramide is catalyzed by the enzyme dihydroceramide desaturase (DES), which introduces a double bond into the sphingoid backbone.[4][5] This enzymatic activity is located on the cytosolic face of the endoplasmic reticulum.[5] If the experimental cell type has significant DES activity, exogenously added this compound could be converted to C2 ceramide, leading to ceramide-like biological effects.

Q4: How should this compound be stored and handled?

A4: this compound should be stored as a solid at -20°C, tightly sealed, for up to 12 months. For experimental use, it can be dissolved in ethanol (B145695) or DMSO at a concentration of 5 mg/mL. When using DMSO, it is recommended to dissolve the compound in hot DMSO and then cool it to room temperature.

Q5: What are appropriate vehicle controls when using this compound?

A5: The same solvent used to dissolve the this compound (e.g., ethanol or DMSO) should be used as a vehicle control at the same final concentration in the cell culture medium. This ensures that any observed effects are due to the compound itself and not the solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected biological activity observed with this compound (e.g., apoptosis, cell cycle arrest). 1. Conversion to C2 Ceramide: The this compound may be converted to C2 ceramide by endogenous dihydroceramide desaturase (DES) in the cells. 2. Compound Purity: The this compound stock may be contaminated with C2 ceramide. 3. Off-target effects of the compound itself (less common). 1. Quantify Conversion: Use LC-MS/MS to measure the levels of both this compound and C2 ceramide in cell lysates after treatment. 2. Inhibit DES: Treat cells with a DES inhibitor (e.g., fenretinide) prior to adding this compound to see if the effect is abrogated. 3. Verify Purity: Check the purity of the this compound stock using an appropriate analytical method like HPLC or LC-MS/MS.
Inconsistent results between experiments. 1. Compound Stability: The this compound stock solution may have degraded. 2. Solubility Issues: The compound may not be fully dissolved, leading to inconsistent concentrations. 3. Variability in Cell Culture: Differences in cell passage number, density, or metabolic state can affect DES activity.1. Prepare Fresh Stock: Prepare fresh stock solutions of this compound for each experiment. 2. Ensure Complete Solubilization: Follow the recommended dissolution procedure, including heating if using DMSO. Visually inspect for any precipitate before use. 3. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a consistent density.
No difference observed between C2 ceramide and this compound treatment. 1. High DES Activity: The cell line used may have very high dihydroceramide desaturase activity, leading to rapid and complete conversion of this compound to C2 ceramide. 2. C2 Ceramide Inactivity: The specific biological endpoint being measured may not be affected by C2 ceramide in your experimental system.1. Test in a Different Cell Line: Use a cell line with reportedly low DES activity to confirm the differential effects. 2. Confirm C2 Ceramide Activity: Use a positive control for C2 ceramide-induced effects (e.g., a different cell line known to be responsive) to ensure your C2 ceramide stock is active.

Experimental Protocols

Protocol 1: Quantification of this compound and C2 Ceramide in Cell Lysates by LC-MS/MS

This protocol is for the relative quantification of this compound and its potential conversion product, C2 ceramide, in cell lysates.

Materials:

  • Cells treated with this compound, C2 ceramide (positive control), and vehicle control.

  • Ice-cold phosphate-buffered saline (PBS).

  • Lipid extraction solvent: Chloroform:Methanol (2:1, v/v).

  • Internal standards (e.g., C17-ceramide).

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • Cell Harvesting: After treatment, wash cells twice with ice-cold PBS. Scrape cells in PBS and centrifuge to obtain a cell pellet.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of PBS.

    • Add the lipid extraction solvent (Chloroform:Methanol, 2:1) to the cell suspension.

    • Add the internal standard.

    • Vortex vigorously and incubate on ice.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the lipids using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).[3]

    • Use multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for this compound and C2 ceramide.

Data Analysis:

  • Calculate the peak area ratios of this compound and C2 ceramide to the internal standard.

  • Compare the levels of C2 ceramide in cells treated with this compound to vehicle-treated and C2 ceramide-treated cells.

Protocol 2: Cell Viability Assay

This protocol can be used to assess the cytotoxic effects of this compound.

Materials:

  • Cells seeded in a 96-well plate.

  • This compound, C2 ceramide (positive control for cytotoxicity), and vehicle control.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead staining kit).[6][7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Treatment: After allowing cells to adhere overnight, treat them with a dose-response range of this compound, C2 ceramide, and the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability reagent.

    • For example, if using a luminescent assay like CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.[6]

    • If using a live/dead stain, incubate with the fluorescent dyes and visualize using a fluorescence microscope.[7]

Data Analysis:

  • Normalize the viability of treated cells to the vehicle control.

  • Plot the dose-response curves for this compound and C2 ceramide to compare their effects on cell viability.

Visualizations

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cellular_Effects Cellular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR C2_Dihydroceramide This compound Sphinganine->C2_Dihydroceramide CerS C2_Ceramide C2 Ceramide C2_Dihydroceramide->C2_Ceramide DES Apoptosis_Inactive Biologically Inactive (e.g., No Apoptosis) C2_Dihydroceramide->Apoptosis_Inactive Apoptosis_Active Biologically Active (e.g., Apoptosis) C2_Ceramide->Apoptosis_Active CerS Ceramide Synthase DES Dihydroceramide Desaturase (DES)

Caption: De novo sphingolipid synthesis pathway and the role of this compound.

Troubleshooting_Workflow Start Unexpected biological activity with This compound Check_Purity Verify purity of This compound stock Start->Check_Purity Decision_Purity Is stock pure? Check_Purity->Decision_Purity LCMS_Analysis Perform LC-MS/MS analysis of cell lysates Decision_Conversion Is C2 Ceramide detected? LCMS_Analysis->Decision_Conversion DES_Inhibition Use Dihydroceramide Desaturase (DES) inhibitor Decision_Inhibition Is activity blocked? DES_Inhibition->Decision_Inhibition Decision_Purity->LCMS_Analysis Yes Conclusion_Contamination Conclusion: Contaminated stock Decision_Purity->Conclusion_Contamination No Decision_Conversion->DES_Inhibition Yes Conclusion_NoConversion Conclusion: No evidence of conversion Decision_Conversion->Conclusion_NoConversion No Conclusion_Conversion Conclusion: Metabolic conversion is likely Decision_Inhibition->Conclusion_Conversion Yes Conclusion_OffTarget Conclusion: Potential direct off-target effect Decision_Inhibition->Conclusion_OffTarget No

Caption: Troubleshooting workflow for unexpected this compound activity.

References

C2 Dihydroceramide Vehicle Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C2 dihydroceramide (B1258172) as a vehicle control in their experiments.

Introduction

N-acetyl-D-erythro-sphinganine, commonly known as C2 dihydroceramide, serves as a crucial negative control in studies investigating the biological effects of its bioactive counterpart, C2 ceramide. The structural distinction lies in the absence of the 4,5-trans double bond in the sphingoid backbone of this compound, rendering it largely biologically inactive in many experimental systems.[1][2] However, its lipophilic nature and potential for subtle biological activity under certain conditions can present challenges. This guide addresses common issues to ensure the proper use of this compound as a vehicle control.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a negative control for C2 ceramide?

A1: C2 ceramide is a well-known bioactive lipid involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[3] this compound lacks the critical 4,5-trans double bond that is often necessary for the biological activity of ceramides (B1148491).[1][2] By using this compound as a control, researchers can attribute the observed cellular effects specifically to the presence of the double bond in C2 ceramide, thus dissecting the specific signaling pathways initiated by the bioactive lipid.

Q2: Is this compound completely biologically inert?

A2: While generally considered inactive, some studies suggest that this compound may exhibit biological effects, particularly at high concentrations or in specific cellular contexts.[4] These effects can include the induction of autophagy or cell cycle arrest.[4] Therefore, it is crucial to perform dose-response experiments and carefully evaluate the potential for off-target effects of the this compound vehicle itself.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is a lipophilic molecule with poor solubility in aqueous solutions. The recommended initial solvent is typically dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[5][6] A stock solution should be prepared in one of these organic solvents at a high concentration.

Q4: How can I prevent my this compound from precipitating when added to cell culture media?

A4: Precipitation upon addition to aqueous media is a common issue.[7] To minimize this, follow these steps:

  • Prepare a high-concentration stock solution in DMSO or ethanol.

  • Warm the cell culture media to 37°C before adding the stock solution.

  • Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.

  • The final concentration of the organic solvent in the media should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[2]

  • For some applications, complexing the ceramide with bovine serum albumin (BSA) can improve its solubility and delivery to cells.[7]

Q5: Can this compound be metabolized by cells?

A5: Studies have shown that short-chain ceramides like C2 ceramide can be deacylated and subsequently re-acylated by cells to form endogenous long-chain ceramides.[8] While less studied for the dihydro- form, it is plausible that this compound could also be metabolized, potentially leading to the generation of other sphingolipid species with their own biological activities. Researchers should be aware of this possibility when interpreting their results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments using this compound as a vehicle control.

Problem Possible Cause Recommended Solution
Unexpected Biological Effects Observed with Vehicle Control 1. High concentration of this compound. 2. Contamination of this compound with C2 ceramide. 3. The specific cell line is sensitive to dihydroceramides. 4. Metabolism of this compound into active sphingolipids.1. Perform a dose-response curve to determine the highest non-active concentration. 2. Verify the purity of the this compound using techniques like mass spectrometry. Purchase from a reputable supplier. 3. Test a different inactive ceramide analog as a control. 4. Analyze cellular lipid profiles to check for metabolic conversion.
Precipitation of this compound in Culture Media 1. Poor solubility of the lipid in aqueous solutions. 2. High final concentration of this compound. 3. Insufficient mixing when adding to media.1. Follow the recommended solubilization protocol (see FAQ Q4). Consider using a BSA complex. 2. Reduce the final concentration if possible. 3. Add the stock solution slowly to the media while vortexing.
Inconsistent Experimental Results 1. Variability in the preparation of the this compound solution. 2. Degradation of the stock solution over time. 3. Differences in the final concentration of the organic solvent.1. Prepare fresh working solutions for each experiment from a validated stock. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Ensure the final solvent concentration is consistent across all experimental conditions, including the untreated control.
Cell Death or Toxicity in Control Wells 1. Toxicity from the organic solvent (e.g., DMSO). 2. High concentration of this compound exhibiting cytotoxic effects.1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. 2. Lower the concentration of this compound used.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution

    • Pre-warmed (37°C) cell culture media

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment.

    • In a sterile tube, add the required volume of pre-warmed cell culture media.

    • While gently vortexing the media, add the calculated volume of the stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use the working solution immediately. Do not store diluted solutions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw mix Add Stock to Media While Vortexing thaw->mix warm_media Warm Cell Culture Media (37°C) warm_media->mix use Use Immediately mix->use treat_cells Treat Cells use->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_flowchart decision decision start Unexpected Biological Effect with Vehicle Control check_conc Is the concentration high? start->check_conc check_purity Is the compound pure? check_conc->check_purity No lower_conc Lower Concentration (Dose-Response) check_conc->lower_conc Yes check_sensitivity Is the cell line known to be sensitive? check_purity->check_sensitivity Yes verify_purity Verify Purity (MS) check_purity->verify_purity No check_metabolism Could it be metabolized? check_sensitivity->check_metabolism No change_control Use Different Inactive Analog check_sensitivity->change_control Yes lipidomics Perform Lipidomics Analysis check_metabolism->lipidomics Yes end Problem Resolved lower_conc->end verify_purity->end change_control->end lipidomics->end

Caption: Troubleshooting flowchart for unexpected vehicle control effects.

signaling_pathway cluster_pathway Cellular Signaling C2_Cer C2 Ceramide Apoptosis Apoptosis C2_Cer->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest C2_Cer->Cell_Cycle_Arrest Inflammation Inflammation C2_Cer->Inflammation C2_DH_Cer This compound (Vehicle Control) No_Effect No Significant Effect C2_DH_Cer->No_Effect

Caption: Simplified signaling comparison of C2 ceramide and this compound.

References

Technical Support Center: C2 Dihydroceramide Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular uptake of C2 dihydroceramide (B1258172).

Frequently Asked Questions (FAQs)

Q1: What is C2 dihydroceramide, and why is it used in research?

A1: this compound is a synthetic, cell-permeable analog of dihydroceramide, a precursor to ceramide in the de novo sphingolipid synthesis pathway.[1] It is used to study the specific cellular roles of dihydroceramides, which are increasingly recognized as bioactive molecules involved in processes like autophagy, cell growth, and stress responses, distinct from ceramides (B1148491).[1][2] Its short acyl chain enhances its solubility and ability to cross cell membranes.[3]

Q2: How does this compound differ from C2 ceramide?

A2: The key difference is the absence of a C4-trans-double bond in the sphingoid backbone of this compound.[4] This structural difference can lead to distinct biological activities. For example, while C2 ceramide is often associated with apoptosis and insulin (B600854) resistance, this compound may not induce the same effects and is being studied for its own unique signaling roles.[1][5]

Q3: What are the primary methods to confirm the cellular uptake of this compound?

A3: The two main approaches are direct visualization using fluorescently labeled analogs and quantitative analysis via mass spectrometry. Indirect methods involve assessing downstream biological effects.

Q4: Can I use an antibody to detect this compound inside cells?

A4: While antibodies against ceramides exist, their specificity for the C2 short-chain version and the dihydro- form may be limited, and they may not easily distinguish it from endogenous long-chain dihydroceramides.[6][7] Direct detection methods like mass spectrometry or using tagged molecules are generally more reliable for confirming the uptake of the specific exogenous molecule.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Downstream Effects After this compound Treatment

Possible Cause 1: Poor Solubility/Delivery

  • Solution: this compound, although more soluble than long-chain versions, can still present delivery challenges. For cell culture experiments, dissolve this compound in an appropriate solvent like DMSO before diluting it in the culture medium.[8] Ensure the final solvent concentration is not toxic to the cells.

Possible Cause 2: Incorrect Dosage or Incubation Time

  • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental endpoint.

Possible Cause 3: Cell Line Insensitivity

  • Solution: The cellular response to this compound can be cell-type specific. Confirm that your cell line expresses the necessary enzymes and signaling components for the pathway you are investigating. Consider using a positive control (e.g., a cell line known to respond to dihydroceramides) if available.

Issue 2: Difficulty Visualizing Cellular Uptake with Fluorescent Analogs

Possible Cause 1: Low Fluorescence Signal

  • Solution: Increase the concentration of the fluorescently labeled this compound analog or the incubation time. Ensure your microscopy setup (laser power, detector sensitivity) is optimized for the specific fluorophore (e.g., NBD, BODIPY).[9]

Possible Cause 2: Photobleaching

  • Solution: Minimize the exposure of your samples to the excitation light. Use an anti-fade mounting medium if fixing your cells for imaging.

Possible Cause 3: Non-specific Staining or Artifacts

  • Solution: The fluorophore itself can influence the subcellular distribution of the lipid analog.[5] Run controls with the free fluorophore to check for non-specific accumulation. Compare the staining pattern with that of a different fluorescently labeled dihydroceramide analog if possible.

Experimental Protocols

Protocol 1: Confirmation of Cellular Uptake using Fluorescently Labeled this compound

This protocol describes how to visualize the cellular uptake of a fluorescently labeled this compound analog (e.g., NBD-C2-dihydroceramide) using confocal microscopy.

Materials:

  • Fluorescently labeled this compound (e.g., C6-NBD-dihydroceramide)[10]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing)

  • Mounting medium with DAPI (optional, for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Preparation of Lipid Solution: Prepare a stock solution of the fluorescent this compound analog in an appropriate solvent (e.g., DMSO).

  • Cell Treatment: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Remove the old medium from the cells and add the medium containing the fluorescent analog.

  • Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 2 hours) at 37°C.[9]

  • Washing: Remove the treatment medium and wash the cells three times with cold PBS to remove excess fluorescent lipid from the medium and the outer leaflet of the plasma membrane.

  • Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a confocal microscope with the appropriate laser line and emission filter for the chosen fluorophore. The D,erythro stereoisomer of fluorescent dihydroceramide analogs tends to accumulate in the Golgi apparatus.[10]

Workflow for Fluorescent Uptake Confirmation

G A Seed Cells on Coverslips B Treat with Fluorescent C2-Dihydroceramide Analog A->B C Incubate (37°C) B->C D Wash with Cold PBS C->D E Fix with Paraformaldehyde (Optional) D->E F Mount Coverslip E->F G Image with Confocal Microscope F->G

Caption: Experimental workflow for visualizing cellular uptake of fluorescent this compound.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture plates

  • PBS

  • Methanol

  • Chloroform

  • Internal standard (e.g., a non-endogenous odd-chain or stable isotope-labeled dihydroceramide)[11][12]

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells in plates and treat with this compound for the desired time.

  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lipid Extraction: a. Add a known amount of the internal standard to each sample. b. Perform a lipid extraction, for example, using a Bligh-Dyer method (chloroform/methanol/water).[11] c. Collect the organic phase containing the lipids.

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: a. Inject the sample into the LC-MS/MS system. b. Separate the lipids using a suitable column (e.g., C8 or C18 reverse-phase).[11] c. Detect and quantify the this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.[12]

  • Data Analysis: Calculate the amount of this compound in the sample by comparing its peak area to that of the known amount of the internal standard.

LC-MS/MS Quantification Workflow

G A Treat Cells with C2-Dihydroceramide B Harvest and Wash Cells A->B C Add Internal Standard B->C D Perform Lipid Extraction C->D E Dry and Reconstitute Sample D->E F Inject into LC-MS/MS E->F G Quantify against Internal Standard F->G

Caption: General workflow for quantifying intracellular this compound via LC-MS/MS.

Data Presentation

Table 1: Example LC-MS/MS Quantification of Intracellular this compound

Treatment GroupIncubation Time (hours)This compound (pmol/mg protein)
Vehicle Control2Not Detected
50 µM C2-DHC0.5150.3 ± 12.5
50 µM C2-DHC2450.7 ± 35.1
50 µM C2-DHC6210.2 ± 20.8

Note: Data are hypothetical and for illustrative purposes only.

Signaling Pathways

This compound accumulation can influence various cellular signaling pathways, often by altering the balance of sphingolipids. One key pathway affected is the Akt signaling cascade, which is crucial for cell survival and metabolism. Unlike C2-ceramide, which is known to inhibit Akt, C2-dihydroceramide may have different or no effect on this pathway in certain contexts.[1]

Simplified Dihydroceramide Metabolism and Potential Downstream Effects

G cluster_0 De Novo Synthesis cluster_1 Exogenous Addition cluster_2 Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 ER Stress ER Stress Dihydroceramides->ER Stress Induces C2-Dihydroceramide C2-Dihydroceramide Intracellular Pool Intracellular Pool C2-Dihydroceramide->Intracellular Pool Intracellular Pool->Dihydroceramides Akt Signaling Akt Signaling Ceramides->Akt Signaling Inhibits Autophagy Autophagy ER Stress->Autophagy Leads to Cell Survival / Death Cell Survival / Death Autophagy->Cell Survival / Death Cell Survival Cell Survival Akt Signaling->Cell Survival

Caption: this compound enters the intracellular pool and can lead to ER stress and autophagy.

References

optimizing incubation time for C2 dihydroceramide treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C2 dihydroceramide (B1258172) (C2-DHCer). The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between C2 dihydroceramide (C2-DHCer) and C2-ceramide (C2-Cer)?

A1: The key structural difference is that C2-DHCer lacks the 4,5-trans double bond present in the sphingoid backbone of C2-Cer.[1][2] This seemingly minor difference has significant biological implications. C2-Cer is a well-known bioactive lipid that induces apoptosis, cell cycle arrest, and autophagy in various cell lines.[1][3][4][5][6][7][8][9][10][11][12] In contrast, C2-DHCer is often used as a negative control in experiments because it is generally less effective at inducing apoptosis.[1][6][13] However, dihydroceramides, including C2-DHCer, are not inert and have been shown to play roles in processes like autophagy.[13][14]

Q2: What is the recommended starting concentration and incubation time for C2-DHCer treatment?

A2: The optimal concentration and incubation time for C2-DHCer are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. Based on the literature where C2-DHCer is used as a control for C2-Cer, a common starting point for concentration is in the range of 20-100 µM.[7] Incubation times can vary from a few hours to 24 hours or longer, depending on the biological question.[7][15] For instance, in studies investigating apoptosis, incubation times of 12 to 36 hours have been used for C2-Cer, and similar time points can be a starting reference for C2-DHCer experiments.[7]

Q3: My C2-DHCer is not inducing the expected biological effect (e.g., autophagy). What are the possible reasons?

A3: Several factors could contribute to a lack of an observable effect:

  • Suboptimal Concentration and Incubation Time: The effective concentration and duration of treatment can vary significantly between cell lines. A thorough dose-response and time-course experiment is essential.

  • Cell Line Specificity: Some cell lines may be resistant to the effects of C2-DHCer due to differences in their metabolic pathways or signaling responses.

  • Solubility and Delivery: Poor solubility of C2-DHCer in culture media can lead to inconsistent results. Ensure proper solubilization, for example, by using a DMSO stock solution and keeping the final solvent concentration low (ideally ≤ 0.1%).[16][17]

  • Metabolism of C2-DHCer: Cells can metabolize C2-DHCer, potentially converting it to other sphingolipids, which might alter the expected outcome.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect
Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wide range of C2-DHCer concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration for your cell line.
Inappropriate Incubation Time Conduct a time-course experiment, analyzing the cellular response at multiple time points (e.g., 6, 12, 24, 48 hours).
Poor Solubility Prepare a concentrated stock solution in DMSO. When diluting into culture medium, ensure vigorous mixing and consider pre-warming the medium to 37°C. Include a vehicle control (medium with the same final DMSO concentration) in all experiments.[16]
Cell Line Resistance Research the sphingolipid metabolism of your specific cell line. Consider using a different cell line known to be responsive to sphingolipid treatments.
Issue 2: High Toxicity in Control Group
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.1%.[16] Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.
Contaminated Reagents Use fresh, high-quality C2-DHCer and sterile, filtered solvents and media.

Data Presentation

Table 1: Comparison of C2-Ceramide and C2-Dihydroceramide Effects

Biological Process C2-Ceramide (C2-Cer) C2-Dihydroceramide (C2-DHCer) References
Apoptosis Induces apoptosis in various cell lines.Generally does not induce apoptosis; often used as a negative control.[1][5][6]
Autophagy Can induce autophagy.[4][12]Can induce autophagy.[13][14][4][12][13][14]
Cell Cycle Can induce cell cycle arrest, often at the G1 phase.[3][9]Effects on cell cycle are less pronounced or absent compared to C2-Cer.[3][9]
Insulin (B600854) Signaling Can induce insulin resistance.Generally has no effect on insulin signaling.[13][13][15]

Experimental Protocols

Protocol 1: General Protocol for C2-DHCer Treatment and Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 50-70% confluency at the time of treatment.

  • Preparation of C2-DHCer Stock Solution: Prepare a 10 mM stock solution of C2-DHCer in sterile DMSO. Store at -20°C.

  • Treatment Preparation: On the day of the experiment, thaw the C2-DHCer stock solution. Prepare serial dilutions of C2-DHCer in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of C2-DHCer or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay (e.g., MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide (DHCer) Sphinganine->Dihydroceramide CerS Ceramide Ceramide (Cer) Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK

Caption: De novo sphingolipid biosynthesis pathway.

C2_DHCer_vs_C2_Cer_Effects cluster_C2_Cer C2-Ceramide cluster_C2_DHCer C2-Dihydroceramide C2_Cer C2-Ceramide Apoptosis_Cer Apoptosis C2_Cer->Apoptosis_Cer CellCycleArrest Cell Cycle Arrest C2_Cer->CellCycleArrest Autophagy_Cer Autophagy C2_Cer->Autophagy_Cer C2_DHCer C2-Dihydroceramide Autophagy_DHCer Autophagy C2_DHCer->Autophagy_DHCer No_Apoptosis No Apoptosis C2_DHCer->No_Apoptosis

Caption: Differential effects of C2-Ceramide and C2-Dihydroceramide.

Troubleshooting_Workflow Start Experiment Start: C2-DHCer Treatment Problem Inconsistent or No Effect Observed Start->Problem DoseResponse Perform Dose-Response Experiment Problem->DoseResponse Is concentration optimal? TimeCourse Perform Time-Course Experiment Problem->TimeCourse Is incubation time optimal? CheckSolubility Check Solubility & Vehicle Control Problem->CheckSolubility Is delivery efficient? ResearchCellLine Research Cell Line Metabolism Problem->ResearchCellLine Is cell line appropriate? DoseResponse->TimeCourse Success Consistent Results DoseResponse->Success TimeCourse->CheckSolubility TimeCourse->Success CheckSolubility->ResearchCellLine CheckSolubility->Success ResearchCellLine->Success

References

Technical Support Center: C2 Dihydroceramide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of C2 dihydroceramide (B1258172). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for C2 dihydroceramide analysis?

A1: Electrospray ionization (ESI) is the most common method for analyzing this compound and other sphingolipids. Both positive (+) and negative (-) ion modes can be used, with the choice often depending on the specific goals of the analysis and the instrumentation available. ESI in positive ion mode typically forms protonated molecules [M+H]+ or adducts with ions like sodium [M+Na]+.[1][2] In negative ion mode, deprotonated molecules [M-H]- are observed.[3]

Q2: I am observing poor signal intensity for this compound. What are the likely causes?

A2: Poor signal intensity can stem from several factors:

  • Suboptimal Ionization: The efficiency of ionization can be low. In positive ESI mode, in-source dehydration of the protonated molecule can reduce the abundance of the primary molecular ion.[3]

  • Sample Concentration: The sample may be too dilute, or conversely, too concentrated, leading to ion suppression.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound.

  • Instrument Calibration: The mass spectrometer may require tuning and calibration to ensure optimal performance.

Q3: What are the characteristic fragmentation patterns for this compound in MS/MS analysis?

A3: In positive ion mode, a common fragmentation pathway for ceramides (B1148491) and dihydroceramides involves the neutral loss of the fatty acyl chain, resulting in a characteristic fragment ion corresponding to the sphingoid backbone. For dihydroceramides with a d18:0 sphingoid base, a characteristic fragment is observed at m/z 264.[1][4] In negative ion mode, dihydroceramides can be identified by the neutral loss of specific fragments. For example, dihydroceramide (d18:0/18:0) is characterized by the neutral loss of 258.2 and 301.3 m/z from the molecular ion.[3][5]

Q4: I am seeing unexpected adducts in my mass spectra. How can I minimize them?

A4: Adduct formation is common in ESI-MS. In positive mode, sodium [M+Na]+ and potassium [M+K]+ adducts are frequently observed, often due to contaminants in glassware or solvents. In negative mode, chloride adducts [M+Cl]- can be problematic and may suppress the formation of the desired deprotonated molecule.[3] To minimize adducts, use high-purity solvents, clean glassware thoroughly, and consider using additives like ammonium (B1175870) formate (B1220265) to promote the formation of desired adducts or protonated/deprotonated molecules.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the mass spectrometry of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Inefficient sample extraction.Use a validated lipid extraction method such as a modified Bligh & Dyer or simple protein precipitation with a solvent like isopropanol.[4][6]
Low ionization efficiency.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider switching between positive and negative ion modes to find the most sensitive detection method.
Instrument not calibrated.Perform a full system calibration according to the manufacturer's guidelines.
Poor Peak Shape Inappropriate LC column or mobile phase.For dihydroceramides, reversed-phase chromatography is common. Hydrophilic interaction liquid chromatography (HILIC) can also be effective for separating lipid classes.[6]
Sample overload.Dilute the sample and reinject.
Inconsistent Retention Time Fluctuations in LC pump pressure.Check for leaks in the LC system and ensure mobile phases are properly degassed.
Column degradation.Replace the analytical column.
High Background Noise Contaminated solvents or reagents.Use fresh, high-purity solvents and reagents.
Contaminated LC-MS system.Clean the ion source and run blank injections to identify the source of contamination.
Fragment Ion Intensity Issues In-source fragmentation.Dihydroceramides can be susceptible to in-source fragmentation, which can reduce the intensity of the precursor ion.[7] Optimize the fragmentor or capillary exit voltage to minimize this effect.
Incorrect collision energy.Optimize the collision energy for the specific MRM transition of this compound to achieve the most stable and intense fragment ion.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for high-throughput analysis of this compound from plasma or serum.[1][3]

  • Aliquoting: Transfer 50 µL of plasma/serum, standards, or quality control samples to a 96-well plate.

  • Protein Precipitation: Add 400 µL of a cold internal standard/protein precipitation solution (e.g., isopropanol-chloroform 9:1 containing a suitable internal standard like C17-dihydroceramide).

  • Vortexing: Vortex the plate for 3 minutes.

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes.

  • Supernatant Transfer: Transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table provides typical starting parameters for an LC-MS/MS method for this compound. Optimization will be required for your specific instrument and application.

Parameter Value Reference
LC Column C8 or C18 reversed-phase, e.g., 2.1 x 150 mm, 5 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Isopropanol[1]
Gradient Isocratic or a shallow gradient optimized for lipid separation.[3]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 25 µL[4]
Ionization Mode ESI Positive[1][4]
MS Analysis Mode Multiple Reaction Monitoring (MRM)[3][4]
Example MRM Transition Varies by specific this compound; generally precursor ion -> m/z 264[4]
Collision Gas Argon[4]

Signaling Pathways and Workflows

De Novo Sphingolipid Biosynthesis Pathway

Dihydroceramides are key intermediates in the de novo synthesis of all sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce ceramides, which are then converted to more complex sphingolipids. While once considered biologically inert, recent evidence suggests that dihydroceramides themselves can play roles in cellular processes like autophagy.[8]

de_novo_sphingolipid_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR This compound This compound Dihydrosphingosine->this compound CerS C2 Ceramide C2 Ceramide This compound->C2 Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids C2 Ceramide->Complex Sphingolipids -> Further Metabolism

De Novo Sphingolipid Biosynthesis Pathway
General Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS.

experimental_workflow SampleCollection 1. Sample Collection (e.g., Plasma, Cells) LipidExtraction 2. Lipid Extraction (e.g., Protein Precipitation) SampleCollection->LipidExtraction LC_Separation 3. LC Separation (Reversed-Phase) LipidExtraction->LC_Separation MS_Detection 4. MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis (Quantification) MS_Detection->DataAnalysis

LC-MS/MS Experimental Workflow
Troubleshooting Logic for Poor Signal Intensity

This flowchart provides a logical progression for troubleshooting one of the most common issues in this compound mass spectrometry: poor signal intensity.

troubleshooting_logic Start Start: Poor Signal for This compound Check_MS Check MS Performance (Tune & Calibrate) Start->Check_MS Check_LC Check LC System (Pressure, Leaks) Check_MS->Check_LC MS OK Optimize_MS Optimize MS Method (Ion Source, Collision Energy) Check_MS->Optimize_MS MS Fails Check_Sample Review Sample Prep & Concentration Check_LC->Check_Sample LC OK Optimize_LC Optimize LC Method (Gradient, Column) Check_LC->Optimize_LC LC Fails Re_Extract Re-prepare Sample (Dilute/Concentrate) Check_Sample->Re_Extract Prep Issue End Signal Improved Check_Sample->End Prep OK Optimize_MS->End Optimize_LC->End Re_Extract->End

Troubleshooting Poor Signal Intensity

References

Technical Support Center: C2 Dihydroceramide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying C2 dihydroceramide (B1258172). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully manage and control the conversion of C2 dihydroceramide to C2 ceramide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the conversion of this compound to C2 ceramide in cells?

A1: The conversion of this compound (a type of N-acyl-sphinganine) to C2 ceramide is the final step in the de novo sphingolipid synthesis pathway.[1][2] This reaction is catalyzed by the enzyme dihydroceramide desaturase (DEGS) , which introduces a critical 4,5-trans-double bond into the sphinganine (B43673) backbone of dihydroceramide.[3][4] In most human tissues, the primary isoform responsible for this activity is DEGS1.[5][6] Therefore, to avoid the conversion, your experimental strategy must focus on inhibiting the activity of this enzyme.

Q2: How can I pharmacologically prevent the conversion of this compound to C2 ceramide in my experiments?

A2: You can prevent this conversion by using specific inhibitors of dihydroceramide desaturase (DEGS). Several well-characterized compounds are available for this purpose. Inhibition of DEGS will lead to the accumulation of dihydroceramides, which has been shown to have distinct biological activities, including roles in autophagy and cell cycle arrest.[3][7][8]

Commonly used DEGS inhibitors include:

  • Fenretinide (4-HPR): A synthetic retinoid that acts as a competitive inhibitor of DEGS1.[5][9]

  • GT11: A potent, competitive inhibitor and a ceramide analog containing a cyclopropene (B1174273) moiety that mimics the double bond.[5][10]

  • XM462: A well-known mechanism-based inhibitor of DEGS1.[5]

  • PR280: A newer, highly potent cyclopropenone ceramide analog.[11]

Q3: I am using SKI II to inhibit sphingosine (B13886) kinase, but I am observing an unexpected accumulation of dihydroceramides. Why is this happening?

A3: This is a known off-target effect. The sphingosine kinase inhibitor SKI II has been demonstrated to be a potent noncompetitive inhibitor of dihydroceramide desaturase 1 (DEGS1) .[7] Therefore, while you may be targeting sphingosine kinases, you are also inadvertently blocking the conversion of dihydroceramides to ceramides, leading to their accumulation. This is a critical consideration when interpreting data from experiments using SKI II, as the observed cellular effects may be due to increased dihydroceramide levels rather than, or in addition to, the inhibition of sphingosine-1-phosphate (S1P) production.[7]

Q4: What are some common reasons for the failure or inefficiency of DEGS1 inhibitors in cell culture experiments?

A4: If you are not observing the expected accumulation of this compound or a decrease in C2 ceramide, consider the following:

  • Inhibitor Concentration: The effective concentration can be highly cell-type dependent. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Metabolism/Stability: The inhibitor may be metabolized or unstable in your culture conditions. Ensure you are using a freshly prepared solution and consider the half-life of the compound.

  • Cell Permeability: While most common inhibitors are cell-permeable, issues with uptake can occur. Verify the solvent and final concentration used are appropriate.

  • Experimental Conditions: Factors such as oxidative stress or hypoxia have been shown to inhibit DEGS1 activity independently.[6][12] Changes in the redox state of your cells could influence the baseline enzyme activity and the apparent effectiveness of your inhibitor.[4]

Q5: Are there genetic approaches to avoid dihydroceramide conversion instead of using chemical inhibitors?

A5: Yes, genetic manipulation is a powerful and highly specific alternative to pharmacological inhibition. You can use:

  • siRNA/shRNA: Transient or stable knockdown of the DEGS1 gene will reduce the amount of enzyme available to convert dihydroceramide. This has been shown to effectively block the conversion and induce cell cycle arrest.[8]

  • CRISPR/Cas9: Generating a complete knockout of the DEGS1 gene will permanently ablate the enzyme's activity, leading to cells that primarily contain dihydro-forms of sphingolipids.[6] These models are invaluable for studying the long-term biological functions of dihydroceramides without the potential off-target effects of chemical inhibitors.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete or no inhibition of C2 ceramide formation after inhibitor treatment. 1. Sub-optimal inhibitor concentration.2. Inhibitor degradation.3. High DEGS1 expression/activity in the cell line.4. Incorrect quantification method.1. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to find the IC50.2. Prepare fresh inhibitor stock and add it to the media again if the experiment is long.3. Confirm DEGS1 expression via Western Blot or qPCR. Consider using a higher inhibitor concentration or a genetic approach (siRNA).4. Use a sensitive and specific method like Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify lipid species.
Significant cell toxicity or death observed at effective inhibitor concentrations. 1. The inhibitor itself is toxic to the specific cell line.2. The accumulation of dihydroceramides is inducing a cytotoxic response (e.g., apoptosis, autophagy).[7][10]3. Off-target effects of the inhibitor.1. Lower the inhibitor concentration and/or reduce the incubation time.2. This may be the intended biological effect. Confirm the mechanism of cell death (e.g., caspase assays for apoptosis).3. Review literature for known off-target effects (e.g., SKI II).[7] Consider using a different inhibitor with an alternative mechanism of action or a genetic knockdown approach.
Variability in results between experiments. 1. Inconsistent cell passage number or confluency.2. Differences in inhibitor stock preparation.3. Fluctuation in cell culture conditions (e.g., serum batch, CO2 levels).1. Use cells within a consistent passage number range and treat them at the same level of confluency.2. Prepare larger, aliquoted batches of inhibitor stock to use across multiple experiments.3. Standardize all cell culture parameters and reagents as much as possible.

Inhibitor Data Summary

The following table summarizes key quantitative data for commonly used dihydroceramide desaturase (DEGS1) inhibitors.

InhibitorTargetInhibition TypeKi / IC50Source(s)
Fenretinide (4-HPR) DEGS1CompetitiveIC50 = 2.32 µM (rat liver microsomes)Ki = 8.28 µM[5]
GT11 DEGS1CompetitiveKi = 6 µM (rat liver microsomes)[5]
SKI II DEGS1NoncompetitiveKi = 0.3 µM[7]
PR280 DEGS1Not specifiedIC50 = 700 nM (in vitro)[11]

Experimental Protocols

Protocol 1: In Situ Dihydroceramide Desaturase (DEGS1) Inhibition Assay

This protocol is adapted from methods used to measure DEGS1 activity within intact cells, often employing a labeled dihydroceramide analog that can be traced.[8][12]

Objective: To quantify the effect of an inhibitor on the conversion of a dihydroceramide substrate to its ceramide product in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, SMS-KCNR)

  • Cell culture medium and supplements

  • DEGS1 inhibitor (e.g., Fenretinide, GT11)

  • Dihydroceramide analog substrate (e.g., C12-dhCCPS)

  • Phosphate-Buffered Saline (PBS)

  • Methanol and other solvents for lipid extraction

  • LC/MS system for lipid analysis

Procedure:

  • Cell Plating: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Substrate Loading: Add the C12-dhCCPS substrate to the cell culture medium at a final concentration of 0.5 µM. Incubate for 6 hours to allow for cellular uptake.

  • Inhibitor Treatment: Remove the substrate-containing medium. Add fresh medium containing the desired concentration of the DEGS1 inhibitor or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 1-24 hours).

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a microfuge tube. Pellet the cells by centrifugation.

  • Lipid Extraction: Perform a lipid extraction on the cell pellet using a standard method, such as a Bligh-Dyer extraction.

  • LC/MS Analysis: Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC/MS analysis. Quantify the levels of the substrate (C12-dhCCPS) and the product (C12-CCPS).

  • Data Analysis: Calculate the percent conversion by dividing the amount of product (C12-CCPS) by the total amount of substrate plus product (C12-dhCCPS + C12-CCPS) and multiplying by 100. Compare the percent conversion in inhibitor-treated samples to the vehicle control.

Protocol 2: In Vitro DEGS1 Inhibition Assay using Microsomes

This protocol is based on established methods using rat liver microsomes (RLM), a rich source of DEGS1, to test for direct enzyme inhibition.[4][9]

Objective: To determine the direct effect of a compound on DEGS1 enzymatic activity in a cell-free system.

Materials:

  • Rat Liver Microsomes (RLM)

  • Assay Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • Radiolabeled substrate (e.g., N-[1-14C]octanoyl-D-erythro-sphinganine, C8-dhCer)

  • Cofactor: NADH or NADPH (typically 1-2 mM)

  • Test inhibitor compound at various concentrations

  • Solvents for extraction (e.g., Chloroform/Methanol)

  • Thin-Layer Chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microfuge tube, combine the assay buffer, RLM (approx. 100 µg of protein), and the test inhibitor (or vehicle). Pre-incubate for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the radiolabeled C8-dhCer substrate and the NADH/NADPH cofactor. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. Ensure this time point is within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding a quench solution, typically a chloroform/methanol mixture (e.g., 2:1, v/v), to extract the lipids.

  • Lipid Separation: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop it using an appropriate solvent system to separate the substrate (C8-dhCer) from the product (C8-Cer).

  • Quantification: Visualize the spots using autoradiography or a phosphorimager. Scrape the spots corresponding to the substrate and product into separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of radioactive product formed over time. Determine the IC50 of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

DeNovo_Sphingolipid_Synthesis cluster_pathway De Novo Ceramide Synthesis Pathway cluster_inhibitors Point of Intervention Serine L-Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine (Dihydro-sphingosine) Keto->Sphinganine 3-KSR DHCer This compound Sphinganine->DHCer CerS Cer C2 Ceramide DHCer->Cer DEGS1 (Dihydroceramide Desaturase) Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex SMS, etc. Inhibitors DEGS1 Inhibitors (Fenretinide, GT11, SKI II, etc.) Inhibitors->DHCer Blocks Conversion Experimental_Workflow start Start: Plate Cells culture Grow cells to 80-90% confluency start->culture treatment Treat with DEGS1 Inhibitor or Vehicle Control culture->treatment harvest Harvest Cells (Wash & Pellet) treatment->harvest extraction Perform Lipid Extraction (e.g., Bligh-Dyer) harvest->extraction analysis LC/MS Analysis extraction->analysis quantify Quantify Dihydroceramide and Ceramide Levels analysis->quantify end End: Compare Inhibitor vs. Vehicle quantify->end Troubleshooting_Flowchart start Is this compound still converting to C2 Ceramide? node_yes node_yes start->node_yes Yes node_no node_no start->node_no No (Experiment Successful) check_conc Is inhibitor concentration optimal? (Check literature, run dose-response) node_yes->check_conc check_toxicity Is cell toxicity observed? node_no->check_toxicity conc_no Increase concentration or switch to a more potent inhibitor (e.g., PR280). check_conc->conc_no No conc_yes Is inhibitor stock fresh and incubation time sufficient? check_conc->conc_yes Yes tox_yes Lower concentration or reduce incubation time. Confirm if toxicity is due to dihydroceramide accumulation. check_toxicity->tox_yes Yes stock_no Prepare fresh inhibitor stock. Verify stability in media. conc_yes->stock_no No stock_yes Consider genetic approach (siRNA/KO) for maximum specificity. conc_yes->stock_yes Yes

References

Technical Support Center: Interpreting C2 Dihydroceramide Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C2 dihydroceramide (B1258172). This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the biological significance of C2 dihydroceramide, and why is it no longer considered just an inactive precursor?

A: For a long time, dihydroceramides (dhCer), including the short-chain C2 variant, were considered merely inactive metabolic intermediates in the de novo sphingolipid synthesis pathway, en route to the formation of ceramides (B1148491) (Cer).[1][2][3] However, recent research has revealed that dihydroceramides possess distinct biological functions separate from ceramides.[1][2] The critical difference is the absence of a C4-trans-double bond in the sphingoid backbone of dihydroceramides.[3][4] This structural variance is now known to be significant, as studies have implicated dihydroceramides in a range of cellular processes, including autophagy, hypoxia, cell proliferation, and both pro-survival and pro-death pathways.[1][2][5] Their accumulation has been linked to pathologies such as cancer and metabolic diseases like type 2 diabetes, making them an important class of bioactive lipids in their own right.[1]

Q2: Why is it critical to analytically distinguish between this compound and C2 ceramide?

A: Distinguishing between this compound (dhCer) and C2 ceramide (Cer) is crucial because they can have different, and sometimes opposing, biological effects. For instance, while exogenous C2-ceramide is widely known to induce apoptosis and autophagy, the effects of C2-dihydroceramide can be distinct.[6][7][8] Accumulation of dhCer relative to Cer, often expressed as the dhCer/Cer ratio, is a key indicator of cellular stress and metabolic dysregulation.[9] This ratio can be intentionally manipulated by inhibiting the enzyme Dihydroceramide Desaturase 1 (DEGS1), which converts dhCer to Cer.[5][9] Such inhibition leads to elevated dhCer levels, which have been shown to impair adipocyte differentiation, increase oxidative stress, and trigger autophagy.[9][10][11] Therefore, accurately quantifying each species separately is essential for correctly interpreting experimental results related to cell fate, signaling, and metabolic function.

Troubleshooting Guide

Q3: My this compound levels are unexpectedly high across all samples, including controls. What are the potential causes?

A: Unexpectedly high this compound levels can stem from several sources, ranging from biological effects to analytical artifacts.

  • Biological Cause - DEGS1 Inhibition: A primary biological cause is the inhibition of Dihydroceramide Desaturase (DEGS1), the enzyme that converts dihydroceramide to ceramide.[5][9] Many compounds, including some experimental drugs or even vitamins like gamma-tocotrienol, can inhibit DEGS1 activity, leading to a buildup of dihydroceramides.[5] Review your experimental conditions for any known or potential DEGS1 inhibitors.

  • Analytical Issue - Co-elution: A major analytical challenge is the co-elution of other lipid species that are isobaric (have the same mass) with this compound. This is a common problem in lipidomics that can lead to false positives and inaccurate quantification.[3] Optimizing your liquid chromatography (LC) method to improve separation is critical.

  • Analytical Issue - In-Source Fragmentation: During mass spectrometry analysis, particularly with electrospray ionization (ESI), more complex lipids can fragment within the ion source, generating ions that mimic the mass of this compound. This "in-source fragmentation" can artificially inflate the signal.[12] Reviewing your MS source conditions and comparing them with established protocols can help mitigate this.

  • Sample Handling: While ceramides and dihydroceramides are generally more stable than other sphingolipids like S1P, improper sample handling, such as repeated freeze-thaw cycles, can still introduce variability.[12]

A logical troubleshooting workflow can help pinpoint the issue.

G Start Unexpectedly High C2-dhCer Levels CheckInhibitor Review experimental conditions for DEGS1 inhibitors Start->CheckInhibitor OptimizeLC Optimize LC method to resolve potential co-eluting species Start->OptimizeLC ReviewHandling Assess sample handling and storage protocols Start->ReviewHandling CheckInhibitor->OptimizeLC No Inhibitor Found InhibitorFound High levels are likely a biological effect CheckInhibitor->InhibitorFound Inhibitor Present CheckMS Verify MS/MS fragmentation pattern for C2-dhCer OptimizeLC->CheckMS ArtifactSuspected High levels are likely an analytical artifact CheckMS->ArtifactSuspected Pattern Mismatch

Caption: Troubleshooting logic for high C2-dhCer levels.

Q4: I am having difficulty separating this compound from C2 ceramide using LC-MS. How can I improve this?

A: The structural similarity between ceramides and dihydroceramides makes their chromatographic separation challenging but achievable. The key difference for separation is the double bond in the sphingoid base of ceramide, which affects its interaction with the stationary phase.[13]

  • Chromatography Type: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography can be used. NP-HPLC can provide excellent separation, with ceramides typically eluting about 2.5 minutes earlier than their dihydroceramide counterparts of the same chain length.[13] RP-HPLC is also widely used and effective.[14]

  • Column Choice: For RP-HPLC, C8 or C18 columns are common. A C8 column may be preferable in some cases to avoid issues with very long-chain lipids getting stuck, which can affect overall chromatographic performance.

  • Mobile Phase Optimization: A gradient elution is typically required. Common mobile phases involve a mixture of solvents like acetonitrile, isopropanol, methanol (B129727), and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[14][15] Experimenting with the gradient slope and solvent composition is key to achieving baseline separation. For example, a slower, more shallow gradient around the elution time of your analytes can significantly improve resolution.

  • Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve the separation between closely eluting peaks.

Q5: How do I choose the correct internal standard for accurate quantification of this compound?

A: Using an appropriate internal standard (IS) is critical for correcting variability in sample preparation and instrument response.[12][16]

  • Stable Isotope-Labeled (SIL) Standards: The gold standard is a stable isotope-labeled version of the analyte itself (e.g., C2-dihydroceramide-d3).[2][17] However, these can be expensive and not always commercially available for every specific lipid.

  • Odd-Chain Length Standards: A widely accepted alternative is to use an odd-chain dihydroceramide (e.g., C17-dihydroceramide) as the internal standard.[2][18][19] These are ideal because they are not naturally abundant in most biological systems, have similar chemical properties and extraction efficiency to even-chain lipids, and are easily resolved by mass spectrometry due to their different mass.[2]

  • Avoid Single Standards for All Classes: It is poor practice to use a single ceramide internal standard to quantify all dihydroceramide species, as ionization efficiency and fragmentation can differ.[12] It is best to use a dihydroceramide IS for dihydroceramide analytes.

Internal Standard TypeProsCons
Stable Isotope-Labeled C2-dhCer Most accurate; co-elutes and experiences identical matrix effects.[2][12]Can be expensive and may not be readily available.
Odd-Chain Dihydroceramide (e.g., C17) Excellent choice; not endogenous, similar behavior to analyte.[2][19]Minor differences in chromatography and ionization compared to C2.
Odd-Chain Ceramide (e.g., C17) Commercially available; better than no IS.Less accurate due to differences in structure and ionization efficiency.[12]

Table 1: Comparison of internal standard choices for this compound quantification.

Experimental Protocols & Data

Lipid Extraction Protocols

Accurate analysis begins with efficient and reproducible lipid extraction. Two common methods are the Bligh & Dyer and the Methyl-tert-butyl ether (MTBE) protocols.

Protocol 1: Bligh & Dyer Lipid Extraction This classic method uses a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.

  • To a 1 mL aqueous sample (e.g., cell suspension, tissue homogenate), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[20][21]

  • Vortex the mixture thoroughly for 10-15 minutes to ensure a single-phase system and complete extraction.[21]

  • Add 1.25 mL of chloroform and vortex for 1 minute.[20][21]

  • Add 1.25 mL of water and vortex for another minute. This will induce phase separation.[20][21]

  • Centrifuge the sample at low speed (~1000 x g) for 5-10 minutes to clearly separate the layers.[20] You will observe a lower organic phase (containing lipids) and an upper aqueous phase.

  • Carefully collect the lower organic phase with a glass Pasteur pipette, avoiding the protein disk at the interface.[20][21]

  • Dry the collected organic phase under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., acetonitrile/isopropanol/water).

Protocol 2: MTBE Lipid Extraction This method is a popular alternative that avoids the use of chloroform and can be more amenable to high-throughput workflows.

  • To a 200 µL sample aliquot in a glass tube, add 1.5 mL of methanol and vortex.[22]

  • Add 5 mL of MTBE and incubate on a shaker for 1 hour at room temperature.[22]

  • Induce phase separation by adding 1.25 mL of high-purity water.[22]

  • Incubate for 10 minutes at room temperature, then centrifuge at 1000 x g for 10 minutes.[22]

  • Collect the upper organic phase (MTBE layer).[22][23]

  • To maximize yield, re-extract the lower aqueous phase with ~2 mL of an MTBE/methanol/water mixture (10:3:2.5, v/v/v) and combine the upper organic phases.[22]

  • Dry the combined organic phase under nitrogen or vacuum.

  • Reconstitute the dried lipids in a suitable solvent for injection.

LC-MS/MS Parameters for this compound

Quantification is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) is the most common ionization source.

G SamplePrep Lipid Extraction (Bligh-Dyer or MTBE) LC Reversed-Phase LC Separation (C8 or C18 column) SamplePrep->LC MS ESI Source (Positive or Negative Ion Mode) LC->MS MSMS Triple Quadrupole MS (MRM Mode) MS->MSMS Data Data Analysis (Peak Integration & Normalization to IS) MSMS->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Table 2: Typical LC-MS/MS Parameters for Dihydroceramides

ParameterTypical SettingNotes
LC Column Reversed-Phase C8 or C18 (e.g., 2.1 x 100 mm, <3 µm)C8 can be advantageous for broad lipidomics.
Mobile Phase A Water with 0.1-0.2% Formic Acid or 10 mM Ammonium Bicarbonate.[14][24]Additives aid in ionization.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1-0.2% Formic Acid.[14]A strong organic solvent is needed to elute lipids.
Flow Rate 0.3 - 0.5 mL/minAdjust for column dimensions and desired resolution.
Ionization Mode ESI Positive (+) or Negative (-)Both can be used. Negative mode can offer excellent sensitivity and structurally informative fragments.[24]
Collision Energy 20 - 60 eVMust be optimized for the specific instrument and analyte.[25]
MRM Transition (Negative Mode) Precursor Ion [M-H]⁻ → Product IonFor dhCer, product ions from neutral losses of 258.2 and 301.3 m/z are superior for quantification and qualification, respectively.[24]
MRM Transition (Positive Mode) Precursor Ion [M+H]⁺ → Product IonA common fragment for all ceramides and dihydroceramides is m/z 264, corresponding to the sphingoid base.[14][15][26]

Note: The exact m/z values for C2-dihydroceramide (N-acetyl-sphinganine) would be: [M-H]⁻ = 342.3; [M+H]⁺ = 344.3. The specific MRM transitions should be optimized empirically on your instrument.

Signaling Pathway Context

Understanding the position of this compound in its metabolic pathway is key to interpreting its levels. It is synthesized de novo and is the direct precursor to C2 ceramide.

G cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (Sphinganine) Serine->DHS SPT CerS Ceramide Synthase (CerS) DHS->CerS C2_dhCer This compound DEGS1 Dihydroceramide Desaturase 1 (DEGS1) C2_dhCer->DEGS1 Complex Complex Sphingolipids (e.g., Dihydrosphingomyelin) C2_dhCer->Complex C2_Cer C2 Ceramide CerS->C2_dhCer + Acetyl-CoA DEGS1->C2_Cer

Caption: The de novo sphingolipid synthesis pathway.

References

ensuring reproducibility in C2 dihydroceramide assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C2 dihydroceramide (B1258172) assays. This resource is designed for researchers, scientists, and drug development professionals to ensure reproducibility and accuracy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during C2 dihydroceramide assays, providing specific solutions to enhance the reproducibility of your results.

Q1: Why am I seeing poor separation between this compound and C2 ceramide peaks in my LC-MS/MS analysis?

A1: Distinguishing between this compound and its ceramide counterpart is crucial for accurate quantification, as they can have identical m/z values.[1] Poor separation is often due to suboptimal chromatographic conditions.

  • Solution:

    • Optimize your gradient: Employ a long, shallow gradient with a reversed-phase column (e.g., C18). A gradual increase in the organic mobile phase can effectively separate these structurally similar lipids.[1]

    • Column selection: A column with a different stationary phase, such as a C8, may provide the necessary selectivity.

    • Mobile phase modifiers: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and resolution.

Q2: My signal intensity for this compound is low and inconsistent. What could be the cause?

A2: Low and variable signal intensity is often a result of ion suppression, a common issue in LC-MS/MS analysis of complex biological samples.[2][3] This occurs when co-eluting matrix components interfere with the ionization of the target analyte.[2][3]

  • Solution:

    • Improve sample preparation: A more rigorous sample cleanup can remove interfering substances. Consider switching from a simple protein precipitation to a liquid-liquid extraction (LLE) like the Bligh & Dyer method, or use solid-phase extraction (SPE).[2]

    • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to correct for ion suppression. Since it has nearly identical chemical properties to this compound, it will be affected by ion suppression to the same extent, allowing for accurate ratiometric quantification.[4]

    • Chromatographic separation: Ensure that this compound does not co-elute with major phospholipids, which are a common source of ion suppression. Adjusting the LC gradient can help.

    • Sample dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]

Q3: I'm observing high variability between replicate injections. What are the likely sources of this irreproducibility?

A3: High variability can stem from several factors throughout the analytical workflow.

  • Solution:

    • Inconsistent sample preparation: Ensure precise and consistent execution of the extraction protocol for all samples. Use of automated liquid handlers can improve precision.

    • Improper sample storage: this compound can degrade if not stored properly. Samples should be stored at -80°C and processed quickly after thawing.

    • LC system equilibration: Ensure the LC column is fully equilibrated to the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifts in retention time and variable peak areas.

    • Internal standard addition: The internal standard must be added to each sample at the very beginning of the extraction process to account for variability in extraction efficiency and instrument response.

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: The choice of internal standard is critical for accurate and reproducible quantification.

  • Recommendation:

    • Stable Isotope-Labeled (SIL) this compound: This is the ideal internal standard as it has the same chemical structure and properties as the analyte, ensuring it behaves identically during extraction, chromatography, and ionization.

    • Odd-Chain Dihydroceramide: If a SIL-IS is unavailable, an odd-chain dihydroceramide (e.g., C17 dihydroceramide) can be a suitable alternative as it is not naturally present in most biological samples.

Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture using a Modified Bligh & Dyer Method

This protocol provides a detailed methodology for the extraction of this compound from cultured cells.

  • Sample Preparation:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass tube.

    • Add the internal standard (e.g., stable isotope-labeled this compound) to the cell suspension.

  • Lipid Extraction:

    • Add 3.75 mL of a 1:2 (v/v) chloroform (B151607):methanol mixture to the 1 mL cell suspension.[2]

    • Vortex vigorously for 15 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.[2]

    • Add 1.25 mL of water and vortex for another minute.[2]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a suitable volume of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 60% B

      • 2-12 min: Linear gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 60% B and equilibrate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (d18:0/2:0): m/z 344.3 → m/z 284.3 (This transition corresponds to the precursor ion and a characteristic fragment ion after collision-induced dissociation. The exact m/z values may vary slightly depending on the instrument and adduction).

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific instrument being used to maximize the signal for the this compound MRM transition.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for Dihydroceramides
FeatureProtein Precipitation (Methanol)Bligh & Dyer (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and precipitationPartitioning between immiscible solventsAdsorption onto a solid support
Pros Fast, simple, high-throughputGood recovery for a broad range of lipids, "gold standard"High selectivity, excellent for removing interferences
Cons High risk of ion suppression, may not be exhaustiveMore time-consuming, requires larger solvent volumesMore expensive, requires method development
Best for High-throughput screeningComprehensive lipid profilingTargeted analysis requiring high purity
Table 2: Assay Validation Parameters for a this compound LC-MS/MS Method (Hypothetical Data)

This table presents typical validation data that should be generated to ensure the reliability of a this compound assay, based on FDA guidelines.[5]

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ± 20%1.0 ng/mL
Intra-day Precision (%CV) < 15%6.5%
Inter-day Precision (%CV) < 15%8.2%
Accuracy (% Recovery) 85-115%97.5%
Extraction Recovery Consistent and reproducible> 90%
Matrix Effect Within acceptable limitsMinimal ion suppression observed

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification cell_culture Cell Culture/ Tissue Homogenate add_is Add Internal Standard cell_culture->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction dry_reconstitute Dry & Reconstitute in Mobile Phase extraction->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing peak_integration Peak Integration data_processing->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve concentration Calculate Concentration calibration_curve->concentration

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_downstream Downstream Cellular Effects ser_pal Serine + Palmitoyl-CoA spt SPT ser_pal->spt kdsr 3-KDS Reductase spt->kdsr 3-Ketodihydrosphingosine cers Ceramide Synthase (CerS) kdsr->cers Dihydrosphingosine dhcer This compound cers->dhcer degs1 Dihydroceramide Desaturase (DEGS1) cer C2 Ceramide degs1->cer dhcer->degs1 er_stress ER Stress dhcer->er_stress Accumulation Inhibits DEGS1 autophagy Autophagy er_stress->autophagy cell_cycle Cell Cycle Arrest (G1/S Transition) autophagy->cell_cycle

Caption: Dihydroceramide accumulation induces ER stress and autophagy.[5][6][7]

References

Validation & Comparative

A Comparative Guide to C2 and C6 Dihydroceramides in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of bioactive lipids is paramount. Among these, sphingolipids, particularly ceramides (B1148491) and their precursors, have garnered significant attention for their involvement in a spectrum of cellular processes, from apoptosis to autophagy. This guide provides a detailed comparison of two short-chain N-acyl-sphinganines (dihydroceramides): C2 dihydroceramide (B1258172) and C6 dihydroceramide. While their ceramide counterparts are extensively studied, the biological activities of these dihydro-analogs are an emerging area of interest.

Introduction to Dihydroceramides

Dihydroceramides (dhCer) are immediate precursors to ceramides in the de novo sphingolipid synthesis pathway.[1] They are structurally distinct from ceramides due to the absence of a C4-C5 trans-double bond in the sphingoid backbone.[2] This single structural difference significantly alters their biophysical properties and, consequently, their biological activities. For a long time, dihydroceramides were considered biologically inert intermediates.[3] However, recent evidence has revealed their participation in crucial cellular events, including autophagy, cell cycle arrest, and the modulation of apoptosis.[1][3][4] Short-chain, cell-permeable analogs like C2 and C6 dihydroceramide are invaluable tools for investigating these processes.

C2 Dihydroceramide: The "Inactive" Counterpart?

This compound (N-acetyl-sphinganine) has frequently been used in studies as a negative control for its unsaturated counterpart, C2 ceramide. In many experimental contexts, it has been shown to be significantly less bioactive.

Key Experimental Findings:

  • Apoptosis: Unlike C2-ceramide, C2-dihydroceramide does not typically induce apoptosis in various cell lines, including HL-60 leukemia cells.[3] It is unable to form the large, stable membrane channels in the mitochondrial outer membrane that are characteristic of ceramide-induced apoptosis.[5] In fact, some studies suggest that C2-dihydroceramide can inhibit ceramide channel formation, thereby acting as an antagonist to ceramide-induced apoptosis.

  • Superoxide (B77818) Release: In a study on human monocytes, C2-dihydroceramide was found to be inactive in inhibiting superoxide release, a function demonstrated by C2-ceramide.[6][7]

  • Protein Phosphatase 2A (PP2A) Activation: C2-ceramide is known to activate PP2A, a key event in its pro-apoptotic signaling. C2-dihydroceramide does not share this activity.[5]

C6 Dihydroceramide: Emerging Biological Roles

C6 dihydroceramide (N-hexanoyl-sphinganine) has been less extensively studied than its C2 counterpart, and direct comparisons are scarce. However, available data suggests it may also exhibit distinct activities compared to C6-ceramide.

Key Experimental Findings:

  • Cell Viability: In a study on decidual cells, C6-dihydroceramide treatment showed a different effect on cell viability compared to C6-ceramide, suggesting distinct biological activities.[8]

  • Autophagy: While direct evidence for C6-dihydroceramide is limited, the accumulation of endogenous long-chain dihydroceramides has been shown to induce autophagy.[4] Given that short-chain ceramides can be metabolized within the cell, it is plausible that exogenously supplied C6-dihydroceramide could influence autophagic pathways.

Comparative Summary of Cellular Effects

Direct comparative studies between C2 and C6 dihydroceramide are limited in the current literature. The following table summarizes their effects, largely inferred from comparisons with their ceramide analogs.

FeatureThis compoundC6 DihydroceramideReferences
Primary Use in Research Often used as an inactive control for C2-Ceramide.Less commonly studied; used to investigate the role of the saturated sphingoid backbone.[3][6]
Apoptosis Induction Generally considered non-apoptotic; can inhibit ceramide-induced apoptosis.Likely non-apoptotic, similar to other dihydroceramides.[3][5]
Autophagy Induction Not a primary inducer; accumulation of endogenous dihydroceramides is linked to autophagy.Potential to influence autophagy, though direct evidence is limited.[4]
Effect on Cell Viability Generally no significant impact on cell proliferation.[3]Can affect cell viability, with effects distinct from C6-ceramide.[8][3][8]
Signaling Pathway Modulation Does not activate PP2A.Specific signaling effects are not well-characterized.[5]

Note: The biological effects of exogenous short-chain lipids can be cell-type specific and depend on their intracellular metabolism, including potential conversion to other sphingolipid species.

Signaling Pathways and Molecular Interactions

The primary difference in signaling between ceramides and dihydroceramides stems from the lack of the 4,5-trans double bond in the latter. This structural feature is critical for the biophysical properties that allow ceramides to form channels in mitochondrial membranes and to interact with specific protein targets. Dihydroceramides do not readily form these channels and may even disrupt them.

G cluster_ER Endoplasmic Reticulum cluster_acyl Acyl-CoA cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT keto_dhSph 3-ketosphinganine SPT->keto_dhSph Reductase 3-ketosphinganine reductase keto_dhSph->Reductase dhSph Sphinganine (dihydrosphingosine) Reductase->dhSph CerS Ceramide Synthase (CerS1-6) dhSph->CerS dhCer Dihydroceramide (dhCer) CerS->dhCer DES1 Dihydroceramide Desaturase 1 (DES1) dhCer->DES1 Cer Ceramide DES1->Cer SMS Sphingomyelin Synthase Cer->SMS GCS Glucosylceramide Synthase Cer->GCS cluster_Golgi cluster_Golgi Cer->cluster_Golgi C2_CoA Acetyl-CoA (C2) C2_CoA->CerS C6_CoA Hexanoyl-CoA (C6) C6_CoA->CerS SM Sphingomyelin SMS->SM GlcCer Glucosylceramide GCS->GlcCer G cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 20mM in DMSO) Working Prepare Working Solution in Serum-Free Medium Stock->Working Treat Treat Cells with C2/C6 dhCer Working->Treat Culture Culture Cells (e.g., 96-well plate) Culture->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Apoptosis Apoptosis (Annexin V/PI) Incubate->Apoptosis Western Protein Expression (Western Blot) Incubate->Western

References

A Comparative Guide to Short-Chain Ceramides: C2 Dihydroceramide vs. C2 and C6 Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C2 dihydroceramide (B1258172) with other commonly used short-chain ceramides (B1148491), namely C2 ceramide and C6 ceramide. We will delve into their differential effects on critical cellular processes, supported by experimental data, and provide detailed protocols for key assays.

Introduction to Short-Chain Ceramides

Ceramides are bioactive sphingolipids that play a pivotal role in regulating a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy. Short-chain ceramides, such as C2 and C6 ceramides, are synthetic, cell-permeable analogs of endogenous ceramides, making them invaluable tools for studying ceramide-mediated signaling pathways. C2 dihydroceramide, which lacks the characteristic 4,5-trans double bond in the sphingoid backbone, is often used as a negative control to elucidate the structural requirements for ceramide's biological activity.

Comparative Analysis of Biological Activities

The primary difference between this compound and its ceramide counterparts lies in their biological activity, which is largely attributed to the presence or absence of the 4,5-trans double bond.

Apoptosis Induction

C2 and C6 ceramides are potent inducers of apoptosis in a variety of cell lines. In contrast, this compound is largely considered biologically inactive in this regard.[1][2][3] This highlights the critical role of the double bond in initiating the apoptotic cascade.

Quantitative Data on Apoptosis Induction

Cell LineCompoundConcentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference
Immature Mouse Enteric NeuronsC2-ceramide256Increased Caspase 3/7 activity[1]
Immature Mouse Enteric NeuronsC6-ceramide2512Increased Caspase 3/7 activity[1]
Immature Mouse Enteric NeuronsC2-dihydroceramide2524No significant increase in Caspase 3/7 activity[1]
Immature Mouse Enteric NeuronsC6-dihydroceramide2524No significant increase in Caspase 3/7 activity[1]
Human Leukemia (HL-60)C2-ceramide--Potent inducer of apoptosis[4][5]
Human Leukemia (HL-60)C2-dihydroceramide--Inactive in inducing apoptosis[5]
Human Squamous Carcinoma (HSC-I)C2-ceramide--Induced apoptosis[6]
Human Squamous Carcinoma (HSC-I)C2-dihydroceramide--No apoptotic effect[6]

Table 1: Comparative effects of short-chain ceramides on apoptosis. Data is compiled from multiple sources and experimental conditions may vary.

Cell Viability

Consistent with its inability to induce apoptosis, this compound generally does not exhibit significant cytotoxicity. C2 and C6 ceramides, however, reduce cell viability in a dose-dependent manner. The IC50 values for C2 and C6 ceramides can vary between cell lines.

Quantitative Data on Cell Viability (IC50 Values)

Cell LineC2-ceramide (µM)C6-ceramide (µM)Reference
Breast Cancer (MCF-7)-5-10[7]
Breast Cancer (MDA-MB-231)-5-10[7]
Breast Cancer (SK-BR-3)-5-10[7]

Table 2: IC50 values for C2 and C6 ceramides in various breast cancer cell lines.

Autophagy

Ceramides have been shown to induce autophagy, a cellular process of self-digestion.[1] This process is often characterized by the conversion of LC3-I to LC3-II. While C2 and C6 ceramides can stimulate autophagy, the role of this compound in this process is less defined and it is often found to be inactive.[8] Interestingly, some studies suggest that the conversion of short-chain ceramides to long-chain ceramamides is required for autophagy induction.[9][10]

Quantitative Data on Autophagy Induction

Cell LineCompoundConcentration (µM)Incubation Time (h)Effect on LC3-II LevelsReference
Malignant Glioma (U373-MG)C2-ceramide2524Marked increase[11]
Malignant Glioma (T98G)C2-ceramide2524Marked increase[11]
HeLaC2-ceramide1004Increased GFP-LC3 puncta[8]
HeLaC2-dihydroceramide1004No significant increase in GFP-LC3 puncta[8]

Table 3: Comparative effects of short-chain ceramides on autophagy marker LC3-II.

Signaling Pathways

C2 and C6 ceramides activate several signaling pathways that lead to apoptosis and other cellular responses. These often involve the activation of protein phosphatases and stress-activated protein kinases, and the inhibition of pro-survival pathways like the Akt/mTOR pathway. This compound, due to its inactivity, does not typically engage these pathways.

G Ceramide-Induced Apoptotic Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular C2/C6 Ceramide C2/C6 Ceramide PP2A PP2A C2/C6 Ceramide->PP2A activates JNK JNK C2/C6 Ceramide->JNK activates Akt Akt PP2A->Akt dephosphorylates (inhibits) Bad Bad PP2A->Bad dephosphorylates (activates) Akt->Bad phosphorylates (inhibits) Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bad->Bcl-2/Bcl-xL sequesters Bax/Bak Bax/Bak Bad->Bax/Bak promotes activation Bcl-2/Bcl-xL->Bax/Bak inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion form pores Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis c-Jun c-Jun JNK->c-Jun phosphorylates (activates) c-Jun->Apoptosis This compound This compound No significant activation\nof apoptotic pathways No significant activation of apoptotic pathways This compound->No significant activation\nof apoptotic pathways

Caption: Ceramide-induced apoptotic signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, C2 ceramide, or C6 ceramide for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of short-chain ceramides for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Caspase-3 and LC3-II

This technique is used to detect the activation of caspase-3 (a key executioner caspase in apoptosis) and the conversion of LC3-I to LC3-II (a hallmark of autophagy).

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, LC3B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

G General Experimental Workflow for Comparing Short-Chain Ceramides cluster_workflow Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with C2-DHCer, C2-Cer, C6-Cer Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay MTT Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Annexin V/PI Staining Autophagy Assay Autophagy Assay Treatment->Autophagy Assay Western Blot for LC3-II Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Autophagy Assay->Data Analysis

Caption: Experimental workflow for comparing short-chain ceramides.

Conclusion

References

A Comparative Guide to Ceramide Synthase Inhibitors: Validating C2 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C2 dihydroceramide (B1258172) and other notable ceramide synthase (CerS) inhibitors. It is designed to offer an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate tools for research and therapeutic development.

Introduction to Ceramide Synthase and its Inhibition

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that play a pivotal role in sphingolipid metabolism. They catalyze the N-acylation of a sphingoid base, such as sphinganine (B43673) or sphingosine, with a fatty acyl-CoA to form dihydroceramide or ceramide, respectively. These ceramides (B1148491) are not only structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] Given their central role, the inhibition of ceramide synthases has emerged as a key strategy for studying and potentially treating various diseases, including cancer and metabolic disorders.

C2 dihydroceramide (N-acetyl-D-erythro-dihydrosphingosine) is a synthetic, cell-permeable analog of the natural substrate for ceramide synthase. Its structure, featuring a short acetyl chain, allows it to readily cross cell membranes and act as a competitive inhibitor of ceramide synthase by mimicking the endogenous substrate, dihydrosphingosine. This guide will delve into the validation of this compound as a CerS inhibitor and compare its characteristics with other well-established inhibitors.

Comparative Analysis of Ceramide Synthase Inhibitors

The selection of an appropriate ceramide synthase inhibitor is critical for the specific research question being addressed. Factors such as isoform selectivity, potency, and mechanism of action are key considerations. The following table summarizes the quantitative data for this compound and its alternatives.

InhibitorTarget CerS Isoform(s)IC50 ValueMode of ActionKey References
This compound All (putative)Not explicitly reportedCompetitive (putative)[3]
Fumonisin B1 All~0.1 µM (rat liver microsomes)Competitive[4]
FTY720 (Fingolimod) All (CerS4 least inhibited)Ki of 2.15 µM for CerS2Competitive with dihydrosphingosine[2]
P053 CerS1Not explicitly reportedNon-competitive[4]
ST1058 & ST1074 Preferentially CerS2 and CerS4µM rangeNot specified[2]
ST1072 Potently CerS4 and CerS6µM rangeNot specified[2]
ST1060 Predominantly CerS2µM rangeNot specified[2]

Experimental Protocols

Accurate and reproducible experimental design is paramount in validating and comparing enzyme inhibitors. Below is a detailed protocol for a common in vitro ceramide synthase assay.

In Vitro Ceramide Synthase Activity Assay using LC-MS/MS

This protocol is adapted from established methods for measuring ceramide synthase activity in cell lysates.

1. Materials and Reagents:

  • Cell Lysates: Prepare from cells of interest (e.g., HEK293T cells overexpressing a specific CerS isoform).

  • Assay Buffer: 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, 2 mM MgCl2.

  • Substrates:

    • Sphinganine (D-erythro-dihydrosphingosine)

    • Fatty acyl-CoA (e.g., Palmitoyl-CoA for CerS5/6, Stearoyl-CoA for CerS1)

  • Inhibitors: this compound, Fumonisin B1, etc., dissolved in an appropriate solvent (e.g., DMSO).

  • Internal Standard: C17-Ceramide (d18:1/17:0).

  • Solvents: Chloroform, Methanol, Water (LC-MS grade).

  • LC-MS/MS system

2. Procedure:

  • Preparation of Cell Lysates:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in assay buffer and lyse by sonication or freeze-thaw cycles on ice.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Assay buffer

      • Inhibitor at desired concentrations (or vehicle control). Pre-incubate for 10-15 minutes at 37°C.

      • Cell lysate (typically 20-50 µg of protein).

      • Sphinganine (e.g., 20 µM final concentration).

      • Start the reaction by adding the fatty acyl-CoA (e.g., 50 µM final concentration).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Add the internal standard (C17-Ceramide).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify the specific dihydroceramide or ceramide product and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the amount of product formed based on the peak area ratio of the product to the internal standard.

    • Normalize the enzyme activity to the amount of protein used and the reaction time (e.g., pmol/min/mg protein).

    • For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Visualizing Key Pathways

Understanding the context in which ceramide synthase inhibitors function is crucial. The following diagrams, generated using the DOT language, illustrate the key sphingolipid metabolic pathways and a downstream signaling cascade affected by ceramide levels.

DeNovo_Ceramide_Synthesis cluster_inhibitors Inhibitors Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 C2_Dihydroceramide This compound CerS CerS C2_Dihydroceramide->CerS Inhibits (Competitive) Fumonisin_B1 Fumonisin B1 Fumonisin_B1->CerS Inhibits (Competitive) FTY720 FTY720 FTY720->CerS Inhibits (Competitive)

Caption: De Novo Ceramide Synthesis Pathway and points of inhibition.

Salvage_Pathway cluster_inhibitors Inhibitors Complex_Sphingolipids Complex Sphingolipids Ceramide Ceramide Complex_Sphingolipids->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS C2_Dihydroceramide This compound CerS CerS C2_Dihydroceramide->CerS Inhibits (Competitive) Fumonisin_B1 Fumonisin B1 Fumonisin_B1->CerS Inhibits (Competitive) FTY720 FTY720 FTY720->CerS Inhibits (Competitive)

Caption: The Sphingolipid Salvage Pathway.

Ceramide_Apoptosis_Pathway Stress_Signal Stress Signal (e.g., UV, TNF-α) CerS_Activation Ceramide Synthase Activation Stress_Signal->CerS_Activation Ceramide_Accumulation Ceramide Accumulation CerS_Activation->Ceramide_Accumulation Mitochondria Mitochondria Ceramide_Accumulation->Mitochondria Induces outer membrane permeabilization Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

Conclusion

In comparison, inhibitors like Fumonisin B1 and FTY720 offer potent, broad-spectrum inhibition of ceramide synthases with well-characterized IC50 and Ki values, respectively.[2][4] For researchers requiring isoform-specific inhibition, newer compounds such as P053 and the ST series of inhibitors provide valuable, albeit less characterized, alternatives.[2][4]

The choice of inhibitor will ultimately depend on the specific experimental context. For studies requiring a rapid, cell-permeable tool to mimic ceramide accumulation, this compound remains a viable option. However, for precise enzymatic studies and in vivo applications where potency and isoform selectivity are critical, well-characterized inhibitors like Fumonisin B1 or more targeted compounds should be considered. The provided experimental protocol and pathway diagrams serve as a foundational resource for researchers to design and interpret their studies on the multifaceted roles of ceramides in health and disease.

References

Comparative Analysis of C2 Dihydroceramide and C2 Ceramide on Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

This guide provides a detailed comparative analysis of the effects of C2 ceramide and its structural analog, C2 dihydroceramide (B1258172), on the cellular process of autophagy. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data, detailed protocols, and pathway visualizations.

Introduction: C2 Ceramide vs. C2 Dihydroceramide

Ceramides are bioactive sphingolipids that act as critical second messengers in a variety of cellular processes, including proliferation, cell death (apoptosis), and autophagy.[1] C2 ceramide (N-acetyl-D-sphingosine) is a cell-permeable, short-chain synthetic analog widely used to study ceramide-mediated signaling. Its precursor and structural analog, this compound (C2-DHCer), lacks the characteristic 4,5-trans double bond in the sphingoid base.[2][3] This single structural difference is critical, as this compound is often considered biologically inactive in many ceramide-induced pathways and is frequently used as a negative control in experiments.[2] However, emerging evidence suggests that the accumulation of dihydroceramides under certain conditions, such as the inhibition of dihydroceramide desaturase (DES), can trigger cellular stress responses and autophagy.[4]

This guide focuses on the direct, comparative effects of exogenously applied C2 ceramide and this compound on the induction and regulation of autophagy.

Comparative Effects on Autophagy Induction

Experimental evidence consistently demonstrates that C2 ceramide is a potent inducer of autophagy, while this compound is largely ineffective. C2 ceramide treatment leads to the formation of autophagic vacuoles and increases the expression of key autophagy-related proteins such as Beclin-1 and the processed form of LC3 (LC3-II).[5][6] In direct comparisons, this compound fails to induce the accumulation of GFP-LC3 puncta, a hallmark of autophagosome formation, whereas C2 ceramide robustly stimulates it.[7]

Quantitative Data Summary

The following table summarizes the differential effects of C2 ceramide and this compound on key markers of autophagy as reported in various studies.

Parameter C2 Ceramide This compound Cell Line(s) References
GFP-LC3 Puncta Formation Significant IncreaseNo significant increaseHeLa, HT-29, MCF-7[7]
Beclin-1-Bcl-2 Complex Dissociation Induces DissociationDoes not induce dissociationHT-29, MCF-7[7]
LC3-II Expression Significant IncreaseNo significant increaseHNSCC cells[6][8]
Akt/mTOR Pathway Activation Decreased ActivationNo reported effectSH-SY5Y cells[8][9]
JNK Activation Increased ActivationNo reported effectSH-SY5Y, CNE2, Hep3B[8][9][10]
Mitochondrial PP2A Activation Induces ActivationDoes not induce activationHL-60[2][3]

Signaling Pathways in Autophagy Regulation

C2 ceramide induces autophagy through multiple signaling pathways, which are not activated by this compound. The lack of the 4,5-trans double bond in dihydroceramide prevents it from effectively interacting with downstream targets to initiate these cascades.[2][3]

Key pathways activated by C2 Ceramide include:

  • Inhibition of the Akt/mTOR Axis: C2 ceramide can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates the pro-survival kinase Akt.[11] The inhibition of Akt leads to the subsequent inactivation of the mammalian target of rapamycin (B549165) (mTOR), a central negative regulator of autophagy, thereby initiating the autophagic process.[10][12]

  • Activation of the JNK Pathway and Beclin-1 Regulation: C2 ceramide activates the JNK signaling pathway, which leads to the phosphorylation of the anti-apoptotic protein Bcl-2.[7][12] This phosphorylation event causes Bcl-2 to dissociate from Beclin-1, freeing Beclin-1 to participate in the Vps34 complex, which is essential for the nucleation of the autophagosome.[7]

  • Induction of Endoplasmic Reticulum (ER) Stress: Ceramide accumulation can induce ER stress, which in turn can trigger autophagy as a pro-survival response.[10][13]

The following diagram illustrates the divergent effects of C2 ceramide and this compound on these core autophagy signaling pathways.

G cluster_input Input Molecules cluster_pathways Signaling Pathways C2_Cer C2 Ceramide Akt_mTOR Akt/mTOR Pathway C2_Cer->Akt_mTOR Inhibits JNK JNK Pathway C2_Cer->JNK Activates C2_DHCer This compound C2_DHCer->Akt_mTOR No Effect C2_DHCer->JNK No Effect Autophagy Autophagy Induction Akt_mTOR->Autophagy Inhibition Beclin_Bcl2 Beclin-1:Bcl-2 Complex JNK->Beclin_Bcl2 Phosphorylates Bcl-2 Beclin_Free Free Beclin-1 Beclin_Bcl2->Beclin_Free Dissociation Beclin_Free->Autophagy Promotes

Divergent signaling of C2 Ceramide and this compound.

Experimental Protocols

Reproducible and standardized protocols are essential for studying autophagy. Below are methodologies for two key experiments used to differentiate the effects of C2 ceramide and this compound.

Protocol 1: LC3 Immunoblotting (Autophagic Flux Assay)

This method quantifies the conversion of LC3-I to LC3-II, where the amount of LC3-II correlates with the number of autophagosomes. Performing the assay in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) allows for the measurement of autophagic flux.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, MEF) in 6-well plates to reach 70-80% confluency. Treat cells with the vehicle control, C2 ceramide (e.g., 50 µM), or this compound (e.g., 50 µM) for a specified time (e.g., 6-24 hours). For flux analysis, treat a parallel set of wells with the compounds plus a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the incubation.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100-200 µL of 1x Laemmli sample buffer or RIPA buffer supplemented with protease inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Western Blot: Separate 15-30 µg of protein lysate on a 15% polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBS-T. Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash three times with TBS-T.

  • Detection and Analysis: Visualize the bands using an ECL detection system. LC3-I appears at ~16-18 kDa and LC3-II at ~14-16 kDa. Quantify band intensity using densitometry software. Calculate the LC3-II/Actin or LC3-II/LC3-I ratio. An increased ratio upon treatment, which is further enhanced by lysosomal inhibitors, indicates autophagy induction.

Protocol 2: Immunofluorescence for GFP-LC3 Puncta

This technique visualizes the recruitment of LC3 to the autophagosome membrane, which appears as distinct cytoplasmic puncta.

  • Cell Culture and Treatment: Seed cells stably expressing GFP-LC3 onto glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat cells with the vehicle control, C2 ceramide, or this compound as described in Protocol 1.

  • Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining for an internal antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of GFP-LC3 dots per cell. A significant increase in the average number of puncta per cell (typically >5-10) is indicative of autophagy induction. Compare the results from C2 ceramide and this compound treatments against the control.

Standard Experimental Workflow

The following diagram outlines a typical workflow for the comparative analysis of C2 ceramide and this compound on autophagy.

G cluster_assays Autophagy Assessment start Start: Hypothesis Formulation culture Cell Line Selection & Culture (e.g., HeLa, SH-SY5Y) start->culture treatment Treatment Groups culture->treatment control Vehicle Control treatment->control Gr 1 c2_cer C2 Ceramide treatment->c2_cer Gr 2 c2_dhcer This compound treatment->c2_dhcer Gr 3 wb Western Blot (LC3-II/I Ratio, Beclin-1) control->wb if Immunofluorescence (LC3 Puncta Count) control->if tem Transmission Electron Microscopy (Autophagosome Visualization) control->tem c2_cer->wb c2_cer->if c2_cer->tem c2_dhcer->wb c2_dhcer->if c2_dhcer->tem analysis Data Acquisition & Analysis wb->analysis if->analysis tem->analysis conclusion Conclusion analysis->conclusion

Workflow for comparing ceramide analogs on autophagy.

Conclusion

The presence of the 4,5-trans double bond in C2 ceramide is indispensable for its ability to induce autophagy. It activates multiple signaling pathways, including the inhibition of the Akt/mTOR axis and the JNK-mediated dissociation of the Beclin-1:Bcl-2 complex. In stark contrast, this compound, which lacks this double bond, is unable to engage these signaling cascades and consequently fails to induce autophagy under most experimental conditions.[2] This makes this compound an essential negative control for ensuring the specificity of ceramide-induced effects in autophagy research. While some studies suggest a role for endogenous dihydroceramide accumulation in triggering stress-induced autophagy, exogenously added this compound remains the standard for a non-autophagy-inducing control in comparative studies.[4]

References

Cross-Validation of C2 Dihydroceramide Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of C2 dihydroceramide (B1258172), a key intermediate in the de novo sphingolipid biosynthesis pathway. While historically considered biologically inert compared to its counterpart, C2 ceramide, recent evidence suggests that the accumulation of dihydroceramides can actively modulate critical cellular processes. This document summarizes key findings across various cell lines, presents detailed experimental protocols, and visualizes the underlying molecular pathways.

Comparative Analysis of Cellular Responses

The cellular response to C2 dihydroceramide (C2-dhCer) is context-dependent, varying significantly across different cell lines. Unlike C2-ceramide, which is a well-established inducer of apoptosis and cell cycle arrest, C2-dhCer often exhibits more nuanced or even opposing effects.[1][2] Early studies in cell lines such as the human leukemia cell line HL-60 and colon cancer lines HCT-116 and HT-29 reported that C2-dhCer did not inhibit cell growth or induce apoptosis, serving primarily as a negative control for C2-ceramide experiments.[1]

However, the modulation of dihydroceramide levels through the inhibition of its converting enzyme, dihydroceramide desaturase (DEGS1), has revealed its role in processes like autophagy and cell cycle arrest.[1][2] For instance, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, the accumulation of specific long-chain dihydroceramides (C22:0 and C24:0) was correlated with increased autophagy and caspase-independent cell death.[2] In human neuroblastoma cells (SMS-KCNR), inhibiting DEGS1 led to dihydroceramide accumulation, resulting in G0/G1 cell cycle arrest.[3]

The following table summarizes the observed effects of modulating this compound levels in different cell lines.

Cell LineCell TypePrimary Effect ObservedKey Findings
HL-60 Human Promyelocytic LeukemiaNo significant effect on apoptosisC2-dihydroceramide did not induce apoptosis, unlike C2-ceramide which is a potent apoptosis inducer in this cell line.[1][4]
HCT-116 & HT-29 Human Colon CarcinomaNo significant effect on proliferation or apoptosisSimilar to findings in HL-60 cells, C2-dihydroceramide was found to be significantly less bioactive than C2-ceramide.[1]
HSC-I Human Squamous Cell CarcinomaNo apoptotic morphology observedIn contrast to C2-ceramide which induced clear signs of apoptosis, C2-dihydroceramide did not produce these morphological changes.[5]
T-ALL Cell Lines (e.g., CCRF-CEM) T-cell Acute Lymphoblastic LeukemiaAutophagy and Caspase-Independent Cell DeathAccumulation of specific long-chain dihydroceramides (C22:0, C24:0) was cytotoxic and induced autophagy.[2][6]
SMS-KCNR Human NeuroblastomaG0/G1 Cell Cycle ArrestInhibition of dihydroceramide desaturase (DEGS1) caused an accumulation of endogenous dihydroceramides, leading to cell cycle arrest.[3]
Jurkat Human T-cell LeukemiaSensitive to cell deathC2 ceramide induced dose-dependent cell death, while its effects were less pronounced in costimulated primary T cells.[7] The ceramide-induced pathway involves the upregulation of Txnip, leading to ASK1 activation and apoptosis.[8]

Signaling Pathways and Molecular Mechanisms

The biological activity of dihydroceramides is often linked to their accumulation following the inhibition of the enzyme Dihydroceramide Desaturase (DEGS1). This enzyme is responsible for converting dihydroceramide to ceramide by introducing a critical double bond.[9] When DEGS1 is inhibited, the resulting buildup of dihydroceramides can trigger specific downstream signaling events.

In neuroblastoma cells, the accumulation of dihydroceramide has been shown to induce cell cycle arrest at the G0/G1 phase.[3] This process is mediated by the hypophosphorylation of the Retinoblastoma protein (Rb). Dephosphorylated Rb binds to the transcription factor E2F, preventing the expression of genes required for entry into the S phase. This pathway appears to involve the activation of protein phosphatases that target Rb.[3]

G cluster_0 Cell Cycle Regulation by Dihydroceramide Accumulation dhCer Dihydroceramide (Accumulation) PP Protein Phosphatase (e.g., PP1) dhCer->PP Activates pRb Phosphorylated Rb (pRb) PP->pRb Dephosphorylates Rb_E2F Inactive Rb-E2F Complex pRb->Rb_E2F Forms Complex G1_S G1-S Phase Transition Rb_E2F->G1_S Inhibits Arrest G0/G1 Arrest G1_S->Arrest

Dihydroceramide-induced G0/G1 cell cycle arrest pathway.

Experimental Protocols

Reproducible and standardized protocols are critical for comparing the effects of this compound across different studies. Below are detailed methodologies for key assays used to assess cell viability and apoptosis.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of living cells.[10]

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

    • Treatment: Expose cells to varying concentrations of this compound and appropriate vehicle controls for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][11]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[12]

  • Procedure:

    • Cell Preparation: Induce apoptosis by treating cells with this compound. Include untreated cells as a negative control.

    • Harvesting: Collect approximately 1-5 x 10^5 cells by centrifugation.[13]

    • Washing: Wash cells once with cold PBS.[13]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[13][15]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

      • Viable cells: Annexin V-negative and PI-negative.[13]

      • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

The logical flow for investigating the effects of this compound involves a series of steps from initial cell culture to functional assays and data analysis.

G Culture 1. Cell Culture (Select Cell Lines) Treatment 2. Treatment (C2-dhCer, Controls) Culture->Treatment Viability 3a. Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Data 4. Data Acquisition (Plate Reader, Flow Cytometer) Viability->Data Apoptosis->Data CellCycle->Data Analysis 5. Analysis & Comparison (IC50, % Apoptosis) Data->Analysis Conclusion 6. Conclusion Analysis->Conclusion

A typical workflow for assessing C2-dihydroceramide effects.

References

A Comparative Analysis of C2 Dihydroceramide: In Vitro vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2 dihydroceramide (B1258172) (N-acetyl-D-erythro-sphinganine) is a synthetic, cell-permeable analog of dihydroceramide, the immediate precursor to ceramide in the de novo sphingolipid biosynthesis pathway. For many years, it has been primarily utilized as a negative control in studies investigating the biological functions of C2 ceramide, given its structural similarity but lack of the C4-C5 trans-double bond, which is crucial for many of ceramide's biological activities. However, emerging research suggests that dihydroceramides, as a class, are not merely inert precursors but possess their own distinct biological roles. This guide provides a comprehensive comparison of the in vitro and in vivo effects of C2 dihydroceramide, supported by experimental data and detailed protocols.

Data Presentation: In Vitro Effects of this compound vs. C2 Ceramide

The following tables summarize the quantitative data from various in vitro studies, highlighting the differential effects of this compound and C2 ceramide on key cellular processes.

Cellular Process Cell Line Assay C2 Ceramide Effect This compound Effect Reference
ApoptosisHL-60 (Human promyelocytic leukemia)Cell ViabilityInduces apoptosisNo significant effect[1]
ApoptosisHSC-I (Human squamous cell carcinoma)TUNEL AssayInduces apoptosisNo significant effect
Insulin SignalingC2C12 MyotubesAkt/PKB PhosphorylationInhibits insulin-induced phosphorylationNo effect[2]
Insulin SignalingPancreatic β-cellsCytotoxicityCytotoxicNo cytotoxic effect[2]
Ion Channel FormationPlanar Phospholipid MembraneConductance MeasurementForms large, stable channelsDoes not form channels
SGK-1 ActivationHEK-293 CellsWestern BlotActivates SGK-1No effect[3]
AKT-1 PhosphorylationHEK-293 CellsWestern BlotInhibits insulin-induced phosphorylationNo effect[3]

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Biosynthesis Pathway

The diagram below illustrates the de novo synthesis of sphingolipids, highlighting the conversion of dihydroceramide to ceramide by the enzyme dihydroceramide desaturase (DES). This compound is a synthetic analog of the endogenous dihydroceramides produced in this pathway.

De Novo Sphingolipid Biosynthesis De Novo Sphingolipid Biosynthesis Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine (Sphinganine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES This compound (exogenous) This compound (exogenous) This compound (exogenous)->Dihydroceramide Analog of Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Simplified Apoptosis Signaling: C2 Ceramide vs. This compound

This diagram illustrates a simplified view of how C2 ceramide can induce apoptosis, a process in which this compound is largely inactive.

Apoptosis Signaling Differential Effects on Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular C2 Ceramide C2 Ceramide Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization C2 Ceramide->Mitochondrial Outer Membrane Permeabilization Induces channel formation This compound This compound No Apoptosis No Apoptosis This compound->No Apoptosis Does not form channels Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Validating the Specificity of C2 Dihydroceramide's Biological Actions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

For decades, dihydroceramides were considered biologically inert precursors to ceramides, the central molecules in sphingolipid metabolism and signaling. However, a growing body of evidence now demonstrates that dihydroceramides, including the short-chain analog C2 dihydroceramide (B1258172), possess distinct biological activities. Validating the specificity of these actions is crucial for understanding their physiological roles and for potential therapeutic applications. This guide provides a comparative analysis of C2 dihydroceramide and its well-studied counterpart, C2 ceramide, with supporting experimental data and protocols to aid researchers in designing and interpreting their studies.

Distinguishing this compound from C2 Ceramide

The primary structural difference between ceramide and dihydroceramide lies in the sphingoid backbone. Dihydroceramide lacks the 4,5-trans double bond present in ceramide.[1][2] This single structural variation significantly alters the molecule's physicochemical properties, leading to distinct biological outcomes. While C2 ceramide is a well-established inducer of apoptosis in numerous cell types[2][3][4], this compound often fails to elicit the same response, highlighting its unique signaling functions.[2][3][5]

Comparative Biological Activities

The following table summarizes the differential effects of this compound and C2 ceramide on key cellular processes, as reported in various studies.

Biological ProcessThis compoundC2 CeramideCell Line(s)Reference(s)
Apoptosis No effect or weak inductionStrong inductionHCT-116 (colon cancer), HL-60 (leukemia)[2][3][5][6]
Cell Cycle Arrest Induces G0/G1 arrestInduces G0/G1 or G2/M arrestHuman neuroblastoma cells, HGC-27 (gastric cancer)[1][7]
Autophagy Induces autophagyCan induce autophagy, but mechanism may differProstate cancer cells, gastric cancer cells[1][7][8]
ER Stress Induces ER stressCan induce ER stressGastric cancer cells[7]
Insulin Signaling No effect on insulin-induced PKB/Akt activityInhibits insulin-induced PKB/Akt activityMuscle cells[1]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of this compound, the following diagrams illustrate its primary signaling pathway and a typical experimental workflow for validating its specificity.

C2_Dihydroceramide_Signaling C2_dhCer This compound ER_Stress ER Stress C2_dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy UPR->Autophagy CellCycleArrest G0/G1 Cell Cycle Arrest UPR->CellCycleArrest

Caption: this compound Signaling Pathway.

Specificity_Validation_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Control Vehicle Control Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining, DNA laddering) Control->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (e.g., Propidium (B1200493) Iodide staining, Flow Cytometry) Control->CellCycle_Assay Autophagy_Assay Autophagy Assay (e.g., LC3-II immunoblotting, Autophagosome visualization) Control->Autophagy_Assay C2_dhCer This compound C2_dhCer->Apoptosis_Assay C2_dhCer->CellCycle_Assay C2_dhCer->Autophagy_Assay C2_Cer C2 Ceramide C2_Cer->Apoptosis_Assay C2_Cer->CellCycle_Assay C2_Cer->Autophagy_Assay Comparison Compare effects of C2 dhCer vs. C2 Cer Apoptosis_Assay->Comparison CellCycle_Assay->Comparison Autophagy_Assay->Comparison Conclusion Validate Specificity of C2 dhCer Action Comparison->Conclusion

Caption: Experimental Workflow for Specificity Validation.

Key Experimental Protocols

To ensure robust and reproducible results, detailed methodologies are essential. The following sections outline common protocols used to assess the biological actions of this compound.

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with vehicle control, this compound (e.g., 25-100 µM), and C2 ceramide (e.g., 25-100 µM) for the desired time (e.g., 24-48 hours).

    • Harvest cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

    • Wash the cell pellet with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining
  • Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells as described in the apoptosis protocol.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark at 37°C for 30 minutes.

    • Analyze the samples by flow cytometry.

Detection of Autophagy by LC3-II Immunoblotting
  • Principle: During autophagy, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

  • Protocol:

    • Treat cells with the compounds of interest. To assess autophagic flux, include a condition with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of treatment.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against LC3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the LC3-II/LC3-I ratio to a loading control like β-actin or GAPDH.

Conclusion

The evidence strongly indicates that this compound is not merely an inactive precursor but a bioactive lipid with specific signaling roles, particularly in the induction of autophagy and cell cycle arrest through ER stress. Its general inability to induce apoptosis, in stark contrast to C2 ceramide, is a critical distinguishing feature. By employing rigorous comparative experiments using appropriate controls and well-defined methodologies, researchers can confidently validate the specific biological actions of this compound and further unravel its complex role in cellular physiology and pathology.

References

C2 Dihydroceramide Versus Pharmacological Inhibitors of Ceramide Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of sphingolipid metabolism, ceramide stands as a central bioactive lipid implicated in a myriad of cellular processes, including apoptosis, cell cycle arrest, and insulin (B600854) resistance. The modulation of ceramide levels through exogenous administration of its analogs or by inhibiting its metabolic pathways offers powerful tools for dissecting its complex signaling roles. This guide provides a detailed comparison of C2 dihydroceramide (B1258172), a non-natural ceramide analog, with key pharmacological inhibitors targeting distinct enzymes in the ceramide metabolic cascade: Fumonisin B1 (a ceramide synthase inhibitor), GT11 (a dihydroceramide desaturase inhibitor), and PPMP (a glucosylceramide synthase inhibitor).

Executive Summary

This guide presents a comparative analysis of C2 dihydroceramide and pharmacological inhibitors of ceramide metabolism, focusing on their mechanisms of action, effects on key cellular processes, and potential off-target effects. While pharmacological inhibitors directly target specific enzymes to modulate endogenous ceramide levels, this compound acts as a structural analog, and its biological effects are contingent on its metabolic fate and ability to mimic endogenous ceramides (B1148491).

This compound is often considered a negative control for its counterpart, C2 ceramide, as it lacks the critical 4,5-trans double bond. This structural difference renders it largely inactive in inducing apoptosis or insulin resistance in several cell models. Its primary utility lies in studying the structural requirements for ceramide-mediated signaling and as a tool to investigate the activity of dihydroceramide desaturase.

Pharmacological inhibitors , on the other hand, offer a means to manipulate the levels of endogenous, acyl-chain diverse ceramides.

  • Fumonisin B1 , by inhibiting ceramide synthases, leads to the accumulation of sphinganine (B43673) and can induce apoptosis.

  • GT11 , an inhibitor of dihydroceramide desaturase, causes a buildup of dihydroceramides and has been shown to induce autophagy.

  • PPMP , by blocking the conversion of ceramide to glucosylceramide, can potentiate ceramide-induced cellular responses and impact insulin signaling.

The choice between using this compound and a pharmacological inhibitor depends on the specific research question. This compound is suitable for investigating the direct role of the ceramide structure in signaling, whereas inhibitors are more appropriate for studying the consequences of modulating the entire pool of endogenous ceramides.

Comparative Data on Cellular Processes

The following tables summarize the quantitative effects of this compound and pharmacological inhibitors on key cellular processes as reported in various studies. It is important to note that direct comparative studies are limited, and experimental conditions can significantly influence the observed outcomes.

Compound Target Cell Type Concentration Effect on Apoptosis Assay Citation
This compound N/A (Control)HL-60Not SpecifiedNo significant apoptotic activityDNA Fragmentation, Caspase-3 activation[1]
Fumonisin B1 Ceramide SynthasesIPEC-J220-40 µg/mLIncreased apoptosisMitochondrial membrane potential, Caspase-3/9, Bax expression[2]
Fumonisin B1 Ceramide SynthasesRat Primary Hepatocytes100-250 µMIncreased apoptosisAcridine orange/ethidium bromide staining, DNA fragmentation[3]

Table 1: Comparison of Effects on Apoptosis.

Compound Target Cell Type Concentration Effect on Autophagy Assay Citation
This compound N/ASH-SY5YNot specifiedCan be induced by C2-ceramide, but direct data on C2-dihydroceramide is sparse.LC3B-II conversion[4]
GT11 Dihydroceramide Desaturase 1U87MG7.5 mg/kg (in vivo)Increased autophagyLC3B lipidation[5]

Table 2: Comparison of Effects on Autophagy.

Compound Target Cell Type Concentration Effect on Insulin Signaling (Akt Phosphorylation) Assay Citation
This compound N/A (Control)Muscle cellsNot specifiedNo effect on insulin-induced Akt phosphorylationWestern Blot for p-Akt[6]
PPMP Glucosylceramide SynthaseCholangiocarcinoma cellsNot specifiedEnhances cisplatin (B142131) sensitivity by limiting ERK activation (downstream of insulin signaling)Western Blot for p-ERK[7]

Table 3: Comparison of Effects on Insulin Signaling.

Signaling Pathways

The interactions of this compound and pharmacological inhibitors with ceramide metabolism and downstream signaling pathways are complex. The following diagrams, generated using Graphviz, illustrate these relationships.

Ceramide_Metabolism_Inhibitors cluster_0 De Novo Ceramide Synthesis cluster_1 Ceramide Utilization cluster_2 Pharmacological Inhibitors cluster_3 Exogenous Analog Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Sphingosine Sphingosine Ceramide->Sphingosine S1P S1P Sphingosine->S1P FB1 Fumonisin B1 FB1->Dihydroceramide Inhibits CerS GT11 GT11 GT11->Ceramide Inhibits DES PPMP PPMP PPMP->Glucosylceramide Inhibits GCS C2_DHC This compound C2_DHC->Dihydroceramide Structural Analog

Caption: Overview of ceramide metabolism and points of intervention.

Apoptosis_Signaling FB1 Fumonisin B1 CerS Ceramide Synthase FB1->CerS inhibits Sphinganine Sphinganine Accumulation CerS->Sphinganine leads to Ceramide_depletion Ceramide Depletion CerS->Ceramide_depletion Apoptosis Apoptosis Sphinganine->Apoptosis induces C2_DHC This compound C2_DHC->Apoptosis no direct effect

Caption: Apoptosis signaling pathway modulation.

Autophagy_Signaling GT11 GT11 DES1 Dihydroceramide Desaturase 1 GT11->DES1 inhibits DHC_accumulation Dihydroceramide Accumulation DES1->DHC_accumulation leads to Autophagy Autophagy DHC_accumulation->Autophagy induces C2_DHC This compound C2_DHC->Autophagy may contribute to autophagic stress

Caption: Autophagy signaling pathway modulation.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor activates IRS IRS Insulin_Receptor->IRS activates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation promotes Ceramide Ceramide Ceramide->Akt inhibits PPMP PPMP GCS Glucosylceramide Synthase PPMP->GCS inhibits GCS->Ceramide reduces conversion of C2_DHC This compound C2_DHC->Akt no inhibitory effect

Caption: Insulin signaling pathway modulation.

Experimental Protocols

I. Quantification of Cellular Ceramides and Dihydroceramides by LC-MS/MS

This protocol is essential for determining the direct biochemical consequence of treatment with this compound or pharmacological inhibitors on the cellular sphingolipid profile.

A. Lipid Extraction (Bligh and Dyer Method)

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in a known volume of PBS and transfer to a glass tube.

  • Solvent Addition: To the cell suspension, add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For every 100 µL of aqueous sample, use 375 µL of the solvent mixture.

  • Internal Standard Spiking: Add an internal standard, such as C17:0 ceramide and C17:0 dihydroceramide, to each sample to correct for extraction efficiency and instrument variability.

  • Vortexing: Vortex the mixture thoroughly for 1-2 minutes.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation (final ratio of chloroform:methanol:water should be 2:2:1.8).

  • Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-matching solution.[8][9]

B. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm).[9]

    • Mobile Phase: A common mobile phase is a mixture of methanol and 2-propanol (1:1) buffered with 10 mM ammonium (B1175870) bicarbonate.[9]

    • Gradient: An isocratic elution for 5 minutes is often sufficient.[9]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific ceramide and dihydroceramide species.[9]

    • Data Analysis: Quantify each lipid species by comparing its peak area to that of the corresponding internal standard.

II. Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantitative determination of apoptosis and necrosis in cell populations.

  • Cell Treatment: Plate cells at an appropriate density and treat with this compound, Fumonisin B1, or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive cells: Necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

III. Monitoring Autophagy by LC3B Immunofluorescence

This method visualizes the formation of autophagosomes, a key step in the autophagy process.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound, GT11, or vehicle control. A positive control, such as starvation (incubation in EBSS), should be included.

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 or saponin.

  • Immunostaining:

    • Block non-specific binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with a primary antibody against LC3B.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the number of LC3B puncta (autophagosomes) per cell. An increase in the number and intensity of puncta indicates an induction of autophagy.

IV. Analysis of Insulin Signaling by Western Blotting for Phospho-Akt

This protocol assesses the activation state of a key downstream effector in the insulin signaling pathway.

  • Cell Culture and Treatment: Culture cells to confluence and serum-starve overnight. Pre-treat with this compound, PPMP, or vehicle control for the specified duration.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated Akt (e.g., at Ser473 or Thr308).

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Strip the membrane and re-probe for total Akt as a loading control. Quantify the band intensities and express the results as the ratio of phosphorylated Akt to total Akt.[6]

Conclusion

The choice between this compound and pharmacological inhibitors of ceramide metabolism is dictated by the specific experimental goals. This compound serves as an invaluable tool for dissecting the structural requirements of ceramide-mediated signaling, often acting as a biologically inert control. In contrast, pharmacological inhibitors provide a means to manipulate the entire endogenous pool of ceramides by targeting key metabolic enzymes, thereby revealing the broader physiological consequences of altered ceramide homeostasis. A thorough understanding of their distinct mechanisms of action, potential off-target effects, and the appropriate experimental methodologies is crucial for the accurate interpretation of research findings in the complex field of sphingolipid biology.

References

Head-to-Head Comparison: C2 Dihydroceramide vs. Fenretinide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, both C2 dihydroceramide (B1258172) and fenretinide (B1684555) have emerged as molecules of interest due to their influence on ceramide metabolism and cell fate. While structurally and mechanistically distinct, their paths converge on the sphingolipid pathway, a critical regulator of cellular processes including apoptosis, autophagy, and cell cycle arrest. This guide provides a detailed, head-to-head comparison for researchers, scientists, and drug development professionals, summarizing available experimental data, outlining methodologies, and visualizing key pathways to facilitate a comprehensive understanding of these two compounds.

Executive Summary

C2 dihydroceramide, a synthetic, cell-permeable short-chain sphingolipid, has historically been considered the biologically inactive precursor to the pro-apoptotic molecule C2 ceramide. Experimental evidence largely supports this view, with many studies using this compound as a negative control. However, the induction and accumulation of endogenous long-chain dihydroceramides have been linked to cytotoxic effects, a key mechanism of action for the synthetic retinoid, fenretinide.

Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR] exerts its anti-cancer effects through multiple pathways. A primary mechanism is the inhibition of the enzyme dihydroceramide desaturase 1 (DEGS1), which blocks the conversion of dihydroceramides to ceramides. This leads to the accumulation of various endogenous dihydroceramide species, triggering cellular stress responses, autophagy, and apoptosis. Fenretinide's actions can be both dependent and independent of retinoic acid receptors (RARs).

A direct head-to-head comparison with extensive quantitative data in the same experimental systems is limited in the published literature. This guide, therefore, compiles and contrasts data from various studies to provide a comprehensive overview.

Mechanism of Action

This compound

The primary role of exogenously added this compound in most experimental settings is to serve as a control to demonstrate the specificity of C2 ceramide's effects. It is structurally similar to C2 ceramide but lacks the critical 4,5-trans double bond in the sphingoid backbone, which is considered essential for many of ceramide's biological activities, such as the formation of membrane channels that mediate apoptosis.[1] While generally considered non-toxic, the accumulation of endogenous long-chain dihydroceramides, a downstream effect of fenretinide treatment, is associated with anti-cancer effects.

Fenretinide

Fenretinide's mechanism is multifaceted:

  • Inhibition of Dihydroceramide Desaturase (DEGS1): Fenretinide directly inhibits DEGS1, leading to the intracellular accumulation of dihydroceramides. This disruption of sphingolipid metabolism is a key driver of its cytotoxic effects.[2][3]

  • Reactive Oxygen Species (ROS) Generation: Fenretinide can induce the production of ROS, which contributes to oxidative stress and triggers apoptotic pathways.

  • Retinoic Acid Receptor (RAR) Interaction: As a retinoid, fenretinide can bind to and activate RARs, influencing gene transcription related to cell differentiation and apoptosis. However, many of its apoptotic effects are reported to be RAR-independent.

  • Induction of Apoptosis and Autophagy: Fenretinide has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in a variety of cancer cell lines. The specific outcome can depend on the cellular context and the functional status of apoptotic pathways.[4]

Signaling Pathways

The signaling pathways affected by this compound and fenretinide are distinct, primarily due to their different modes of action.

cluster_C2 This compound cluster_Fenretinide Fenretinide C2_dhCer This compound (exogenous) Inactive Largely Inactive C2_dhCer->Inactive Lacks 4,5-trans double bond Fenretinide Fenretinide DEGS1 DEGS1 (Dihydroceramide Desaturase) Fenretinide->DEGS1 Inhibits ROS ROS Generation Fenretinide->ROS RAR RAR Binding Fenretinide->RAR dhCer_accum Endogenous Dihydroceramide Accumulation ER_Stress ER Stress dhCer_accum->ER_Stress Apoptosis Apoptosis ROS->Apoptosis RAR->Apoptosis ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy

Figure 1: Simplified signaling pathways for this compound and Fenretinide.

Quantitative Data Comparison

The following tables summarize quantitative data on the cytotoxic and biological effects of this compound and fenretinide from various studies. It is important to note that these data are not from direct head-to-head comparisons and experimental conditions may vary between studies.

Table 1: Cytotoxicity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HL-60Human Promyelocytic Leukemia>50 (inactive)[5]
HCT116, HT-29Colon CancerInactive[5]
HSC-IHuman Squamous Cell CarcinomaInactive[6]
Fenretinide A2780Ovarian Cancer~2.5[7]
A2780/HPROvarian Cancer (Fenretinide-resistant)~10[7]
MCF-7Breast Cancer~3[7]
SK-N-BE(2)Neuroblastoma~1.5[7]
DAOYMedulloblastoma~5[8]
ONS-76Medulloblastoma~2.5[8]
AGSGastric Cancer13.91 ± 1.17[9]
NCI-N87Gastric Cancer19.65 ± 0.96[9]
Various Primary Spheroid LinesVarious Cancers0.2 - 4.9[10]
Table 2: Induction of Apoptosis
CompoundCell LineAssayConcentrationApoptotic EffectReference
This compound MO3.13Caspase ActivationNot specifiedNo significant apoptosis[11]
IM-FENCaspase 3/7 Activity25 µMNo significant activity[11]
HSC-IMorphology, TUNELNot specifiedNo apoptotic morphology[6]
Fenretinide D54Flow Cytometry (Sub-G1)3 µMIncreased sub-G1 population by day 3[12]
DAOYAnnexin V/7-AAD1-20 µMDose-dependent increase in apoptotic cells[8]
ONS-76Annexin V/7-AAD1-20 µMDose-dependent increase in apoptotic cells[8]
A2780Caspase-3, -9 Activation5 µMActivation of caspases[7]
A2780/HPRCaspase-3, -9 Activation10 µMActivation of caspases[7]
Table 3: Effect on Dihydroceramide Levels
CompoundCell LineConcentrationFold Increase in DihydroceramidesReference
Fenretinide SMS-KCNR0.25 µM~1.8[13]
SMS-KCNR0.5 µM~2.7[13]
SMS-KCNR1 µM~5.5[13]
SMS-KCNR2.5 µM~11.7 - 18[13]
Raw 264.75 µMSignificant increase in C16, C22, C24, C24:1 dhCer[3]
3T3-L1 AdipocytesNot specified9 to 16-fold increase in Cer 40:0 and 42:0[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are summaries of common protocols used to evaluate this compound and fenretinide.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

A 1. Seed cells in a 96-well plate and treat with compound. B 2. Incubate for a specified period (e.g., 24, 48, 72 hours). A->B C 3. Add MTT solution to each well. B->C D 4. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation. C->D E 5. Add solubilization solution (e.g., DMSO, SDS-HCl). D->E F 6. Read absorbance at ~570 nm. E->F

Figure 2: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or fenretinide. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A 1. Treat cells with compound and incubate. B 2. Harvest cells (including supernatant). A->B C 3. Wash cells with PBS. B->C D 4. Resuspend cells in Annexin V binding buffer. C->D E 5. Add FITC-conjugated Annexin V and Propidium Iodide (PI). D->E F 6. Incubate in the dark. E->F G 7. Analyze by flow cytometry. F->G

Figure 3: Workflow for an Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound or fenretinide for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Dihydroceramide Desaturase (DEGS) Activity Assay

This assay measures the activity of the enzyme responsible for converting dihydroceramide to ceramide.

In Situ Assay:

  • Substrate Incubation: Incubate cells with a labeled dihydroceramide analog (e.g., C12-dhCCPS).

  • Compound Treatment: Treat the cells with the test compound (e.g., fenretinide).

  • Lipid Extraction: After the desired incubation time, harvest the cells and extract the lipids.

  • LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the dihydroceramide substrate and its ceramide product. The conversion rate reflects the in situ DEGS activity.

In Vitro Assay:

  • Enzyme Source Preparation: Prepare cell homogenates or microsomal fractions containing DEGS.

  • Reaction Mixture: Set up a reaction mixture containing the enzyme source, a radiolabeled dihydroceramide substrate (e.g., N-octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine), and the necessary cofactors (e.g., NADH).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Measurement of Product Formation: The desaturation reaction releases tritiated water ([3H]H2O), which can be separated from the lipid substrate and quantified by liquid scintillation counting to determine enzyme activity.

Conclusion

The comparison between this compound and fenretinide highlights a crucial distinction in the study of sphingolipid-targeted cancer therapy. While exogenously supplied short-chain this compound is largely inert, the pharmacological induction of endogenous long-chain dihydroceramide accumulation by fenretinide is a potent anti-cancer strategy. Fenretinide's multifaceted mechanism of action, primarily through the inhibition of DEGS1, leads to significant cytotoxic effects in a broad range of cancer cell types.

For researchers in this field, it is critical to differentiate between the effects of exogenous short-chain analogs and the modulation of the endogenous sphingolipid pool. The data presented in this guide, compiled from various sources, underscores the therapeutic potential of fenretinide and the importance of targeting the dihydroceramide desaturase enzyme. Future research involving direct head-to-head comparisons in well-defined experimental systems will be invaluable for further elucidating the nuanced roles of different dihydroceramide species and for optimizing the therapeutic application of fenretinide and other DEGS1 inhibitors.

References

Confirming C2 Dihydroceramide-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to assess apoptosis induced by C2 dihydroceramide (B1258172), with a focus on caspase assays. Experimental data consistently demonstrates that unlike its counterpart, C2 ceramide, C2 dihydroceramide is largely inactive in inducing apoptosis and is often utilized as a negative control in research settings.[1][2] This guide will delve into the experimental evidence, provide detailed protocols for relevant assays, and illustrate the underlying cellular pathways.

This compound vs. C2 Ceramide: A Tale of Two Sphingolipids

Ceramides (B1148491) are bioactive lipids that play a crucial role in cellular processes, including the regulation of apoptosis, or programmed cell death.[3] C2 ceramide, a cell-permeable analog, is a well-established inducer of apoptosis in a variety of cell lines.[4][5][6] Its mechanism of action often involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are central executioners of the apoptotic program.[5]

In stark contrast, this compound, which differs from C2 ceramide only by the absence of a double bond in its sphingoid backbone, is generally considered biologically inactive in the context of apoptosis induction.[1][2] Numerous studies have employed this compound as a negative control to demonstrate the specificity of C2 ceramide's pro-apoptotic effects. This lack of activity highlights the critical role of the 4,5-trans double bond in ceramide for triggering the apoptotic signaling cascade.

Quantitative Comparison of Apoptotic Induction

The following table summarizes the comparative effects of this compound and C2 ceramide on apoptosis induction, as determined by various experimental assays.

Assay TypeParameter MeasuredThis compound TreatmentC2 Ceramide TreatmentReference
Caspase-3/7 Activity Fold change in luminescenceNo significant increase vs. controlSignificant increase[7]
TUNEL Staining Percentage of TUNEL-positive cellsNo significant increase vs. controlSignificant increase[1]
Cleaved Caspase-3 Staining Percentage of cleaved caspase-3 positive cellsNo significant increase vs. controlSignificant increase[1]
Annexin V Staining Percentage of Annexin V positive cellsNo significant increase vs. controlSignificant increase in early and late apoptotic cells[8]

Signaling Pathways and Experimental Workflow

The induction of apoptosis by C2 ceramide typically follows the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and subsequent activation of initiator and effector caspases.

C2 Ceramide-Induced Apoptosis Pathway C2_Ceramide C2 Ceramide Mitochondria Mitochondria C2_Ceramide->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: C2 Ceramide Apoptosis Pathway

A typical experimental workflow to confirm the differential effects of this compound and C2 ceramide on apoptosis using caspase assays is outlined below.

Experimental Workflow for Caspase Assay cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Caspase Activity Assay cluster_3 Data Analysis Cell_Culture 1. Seed cells Treatment 2. Treat with this compound, C2 Ceramide, or Vehicle Control Cell_Culture->Treatment Harvest 3. Harvest cells Treatment->Harvest Lyse 4. Lyse cells Harvest->Lyse Add_Substrate 5. Add Caspase-3 Substrate Lyse->Add_Substrate Incubate 6. Incubate Add_Substrate->Incubate Measure 7. Measure Signal (Colorimetric/Fluorometric/Luminescent) Incubate->Measure Analyze 8. Analyze Data and Compare Treatments Measure->Analyze

Caption: Caspase Assay Workflow

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caspase-3 Colorimetric Assay Protocol

This assay quantifies the activity of caspase-3 by detecting the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA.[9][10][11][12]

Materials:

  • Cells treated with this compound, C2 ceramide, or vehicle control.

  • Cell Lysis Buffer (chilled)

  • 2x Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-3 substrate (DEVD-pNA)

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Induce apoptosis in cells by treating with the desired compounds for the appropriate time.

  • Harvest 2-5 x 10^6 cells per sample by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of each lysate.

  • Dilute each sample to a concentration of 100-200 µg of protein in 50 µL of Cell Lysis Buffer.

  • Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

  • Add 50 µL of the Reaction Mix to each sample.

  • Add 5 µL of the DEVD-pNA substrate to each sample.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.

Caspase-3/7 Glo® Luminescent Assay Protocol

This homogeneous assay measures the activities of caspase-3 and -7 using a luminogenic substrate.[13]

Materials:

  • Cells cultured in white-walled multiwell plates.

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound, C2 ceramide, or vehicle control.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Alternative Apoptosis Assays

To corroborate findings from caspase assays, it is advisable to use alternative methods that measure different apoptotic events.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16][17][18]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[14][15]

Brief Protocol:

  • Fix and permeabilize cells treated with this compound, C2 ceramide, or vehicle control.

  • Incubate the cells with the TdT reaction mixture containing labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect and quantify the fluorescent signal in apoptotic cells.

Annexin V Staining Assay

Annexin V staining detects the externalization of phosphatidylserine (B164497) (PS), an early event in apoptosis.[19][20][21][22]

Principle: Annexin V is a protein with a high affinity for PS.[20][22] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently labeled Annexin V.[20][22] Propidium iodide (PI) or 7-AAD is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[20]

Brief Protocol:

  • Harvest cells after treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add fluorescently labeled Annexin V and a viability dye like PI.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.[19]

By employing a combination of these robust and well-validated assays, researchers can confidently confirm the pro-apoptotic activity of various compounds and elucidate the underlying molecular mechanisms. The consistent observation of this compound's inactivity serves as a critical internal control, reinforcing the specific structure-activity relationship of ceramides in inducing programmed cell death.

References

Unveiling the Critical Difference: A Comparative Guide to the Membrane Properties of C2 Dihydroceramide and C2 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipids is paramount. This guide provides an objective comparison of the membrane properties of C2 dihydroceramide (B1258172) and C2 ceramide, highlighting the structural variation that dictates their profoundly different cellular effects. Supported by experimental data, this document delves into their impact on membrane fluidity and permeability, offering detailed protocols for key analytical techniques.

The seemingly subtle distinction between C2 ceramide and its saturated analogue, C2 dihydroceramide—the presence of a 4,5-trans double bond in the sphingoid backbone of the former—translates into a significant divergence in their biological activities. While C2 ceramide is a well-established mediator of cellular processes such as apoptosis, this compound is often considered its inactive counterpart. This functional disparity is largely attributed to their distinct biophysical interactions with cellular membranes.

Quantitative Comparison of Membrane-Altering Properties

Experimental evidence consistently demonstrates that C2 ceramide has a more pronounced effect on the physical properties of lipid bilayers compared to this compound. This is primarily due to the rigidifying effect of the double bond in the ceramide molecule, which influences its packing with other lipids.

PropertyC2 CeramideThis compoundExperimental Technique
Membrane Fluidity (Fluorescence Anisotropy) Induces a significant decrease in membrane fluidity (increase in anisotropy).[1][2]Does not significantly alter membrane fluidity.[1][2]Fluorescence Anisotropy with DPH probe
Membrane Permeability (Vesicle Leakage) Causes substantial leakage of entrapped fluorescent dyes from lipid vesicles, even at low concentrations.[1][2]Induces minimal leakage, requiring significantly higher concentrations to achieve a comparable effect to C2 ceramide.[1][2]Carboxyfluorescein Leakage Assay
Channel Formation Forms large, stable channels in planar lipid membranes, contributing to increased permeability.Has a greatly reduced channel-forming activity.Planar Lipid Bilayer Conductance Measurement

The Decisive Role of the 4,5-Trans Double Bond

The presence of the double bond in C2 ceramide introduces a kink in its sphingoid backbone, which is thought to facilitate the formation of hydrogen-bonded networks and promote the segregation of ceramide-rich domains within the membrane. These domains are more ordered and rigid, leading to an overall decrease in membrane fluidity. In contrast, the saturated and more flexible acyl chain of this compound does not induce such dramatic changes in membrane organization.

This structural difference is fundamental to their opposing roles in apoptosis. The C2 ceramide-induced alterations in membrane structure are believed to be a key mechanism for the release of pro-apoptotic factors from mitochondria.

Signaling Pathway Divergence: Apoptosis

The differential effects of C2 ceramide and this compound on membrane properties directly impact their involvement in signaling pathways, most notably apoptosis. C2 ceramide is a potent inducer of apoptosis, a function that is significantly diminished in this compound.

cluster_c2_ceramide C2 Ceramide Pathway cluster_c2_dihydroceramide This compound Pathway C2_Ceramide C2 Ceramide Membrane_Alteration Membrane Permeabilization & Domain Formation C2_Ceramide->Membrane_Alteration Mitochondria Mitochondria Membrane_Alteration->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis_C Apoptosis Caspase_Activation->Apoptosis_C C2_Dihydroceramide This compound No_Membrane_Effect Minimal Membrane Perturbation C2_Dihydroceramide->No_Membrane_Effect No_Apoptosis No Apoptotic Signaling No_Membrane_Effect->No_Apoptosis

Differential apoptotic signaling pathways of C2 ceramide and this compound.

Experimental Protocols

For researchers seeking to validate these findings or explore the membrane effects of other lipid molecules, the following are detailed methodologies for the key experiments cited.

Fluorescence Anisotropy Measurement

This technique assesses membrane fluidity by measuring the rotational mobility of a fluorescent probe, typically 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer.

start Prepare Lipid Vesicles (e.g., POPC) incorporate_dph Incorporate DPH probe into vesicles start->incorporate_dph add_lipid Add C2 Ceramide or This compound incorporate_dph->add_lipid incubate Incubate add_lipid->incubate measure Measure Fluorescence Anisotropy (Excitation at ~350 nm, Emission at ~450 nm) incubate->measure analyze Calculate Anisotropy (r) measure->analyze end Compare Fluidity analyze->end

Workflow for measuring membrane fluidity using fluorescence anisotropy.

Protocol:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of a desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) by extrusion.

  • Probe Incorporation: Add a small aliquot of DPH in a suitable solvent (e.g., tetrahydrofuran) to the vesicle suspension with gentle vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500. Incubate the mixture in the dark for at least 30 minutes to allow for probe incorporation.

  • Sample Preparation: Aliquot the DPH-labeled vesicle suspension into cuvettes. Add the desired concentration of C2 ceramide or this compound from a stock solution. A control sample with the vehicle solvent should also be prepared.

  • Measurement: Place the cuvette in a temperature-controlled fluorometer. Excite the sample with vertically polarized light at approximately 350 nm and measure the intensity of the vertically (Ivv) and horizontally (Ivh) polarized emitted light at approximately 450 nm. A G-factor correction should be applied.

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh). An increase in 'r' indicates a decrease in membrane fluidity.

Carboxyfluorescein Leakage Assay

This assay measures the integrity of lipid vesicles by quantifying the leakage of a self-quenching fluorescent dye, carboxyfluorescein (CF), from the vesicle interior.

Protocol:

  • Vesicle Preparation with Encapsulated Dye: Prepare LUVs in a buffer containing a high concentration of carboxyfluorescein (e.g., 50-100 mM), at which its fluorescence is self-quenched.

  • Removal of External Dye: Separate the CF-loaded vesicles from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Assay Setup: Dilute the purified CF-loaded vesicles in a cuvette with buffer to a concentration where the fluorescence from any initial leakage is minimal.

  • Induction of Leakage: Add C2 ceramide or this compound to the vesicle suspension.

  • Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. As CF leaks out of the vesicles and is diluted in the external buffer, its self-quenching is relieved, resulting in an increase in fluorescence.

  • Data Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the vesicles and release all the encapsulated CF. This value represents 100% leakage and is used to normalize the experimental data. The percentage of leakage at any given time can be calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

By employing these methodologies, researchers can quantitatively assess the distinct effects of C2 ceramide and this compound on membrane properties, providing a deeper understanding of their structure-function relationship and their roles in cellular signaling. This knowledge is crucial for the development of targeted therapeutics that modulate sphingolipid metabolism and signaling pathways.

References

Validating C2 Dihydroceramide's Role: A Comparative Guide to Genetic Knockouts and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of genetic knockout strategies with alternative methods for validating the function of C2 dihydroceramide (B1258172), a critical sphingolipid intermediate. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows to aid in experimental design and data interpretation.

Comparing Methodologies for Studying C2 Dihydroceramide Function

The investigation of this compound's cellular roles has been approached through various techniques, each with distinct advantages and limitations. Genetic knockouts of enzymes involved in its metabolism, such as ceramide synthases (CerS), provide a highly specific approach to understanding its function. However, pharmacological inhibition and lipidomic analysis offer alternative and complementary strategies.

Genetic Manipulation: Precision in Perturbation

Genetic knockout or knockdown of enzymes like ceramide synthase 2 (CerS2), which has a preference for producing very long-chain ceramides (B1148491), and dihydroceramide desaturase 1 (DEGS1), which converts dihydroceramides to ceramides, allows for precise manipulation of endogenous this compound levels.[1][2] Studies utilizing CerS2 knockout mice have revealed significant increases in shorter-chain ceramides as a compensatory mechanism.[1][3] Similarly, siRNA-mediated knockdown of CerS2 has been shown to preferentially impact the levels of very-long-chain (VLC) ceramides.

Pharmacological Inhibition: A Tool for Acute and Reversible Studies

Pharmacological agents offer a reversible and often more immediate means to study the effects of altered this compound metabolism. Fumonisin B1, a mycotoxin, is a well-characterized inhibitor of ceramide synthases.[3][4] Its application in cellular and animal models leads to the accumulation of sphinganine (B43673), the precursor to dihydroceramide.[3] Fenretinide (4-HPR) is another compound that has been identified as a direct inhibitor of dihydroceramide desaturase (DEGS1), leading to the accumulation of endogenous dihydroceramides.[2][5]

Lipidomic Analysis: A Global View of Sphingolipid Metabolism

Mass spectrometry-based lipidomics provides a comprehensive and quantitative snapshot of the entire sphingolipid profile, including various species of dihydroceramides and ceramides.[6] This approach is crucial for understanding the broader metabolic consequences of genetic or pharmacological perturbations and for identifying potential off-target effects.

Quantitative Data Comparison

The following tables summarize quantitative data from studies employing genetic and pharmacological approaches to modulate dihydroceramide levels.

Method Target Model System Change in Dihydroceramide Levels Change in Ceramide Levels Reference
Genetic Knockout CerS2Mouse LiverSubstantial increase in sphinganine (precursor)Near elimination of C22-C24 ceramides, with an increase in shorter-chain ceramides[1][3]
siRNA Knockdown DEGS1Cultured MyotubesSignificant increaseRobustly inhibited accumulation[2]
Pharmacological Inhibition Fumonisin B1Mouse LiverSignificant increase in free sphingoid basesDecrease in sphingomyelin (B164518) content[4]
Pharmacological Inhibition Fenretinide (4-HPR)SMS-KCNR Neuroblastoma Cells~18-fold increase at 2.5 µMNot specified[5]

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of Ceramide Synthase 2 (CerS2)

Objective: To generate a stable cell line with a functional knockout of the CERS2 gene to study the long-term consequences of altered this compound metabolism.

Methodology:

  • sgRNA Design and Cloning: Design two to four single-guide RNAs (sgRNAs) targeting conserved exons of the CERS2 gene. Clone the sgRNAs into a suitable expression vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).

  • Transfection: Transfect the target cells (e.g., HEK293T) with the sgRNA/Cas9 expression plasmids using a suitable transfection reagent.

  • Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.

  • Clonal Expansion: After selection, plate the cells at a low density to allow for the growth of single-cell-derived colonies.

  • Screening and Validation:

    • Genomic DNA PCR: Isolate genomic DNA from individual clones and perform PCR to amplify the targeted region of the CERS2 gene. Analyze the PCR products by gel electrophoresis to identify clones with deletions or insertions (indels).

    • Sanger Sequencing: Sequence the PCR products from potential knockout clones to confirm the presence of frameshift mutations.

    • Western Blot: Lyse the validated clones and perform a western blot to confirm the absence of CerS2 protein expression.

    • Lipidomic Analysis: Perform mass spectrometry-based lipidomics to confirm the expected changes in dihydroceramide and ceramide profiles.

siRNA-Mediated Knockdown of Dihydroceramide Desaturase 1 (DEGS1)

Objective: To transiently reduce the expression of DEGS1 to investigate the acute effects of dihydroceramide accumulation.

Methodology:

  • siRNA Design: Design or purchase validated small interfering RNAs (siRNAs) targeting the DEGS1 mRNA. A non-targeting siRNA should be used as a negative control.

  • Transfection: Transfect the target cells with the DEGS1-specific siRNAs and the negative control siRNA using a lipid-based transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target mRNA and protein.

  • Validation of Knockdown:

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the reduction in DEGS1 mRNA levels.

    • Western Blot: Lyse the cells and perform a western blot to confirm the reduction in DEGS1 protein levels.

  • Functional Assays: Perform downstream functional assays and lipidomic analysis to assess the consequences of DEGS1 knockdown.

Lipidomic Analysis of this compound by LC-MS/MS

Objective: To accurately quantify the levels of this compound and other related sphingolipids in biological samples.

Methodology:

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method. Add an internal standard (e.g., a deuterated or odd-chain dihydroceramide) at the beginning of the extraction to control for sample loss and ionization efficiency.

  • Chromatographic Separation: Separate the lipid species using liquid chromatography (LC), typically with a reversed-phase or HILIC column.

  • Mass Spectrometry Analysis: Analyze the eluting lipids using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each targeted sphingolipid species are monitored for quantification.

  • Data Analysis: Quantify the amount of each lipid species by comparing the peak area of the endogenous lipid to the peak area of the internal standard.

Mandatory Visualizations

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus serine Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine serine->kds SPT dhs Dihydrosphingosine (Sphinganine) kds->dhs 3-KDS Reductase dhcer This compound dhs->dhcer CerS2 cer C2 Ceramide dhcer->cer DEGS1 autophagy Autophagy dhcer->autophagy apoptosis Apoptosis dhcer->apoptosis ko->dhs CerS2 Knockout inhibitor->dhs Fumonisin B1 kd->dhcer DEGS1 Knockdown inhibitor2->dhcer Fenretinide

Caption: De novo sphingolipid synthesis pathway and points of intervention.

G dhcer Dihydroceramide Accumulation er_stress ER Stress dhcer->er_stress autophagy Autophagy dhcer->autophagy Direct Effect er_stress->autophagy cell_death Cell Death autophagy->cell_death Context-Dependent cell_survival Cell Survival autophagy->cell_survival Context-Dependent

Caption: Dihydroceramide's role in autophagy and cell fate.

G start Start: Cell/Tissue Sample extraction Lipid Extraction (with Internal Standard) start->extraction lc Liquid Chromatography (Separation) extraction->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms analysis Data Analysis (Quantification of This compound) ms->analysis end End: Quantitative Results analysis->end

Caption: Experimental workflow for lipidomic analysis.

References

A Comparative Guide to C2 Dihydroceramide and Natural Ceramides for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in cellular signaling, governing processes from proliferation and differentiation to senescence and apoptosis.[1] Natural ceramides are characterized by a sphingoid base linked to a fatty acid via an amide bond. A key structural feature of most natural ceramides is a trans double bond between carbons 4 and 5 of the sphingoid backbone.[1] Dihydroceramides are the immediate biosynthetic precursors to ceramides and critically lack this 4,5-trans double bond.[1]

This guide focuses on C2 dihydroceramide (B1258172) (N-acetyldihydrosphingosine), a synthetic, cell-permeable analog, and compares its structure and function to natural ceramides, particularly its direct counterpart, C2 ceramide (N-acetylsphingosine). Understanding the distinctions is paramount for researchers, as C2 dihydroceramide is widely used as a negative control in studies investigating ceramide-mediated biology.[2]

Structural and Biophysical Differences: The Critical Role of the Double Bond

The primary structural difference between a ceramide and a dihydroceramide is the presence or absence of the 4,5-trans double bond in the sphingoid base. This single molecular feature imparts significant differences in their biophysical properties and, consequently, their biological activities.

The 4,5-trans double bond in natural ceramides introduces a rigid kink in the sphingoid backbone. This feature promotes closer molecular packing within lipid membranes and increases the formation of ordered gel-phase domains.[3][4][5] Studies have shown that this unsaturation leads to higher dipole potentials at the membrane interface, potentially by augmenting intramolecular hydrogen bonding in the polar head region.[3][4] These biophysical alterations are thought to be integral to the ability of ceramides to alter membrane properties, form signaling platforms, and interact with effector proteins.[6]

In contrast, the fully saturated sphingoid backbone of dihydroceramides allows for greater conformational flexibility. While dihydroceramides are also incorporated into cellular membranes, their impact on membrane order and packing is distinct. For instance, in models of the skin's lipid barrier, long-chain dihydroceramides were found to mix less readily with fatty acids but formed more thermally stable domains than their ceramide counterparts.[7]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundNatural Ceramides (e.g., C2 Ceramide)Key Structural Difference
Molecular Formula C₂₀H₄₁NO₃C₂₀H₃₉NO₃Two additional hydrogen atoms
Molecular Weight ~343.54 g/mol ~341.52 g/mol Difference due to H₂
Key Feature Saturated sphinganine (B43673) backboneSphingosine backbone with 4,5-trans double bondPresence of C=C double bond
Membrane Packing Promotes less tightly packed domainsPromotes closer packing and ordered domains[3]Rigidity from double bond
Dipole Potential LowerHigher (by 150-250 mV)[3][4]Influence of double bond on polar head

Biological Activity and Signaling

The structural divergence between ceramides and dihydroceramides translates into profound differences in their biological roles. Natural ceramides are well-established second messengers in pathways that typically suppress cell growth and promote apoptosis.[8][9][10] this compound, lacking the critical double bond, is often biologically inactive in these specific pathways, underscoring the high specificity of ceramide-mediated signaling.[2]

Role in Apoptosis

A primary function attributed to ceramides is the induction of apoptosis.[11] Cell-permeable analogs like C2-ceramide are widely used to trigger programmed cell death in various cell lines.[12][13] The mechanism often involves the formation of ceramide channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic proteins.[14]

Crucially, D-erythro-dihydroceramide, the naturally occurring stereoisomer, is inactive in inducing apoptosis.[2] Experimental evidence consistently shows that while C2-ceramide treatment leads to hallmarks of apoptosis such as DNA fragmentation and caspase-3 activation, C2-dihydroceramide does not produce these effects at similar concentrations.[12][15] Furthermore, dihydroceramides have been shown to actively inhibit the formation of ceramide channels in mitochondrial membranes, suggesting they may act as antagonists to ceramide's pro-apoptotic function.[14]

Table 2: Comparative Biological Activity in Apoptosis Induction

ActivityThis compoundC2 CeramideCell Line / ModelReference
Apoptosis Induction InactiveActiveHL-60[2][12]
Caspase-3 Activation No activationInduces cleavageIslet cells[15]
Ceramide Channel Formation Inhibits formationForms channelsMitochondria, Liposomes[14]
Akt-1 Phosphorylation No effect / ControlDecreases (inhibits)HEK-293[16]

Diagrams of Key Pathways and Workflows

De Novo Sphingolipid Biosynthesis

The de novo synthesis pathway in the endoplasmic reticulum highlights the relationship between dihydroceramides and ceramides. Dihydroceramide is an obligate intermediate that is converted to ceramide in the final step.

G cluster_ER Endoplasmic Reticulum SPT Serine Palmitoyltransferase (SPT) Mol2 Sphinganine SPT->Mol2 CerS Ceramide Synthase (CerS) Mol3 Dihydroceramide CerS->Mol3 DES1 Dihydroceramide Desaturase (DES1) Mol4 Ceramide DES1->Mol4 Inserts 4,5-trans double bond Mol1 Serine + Palmitoyl-CoA Mol1->SPT Mol2->CerS + Acyl-CoA Mol3->DES1

Caption: De novo synthesis of ceramides in the endoplasmic reticulum.

Ceramide-Mediated Apoptosis Signaling

Natural ceramides can activate downstream effectors, such as protein phosphatases, which in turn dephosphorylate and activate pro-apoptotic proteins, leading to caspase activation. Dihydroceramides typically fail to activate this cascade.

G Stress Cellular Stress (e.g., TNF-α, Chemo) Cer Natural Ceramide Stress->Cer PP2A Protein Phosphatase 2A (PP2A) Cer->PP2A activates dhCer This compound (Inactive Control) dhCer->PP2A no effect Akt Akt (Pro-survival) (Active) PP2A->Akt dephosphorylates Akt_in Akt (Pro-survival) (Inactive) Akt->Akt_in Apoptosis Apoptosis Akt_in->Apoptosis permits

Caption: Simplified ceramide signaling pathway leading to apoptosis.

Experimental Protocols

Protocol 1: In Situ Dihydroceramide Desaturase (DES1) Activity Assay

This protocol is adapted from studies measuring the conversion of a synthetic dihydroceramide analog to its ceramide counterpart within cultured cells.[17]

  • Cell Culture: Plate human neuroblastoma cells (e.g., SMS-KCNR) in appropriate media and allow them to adhere and grow to 70-80% confluency.

  • Inhibitor Pre-treatment (Optional): To validate the assay, pre-treat cells with a known DES1 inhibitor (e.g., 1-2.5 µM C8-cyclopropenylceramide or fenretinide) for 30-60 minutes.[17][18]

  • Substrate Addition: Add a water-soluble, short-chain dihydroceramide analog (e.g., 0.5 µM D-e-C12-dhCCPS) to the cell culture media.

  • Incubation: Incubate the cells for 6 hours at 37°C to allow for cellular uptake and enzymatic conversion.

  • Cell Lysis and Lipid Extraction: Harvest the cells, wash with PBS, and perform a lipid extraction using a standard Bligh-Dyer method (chloroform:methanol:water).

  • LC/MS Analysis: Dry the lipid extract, reconstitute in an appropriate solvent, and analyze via Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Quantification: Measure the amounts of the substrate (D-e-C12-dhCCPS) and the product (D-e-C12-CCPS). DES1 activity is determined by the ratio of product formed to the initial substrate.[17]

Protocol 2: Assessment of Apoptosis Induction

This protocol outlines a typical experiment to compare the pro-apoptotic effects of C2-ceramide and C2-dihydroceramide.

  • Cell Seeding: Seed cells (e.g., A549, PC9, or HL-60) in 96-well plates for viability assays or 6-well plates for flow cytometry, at a density that allows for logarithmic growth during the experiment.[13]

  • Treatment: Prepare stock solutions of C2-ceramide and C2-dihydroceramide in DMSO. Dilute to final concentrations (e.g., 20, 50, 100 µM) in culture media. Add the treatments to the cells. Include a vehicle-only (DMSO) control group.

  • Incubation: Incubate cells for a specified period (e.g., 24-48 hours) at 37°C.

  • Viability/Apoptosis Measurement:

    • Viability (CCK-8 Assay): Add Cell Counting Kit-8 (CCK-8) reagent to each well of the 96-well plate, incubate for 1-4 hours, and measure absorbance at 450 nm. Cell viability is expressed as a percentage relative to the vehicle control.[13]

    • Apoptosis (Annexin V/PI Staining): Harvest cells from 6-well plates, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes. Analyze the stained cells using a flow cytometer to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

    • Caspase-3 Activity: Lyse treated cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific substrate (e.g., DEVD-pNA).[13]

Conclusion and Implications

The structural distinction between this compound and natural ceramides—the absence of the 4,5-trans double bond—is fundamental to their differential biological activities. While natural ceramides are potent signaling molecules that can alter membrane biophysics to induce apoptosis and other cellular responses, this compound is largely inert in these specific pathways.[2] This makes it an indispensable negative control, allowing researchers to confidently attribute observed effects to the specific actions of ceramide and not to non-specific lipid stress.

However, emerging research suggests that dihydroceramides are not merely inactive precursors but may possess their own unique biological functions, for instance, in the regulation of autophagy and cell cycle progression.[17] Therefore, while its use as a negative control for ceramide-induced apoptosis is well-validated, a complete understanding of the cellular sphingolipidome requires acknowledging the distinct and separate roles of both dihydroceramides and ceramides. For drug development professionals, targeting the enzyme dihydroceramide desaturase (DES1) presents a therapeutic opportunity to modulate the cellular ratio of these two lipids, thereby influencing cell fate in diseases like cancer and metabolic disorders.[19][20]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of C2 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of specialized compounds like C2 Dihydroceramide is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and disposal.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, treating it as hazardous chemical waste is the primary principle for its disposal.

Hazard ClassificationGHS CodeDescriptionPersonal Protective Equipment (PPE)
Acute Oral ToxicityH302Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if ingested.
Skin Corrosion/IrritationH315Causes skin irritationWear protective gloves and impervious clothing.
Serious Eye Damage/IrritationH319Causes serious eye irritationWear safety goggles with side-shields.
Respiratory Tract IrritationH335May cause respiratory irritationUse only outdoors or in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[2] Unused product should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations and should not be disposed of down the drain.[2]

1. Waste Segregation and Containment:

  • Isolate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Designated Container: Use a designated, leak-proof, and clearly labeled container for all this compound waste.[3][4] The container should be kept sealed and stored in a well-ventilated and secure area.[1][3]

2. Preparing Waste for Disposal:

  • Solid Waste: For solid forms of this compound, carefully sweep up the material, avoiding dust formation, and place it in the designated waste container.[2][5]

  • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material such as vermiculite, sand, or diatomite.[1][2] Once absorbed, the material should be placed in the sealed hazardous waste container.

3. Labeling and Storage:

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," its concentration, and any associated hazard symbols.[3]

  • Secure Storage: Store the sealed waste container in a designated, locked, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.[1]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a certified hazardous waste disposal company.[3][6] Always follow local, state, and federal regulations for the final disposal process.[1][5]

Experimental Protocol: Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

1. Evacuate and Ventilate:

  • Immediately evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

2. Don Personal Protective Equipment (PPE):

  • Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above, including gloves, safety goggles, and a lab coat.[1][3]

3. Contain and Absorb the Spill:

  • For liquid spills: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[2]

  • For solid spills: Carefully sweep up the solid material, avoiding the generation of dust.[2][5]

4. Collect and Dispose of Contaminated Material:

  • Place the absorbed or swept-up material into a sealed, labeled container for hazardous waste.[2][5]

  • Dispose of all contaminated cleaning materials as hazardous waste.[2]

5. Decontaminate the Area:

  • Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by washing with soap and water.[1][2]

C2_Dihydroceramide_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated assess_form Determine Waste Form (Solid or Liquid) start->assess_form solid_waste Carefully sweep to avoid dust assess_form->solid_waste Solid liquid_waste Absorb with inert material (e.g., vermiculite, sand) assess_form->liquid_waste Liquid contain Place in a sealed, leak-proof container solid_waste->contain liquid_waste->contain label_waste Label container with: - 'Hazardous Waste' - 'this compound' - Concentration & Hazards contain->label_waste store Store in a designated, secure, and ventilated area label_waste->store dispose Arrange for pickup by certified hazardous waste service store->dispose end_point End: Compliant Disposal dispose->end_point

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling C2 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Trusted Source for Laboratory Safety and Chemical Handling.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of C2 Dihydroceramide (N-acetyl-D-erythro-sphinganine). Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.

Immediate Safety and Handling

This compound is a bioactive lipid and, while often used as a negative control for its analogue C2 Ceramide, requires careful handling. The primary hazards associated with this compound include:

  • Acute Oral Toxicity [1]

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • Respiratory Tract Irritation [1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn when there is a splash hazard.Protects against splashes and airborne particles.ANSI Z87.1
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of dust or aerosols.NIOSH approved
Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Operational Plan: From Receipt to Use

Receiving and Storage:

  • This compound is typically shipped as a solid at ambient temperature.

  • Short-term storage: Upon receipt, store in a tightly sealed container in a dry, dark place at -20°C.

  • Long-term storage: For extended periods, maintain storage at -20°C.

Preparation of Stock Solutions:

This compound has low solubility in aqueous solutions. The following procedure is recommended for preparing a stock solution for cell culture experiments.

  • Solvent Selection: Use an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or a chloroform-methanol mixture. For cell culture, sterile DMSO is a common choice.

  • Dissolution:

    • Aseptically, in a chemical fume hood, weigh the desired amount of this compound powder.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10-20 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into sterile, tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Cell Viability Assay (Negative Control)

This compound is frequently used as a negative control alongside C2 Ceramide to demonstrate that the observed cellular effects are specific to ceramide's structure and not due to the introduction of a lipid molecule. The following is a general protocol for a cell viability assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • C2 Ceramide stock solution (positive control)

  • Cell line of interest cultured in appropriate medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Treatment Preparation: Prepare working solutions of this compound and C2 Ceramide by diluting the stock solutions in fresh cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions to the respective wells (e.g., untreated control, vehicle control, this compound-treated, C2 Ceramide-treated).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viable cells in each treatment group relative to the vehicle control.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered contaminated.

    • Collect these materials in a designated, sealed hazardous waste container.

    • Label the container clearly as "Hazardous Waste: this compound."

  • Liquid Waste: Collect all liquid waste from cell culture experiments containing this compound in a designated hazardous waste container for proper disposal by your institution's environmental health and safety department.

Signaling Pathway and Experimental Workflow

This compound is structurally similar to C2 Ceramide but lacks the 4,5-trans double bond. This structural difference renders it biologically inactive in many signaling pathways where C2 Ceramide is a key player, such as the induction of apoptosis. The diagram below illustrates the typical use of this compound as a negative control in an apoptosis experiment.

G cluster_0 Experimental Setup cluster_1 Cellular Response cluster_2 Outcome A Cells in Culture B Treatment with C2 Ceramide A->B C Treatment with This compound (Negative Control) A->C D Vehicle Control (e.g., DMSO) A->D E Activation of Apoptotic Pathway (e.g., Caspase Activation) B->E F No Activation of Apoptotic Pathway C->F G Baseline Cellular State D->G H Cell Death (Apoptosis) E->H I Cell Survival F->I G->I

Caption: Experimental workflow demonstrating this compound as a negative control.

Quantitative Data

The Safety Data Sheet for this compound indicates that this product contains no substances with established occupational exposure limit values. Therefore, a quantitative data table for exposure limits is not applicable. Always handle with the prescribed PPE to minimize exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C2 Dihydroceramide
Reactant of Route 2
Reactant of Route 2
C2 Dihydroceramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.